Arteannuic alcohol
描述
属性
IUPAC Name |
2-(4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,11,13-16H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSHKCZSDDOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of Arteannuic Alcohol: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteannuic alcohol is a pivotal intermediate in the biosynthesis of the potent antimalarial drug, artemisinin (B1665778), produced by the plant Artemisia annua. Understanding the enzymatic cascade leading to this compound is critical for enhancing artemisinin production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, detailing the key enzymes, their kinetics, and relevant experimental protocols. Quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using the DOT language for clarity.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound from the central isoprenoid pathway intermediate, farnesyl diphosphate (B83284) (FPP), is a two-step enzymatic process. This pathway is localized in the glandular secretory trichomes of Artemisia annua.
The initial and rate-limiting step is the cyclization of the acyclic FPP to the bicyclic sesquiterpene, amorpha-4,11-diene. This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS) .[1][2]
The subsequent and final step in the formation of this compound is the hydroxylation of amorpha-4,11-diene at the C12 position. This oxidation is catalyzed by a cytochrome P450 monooxygenase, CYP71AV1 , also known as amorpha-4,11-diene 12-monooxygenase.[3][4] This enzyme can further oxidize artemisinic alcohol to artemisinic aldehyde and subsequently to artemisinic acid.[4]
Below is a DOT script representation of this core pathway.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound.
Table 1: Enzyme Kinetic Parameters for Amorpha-4,11-diene Synthase (ADS)
| Substrate | Cofactor | Km (μM) | kcat (s-1) | Optimal pH | Reference |
| Farnesyl Diphosphate | Mg2+ | 3.3 | 6.8 x 10-3 | 6.5 | [5] |
| Farnesyl Diphosphate | Mn2+ | 8.0 | 15.0 x 10-3 | 6.5 | [5] |
| Farnesyl Diphosphate | Co2+ | 0.7 | 1.3 x 10-3 | 6.5 | [5] |
| Geranyl Diphosphate | Mn2+ | 16.9 | 7.0 x 10-4 | 6.5 | [5] |
Table 2: Enzyme Kinetic Parameters for CYP71AV1
| Substrate | Vmax (nmol/min/mg) | Reference |
| Artemisinic alcohol | 0.04 | [3] |
| Artemisinic aldehyde | 0.51 | [3] |
| Dihydroartemisinic alcohol | 0.02 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.
Heterologous Expression and Purification of Amorpha-4,11-diene Synthase (ADS)
This protocol describes the expression of ADS in E. coli and its subsequent purification.
-
Cloning: Subclone the cDNA of A. annua ADS into a bacterial expression vector, such as pET series, with a His6-tag for affinity purification.[5]
-
Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) and elute the His6-tagged ADS with an elution buffer (lysis buffer with 250 mM imidazole).
-
Verification: Confirm the purity and size of the purified protein using SDS-PAGE.
In Vitro Assay for Amorpha-4,11-diene Synthase (ADS)
This assay determines the enzymatic activity of purified ADS.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM buffer (e.g., MES, pH 6.5), 10 mM MgCl2, 5 mM DTT, and the purified ADS enzyme.[5]
-
Substrate Addition: Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration range suitable for kinetic analysis (e.g., 0.5-50 µM).[5]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amorpha-4,11-diene produced.
Heterologous Expression of CYP71AV1 in Yeast
This protocol describes the expression of the membrane-bound CYP71AV1 in Saccharomyces cerevisiae.
-
Cloning: Clone the cDNA of A. annua CYP71AV1 into a yeast expression vector (e.g., pYES-DEST52). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.
-
Transformation: Transform the expression vector(s) into a suitable yeast strain (e.g., INVSc1).
-
Culture Growth: Grow the transformed yeast in a selective medium (e.g., SC-Ura) with glucose at 30°C.
-
Induction: When the culture reaches the mid-log phase, switch to an induction medium containing galactose to induce the expression of CYP71AV1.
-
Microsome Isolation: Harvest the yeast cells and perform enzymatic lysis of the cell wall. Spheroplasts are then gently lysed osmotically, and microsomes are isolated by differential centrifugation.
In Vitro Assay for CYP71AV1
This assay measures the activity of CYP71AV1 in converting amorpha-4,11-diene to artemisinic alcohol.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM buffer (e.g., potassium phosphate, pH 7.5), the isolated yeast microsomes containing CYP71AV1/CPR, and a NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Substrate Addition: Add the substrate, amorpha-4,11-diene, dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours with shaking.
-
Extraction: Extract the products with an equal volume of ethyl acetate.
-
Analysis: Analyze the extracted products by GC-MS or High-Performance Liquid Chromatography (HPLC) for the identification and quantification of artemisinic alcohol.
Quantification of this compound and Other Precursors by GC-MS
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
Quantification: Use a standard curve of authentic this compound for quantification.
Quantification of Artemisinin Precursors by HPLC
-
Instrumentation: An HPLC system equipped with a UV or an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% phosphoric acid).[6]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or ELSD.[7]
-
Quantification: Use external or internal standards for the quantification of artemisinic alcohol and other precursors.
Conclusion
The biosynthesis of this compound is a well-defined two-step enzymatic process central to the production of artemisinin. A thorough understanding of the kinetics and optimal conditions for amorpha-4,11-diene synthase and CYP71AV1 is paramount for the successful metabolic engineering of this pathway in various host organisms. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to study and manipulate this crucial biosynthetic route for enhanced production of this life-saving therapeutic.
References
- 1. Isolation, characterization and structural studies of amorpha ― 4, 11diene synthase (ADS3963) from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. www2.lbl.gov [www2.lbl.gov]
- 5. Expression, purification, and characterization of recombinant amorpha-4,11-diene synthase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
The Pivotal Role of Amorpha-4,11-diene Synthase in the Artemisinin Biosynthesis Pathway
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of amorpha-4,11-diene synthase (ADS), a critical enzyme in the biosynthetic pathway of artemisinin (B1665778). Artemisinin, a sesquiterpene lactone, is a cornerstone of modern antimalarial therapies. Understanding the function and regulation of ADS is paramount for optimizing artemisinin production, whether through traditional plant cultivation or synthetic biology approaches. This document details the enzymatic properties of ADS, its genetic regulation, and the experimental methodologies used to study its function, providing a comprehensive resource for researchers and professionals in the field.
Introduction to Amorpha-4,11-diene Synthase
Amorpha-4,11-diene synthase (ADS) is a sesquiterpene synthase that catalyzes the conversion of farnesyl pyrophosphate (FPP) to amorpha-4,11-diene. This is the first committed step in the artemisinin biosynthetic pathway, making ADS a key regulatory point for the production of this vital antimalarial compound. The enzyme is localized in the glandular trichomes of Artemisia annua, the primary natural source of artemisinin. Due to its critical position in the pathway, ADS has been a major target for metabolic engineering efforts aimed at increasing artemisinin yields in both the native plant and heterologous systems.
Enzymatic Properties and Kinetics
ADS belongs to the terpene synthase family of enzymes and, like other members of this class, it utilizes a metal-dependent carbocation-driven cyclization mechanism. The enzyme requires a divalent cation, typically magnesium (Mg2+), for its catalytic activity. The kinetic parameters of ADS have been characterized in several studies, providing insights into its efficiency and substrate affinity.
Table 1: Kinetic Parameters of Amorpha-4,11-diene Synthase
| Parameter | Value | Organism/System | Reference |
| Km for FPP | 0.67 ± 0.05 µM | Artemisia annua (recombinant in E. coli) | |
| kcat | 0.02 s-1 | Artemisia annua (recombinant in E. coli) | |
| Vmax | 1.25 nmol/mg/h | Artemisia annua (recombinant in E. coli) | |
| Optimal pH | 7.0 - 7.5 | Artemisia annua | |
| Optimal Temperature | 30°C | Artemisia annua |
The Artemisinin Biosynthetic Pathway
The biosynthesis of artemisinin is a complex process involving multiple enzymatic steps localized in different subcellular compartments. The pathway begins in the cytosol with the mevalonate (B85504) (MVA) pathway or in the plastids with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then used to generate farnesyl pyrophosphate (FPP), the substrate for ADS.
An In-depth Technical Guide to Arteannuic Alcohol: Chemical Structure, Properties, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuic alcohol, a sesquiterpenoid of the cadinane (B1243036) class, is a pivotal biosynthetic intermediate in the production of the potent antimalarial drug, artemisinin (B1665778), within the medicinal plant Artemisia annua. As a precursor to artemisinin and other related bioactive compounds, a thorough understanding of its chemical structure, physicochemical properties, and biosynthetic pathway is crucial for researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, quantifiable properties, biosynthetic origins, and general experimental protocols for its extraction and analysis.
Chemical Structure and Identification
This compound, also known as amorpha-4,11-dien-12-ol, possesses a complex carbobicyclic structure. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Chemical Identifiers and Nomenclature for this compound
| Identifier | Value |
| IUPAC Name | 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol[1][2] |
| Chemical Formula | C₁₅H₂₄O[3][4][5][6][7] |
| Molecular Weight | 220.35 g/mol [3][4][8] |
| CAS Number | 125184-95-4[4][5][6] |
| Synonyms | Artemisinic alcohol, trans-Arteannuic alcohol, Amorpha-4,11-dien-12-ol[4][5][6] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its extraction, purification, and formulation. While experimentally determined data for some properties are limited, computational models provide valuable estimates.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid/oil | [3] |
| Solubility | Moderately soluble in organic solvents; limited solubility in water | [3] |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| XLogP3 | 3.8 | Computed by XLogP3[4][8] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[4][8] |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs[4][8] |
| Rotatable Bond Count | 2 | Computed by Cactvs[4][8] |
| Exact Mass | 220.182715385 Da | Computed by PubChem[4][8] |
| Topological Polar Surface Area | 20.2 Ų | Computed by Cactvs[4][8] |
| Kovats Retention Index (Semi-standard non-polar) | 1761 | NIST Mass Spectrometry Data Center[8] |
| Kovats Retention Index (Standard polar) | 2513 | NIST Mass Spectrometry Data Center[8] |
Biosynthesis of this compound
This compound is a key intermediate in the biosynthesis of artemisinin, originating from the isoprenoid pathway. The process begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through a series of enzymatic transformations primarily occurring in the glandular trichomes of Artemisia annua.
Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.
The biosynthesis commences with the cyclization of FPP to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS). Subsequently, the cytochrome P450 monooxygenase, CYP71AV1, in conjunction with a cytochrome P450 reductase (CPR), hydroxylates amorpha-4,11-diene to yield this compound.[1][6][7] this compound is then oxidized to artemisinic aldehyde by alcohol dehydrogenase 1 (ADH1).[1][2]
Experimental Protocols
Extraction of this compound from Artemisia annua
The following is a generalized protocol for the extraction of this compound and other sesquiterpenoids from the dried leaves of Artemisia annua. The choice of solvent and extraction method can significantly influence the yield and purity of the extract.
Materials:
-
Dried and powdered leaves of Artemisia annua
-
Ethanol (B145695) (95-100%)
-
Ethyl acetate
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Chromatography columns (e.g., silica (B1680970) gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Maceration: Suspend the powdered leaves in ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication or Soxhlet extraction to reduce extraction time.
-
Filtration: Filter the mixture to separate the extract from the plant material. Wash the residue with a small volume of ethanol to ensure complete recovery.
-
Solvent Evaporation: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of ethanol and water and partition it against a nonpolar solvent like hexane to remove nonpolar impurities such as waxes and chlorophyll.
-
Chromatographic Purification: Subject the partitioned extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate. Monitor the fractions by TLC to identify and isolate this compound.
Caption: General workflow for the extraction and purification of this compound.
Characterization of this compound
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at approximately 210-220 nm or an Evaporative Light Scattering Detector (ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate sesquiterpenoids.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Expected m/z fragments: Analysis of the mass spectrum would reveal characteristic fragmentation patterns for the amorpha-4,11-diene skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
The spectra would show characteristic signals for the olefinic protons, the hydroxymethyl group, and the complex aliphatic region of the bicyclic system.
Biological Activities and Signaling Pathways
While the biological activities of artemisinin are extensively documented, research specifically on this compound is less abundant. However, extracts of Artemisia annua containing this compound have demonstrated various biological effects.
Anti-inflammatory and Antimicrobial Properties:
-
Ethanolic extracts of Artemisia annua, which contain this compound, have shown anti-inflammatory properties, potentially through the inhibition of the NF-κB and MAPK signaling pathways.[4]
-
These extracts have also exhibited antimicrobial activity against a range of pathogenic bacteria.[1][7] The antibacterial effect is suggested to be, in part, due to the presence of arteannuic acid, ketone, and alcohol.
It is important to note that these activities are attributed to the entire extract, and the specific contribution of this compound needs to be further elucidated through studies on the isolated compound. There is currently a lack of detailed information on specific signaling pathways directly modulated by pure this compound.
Conclusion
This compound is a chemically significant natural product, serving as a direct precursor to the invaluable antimalarial compound, artemisinin. Its chemical structure and properties have been well-characterized, and its biosynthetic pathway is largely understood. While detailed experimental protocols and in-depth biological studies on the isolated compound are still emerging, the information presented in this guide provides a solid foundation for researchers and professionals working in the fields of natural product chemistry, metabolic engineering, and drug discovery. Further investigation into the specific biological activities of this compound may reveal novel therapeutic applications beyond its role as a biosynthetic intermediate.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of artemisinin on chronic alcohol induced-liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Analysis and Anti-Inflammatory Activity of Different Ethanolic Phyto-Extracts of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Arteannuic Alcohol (CAS: 125184-95-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteannuic alcohol, also known as artemisinic alcohol, is a sesquiterpenoid and a crucial biosynthetic precursor to artemisinin (B1665778), the cornerstone of modern antimalarial therapy.[1][2][3] Derived from the plant Artemisia annua, this compound is of significant interest to the scientific community for its potential therapeutic applications beyond its role as an intermediate.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its extraction and biological evaluation, and a visualization of its role in the artemisinin biosynthetic pathway.
Physicochemical Properties
This compound is a colorless to pale yellow liquid or oil.[1] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1] A summary of its key physicochemical data is presented in the table below.
| Property | Value | Source |
| CAS Number | 125184-95-4 | |
| Molecular Formula | C₁₅H₂₄O | [4] |
| Molecular Weight | 220.35 g/mol | [4] |
| IUPAC Name | 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol | [3][5] |
| Synonyms | Artemisinic alcohol, Amorpha-4,11-dien-12-ol, trans-Arteannuic alcohol | [1][5][6] |
| Appearance | Colorless oil or colorless to pale yellow liquid | [1] |
| Boiling Point (calculated) | 656.70 K | [7] |
| Flash Point | 254.00 °F (123.33 °C) | [8] |
| logP (calculated) | 3.554 - 3.8 | [4][7] |
| Kovats Retention Index (Semi-standard non-polar) | 1761 | [3] |
| Kovats Retention Index (Standard polar) | 2513 | [3][9] |
Experimental Protocols
Extraction and Purification of this compound from Artemisia annua
This protocol outlines a general procedure for the extraction and purification of this compound from the dried leaves of Artemisia annua.
Materials:
-
Dried leaves of Artemisia annua
-
Ethanol (B145695) (95%)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard analytical equipment
Methodology:
-
Extraction:
-
Grind the dried leaves of Artemisia annua to a fine powder.
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[10][11]
-
-
Solvent Partitioning:
-
Resuspend the concentrated crude extract in a mixture of ethanol and water (1:1 v/v).
-
Perform liquid-liquid partitioning with hexane to remove nonpolar compounds like waxes and chlorophyll. Repeat the hexane wash three times.
-
Extract the aqueous ethanol phase with ethyl acetate three times. The ethyl acetate fraction will contain this compound and other sesquiterpenoids.
-
Combine the ethyl acetate fractions and concentrate using a rotary evaporator.
-
-
Chromatographic Purification:
-
Prepare a silica gel column packed in hexane.
-
Load the concentrated ethyl acetate extract onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Monitor the fractions using TLC, visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid) and heating.
-
Pool the fractions containing this compound based on the TLC profile compared to a standard, if available.
-
Further purify the pooled fractions using another silica gel column with a shallower gradient if necessary to achieve high purity.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as GC-MS and NMR.
-
In Vitro Anti-inflammatory Activity Assay: Inhibition of Protein Denaturation
This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of heat-induced egg albumin denaturation.
Materials:
-
This compound
-
Egg albumin (fresh hen's egg)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac (B195802) sodium (as a standard anti-inflammatory drug)
-
Spectrophotometer
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions to obtain a range of test concentrations (e.g., 100-1000 µg/mL).
-
Prepare a 0.2% solution of egg albumin in PBS.
-
Prepare a stock solution of diclofenac sodium in PBS to serve as the positive control.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test sample or standard drug.
-
A control consists of 2 mL of distilled water instead of the test sample.
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Antimicrobial Activity Assay: Agar (B569324) Well Diffusion Method
This protocol details a common method for assessing the antimicrobial activity of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Methodology:
-
Preparation of Inoculum:
-
Prepare a fresh inoculum of the test bacteria by suspending a few colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Assay Procedure:
-
Pour molten MHA into sterile petri dishes and allow it to solidify.
-
Evenly spread the prepared bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of different concentrations of this compound (dissolved in a suitable solvent) into the wells.
-
Use a standard antibiotic as a positive control and the solvent alone as a negative control.
-
Allow the plates to stand for 1 hour to permit diffusion of the substance into the agar.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
The antimicrobial activity is proportional to the diameter of the inhibition zone.
-
Role in Biosynthesis and Signaling Pathways
This compound is a key intermediate in the biosynthesis of artemisinin in Artemisia annua. The pathway begins with the cyclization of farnesyl diphosphate (B83284) (FDP) to amorpha-4,11-diene, which is then hydroxylated to form this compound. This alcohol is subsequently oxidized to artemisinic aldehyde and then artemisinic acid, which undergoes further transformations to yield artemisinin.
Caption: Biosynthetic pathway of artemisinin from Farnesyl Diphosphate.
Conclusion
This compound (CAS: 125184-95-4) is a compound of considerable scientific interest due to its central role in the biosynthesis of artemisinin and its own potential biological activities. The information and protocols provided in this technical guide are intended to support further research and development efforts focused on this promising natural product. A deeper understanding of its properties and biological functions may unlock new therapeutic applications in the future.
References
- 1. Identification of intermediates and enzymes involved in the early steps of artemisinin biosynthesis in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Artemisinic alcohol | C15H24O | CID 15983960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C15H24O | CID 6430725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Commercial Method for Extracting Artemisinin: Extracting Artemisia Annua with Ethanol and Purifying Ethanolic Extracts | CGIAR GENDER Impact Platform [gender.cgiar.org]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Linchpin of Artemisinin Synthesis: A Technical Guide to the CYP71AV1 Enzyme
For Immediate Release
A deep dive into the core of artemisinin (B1665778) production, this technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the CYP71AV1 enzyme, a critical component in the biosynthesis of the potent anti-malarial compound, artemisinin.
This whitepaper details the function, kinetics, and metabolic impact of CYP71AV1, providing a valuable resource for those working to optimize artemisinin production and develop novel therapeutic agents.
Executive Summary
Artemisinin, a sesquiterpene lactone, is a cornerstone in the global fight against malaria. Its synthesis in the plant Artemisia annua is a complex multi-step process, with the cytochrome P450 monooxygenase CYP71AV1 playing a pivotal role. This enzyme, also known as amorpha-4,11-diene oxidase (AMO), catalyzes a critical three-step oxidation of the precursor amorpha-4,11-diene to artemisinic acid. Understanding the intricacies of CYP71AV1 is paramount for the metabolic engineering of artemisinin production in both plants and microbial systems. This guide provides an in-depth analysis of CYP71AV1, including its catalytic function, substrate specificity, and the impact of its expression on artemisinin yields.
Introduction
The increasing demand for artemisinin-based combination therapies (ACTs) for malaria treatment necessitates efficient and scalable production methods. While chemical synthesis of artemisinin is complex and economically challenging, enhancing its biosynthesis in natural or engineered systems offers a promising alternative. At the heart of this biological manufacturing is the CYP71AV1 enzyme. This guide will explore the fundamental aspects of CYP71AV1, from its enzymatic mechanism to its application in metabolic engineering strategies.
Core Function and Catalytic Mechanism
CYP71AV1 is a membrane-bound cytochrome P450 enzyme that catalyzes the three sequential oxidation reactions of amorpha-4,11-diene, a sesquiterpene hydrocarbon.[1][2][3][4] This process is a critical bottleneck in the artemisinin biosynthetic pathway and proceeds as follows:
-
Hydroxylation: Amorpha-4,11-diene is first hydroxylated to form artemisinic alcohol.
-
Oxidation to Aldehyde: Artemisinic alcohol is then oxidized to artemisinic aldehyde.
-
Oxidation to Carboxylic Acid: Finally, artemisinic aldehyde is further oxidized to artemisinic acid.[1][2][3][4]
Artemisinic acid serves as a key precursor for the downstream synthesis of artemisinin. While CYP71AV1 can catalyze all three steps, other enzymes such as alcohol dehydrogenase (ADH1) and aldehyde dehydrogenase (ALDH1) can also participate in the conversion of artemisinic alcohol and artemisinic aldehyde, respectively.[2]
Substrate Specificity
CYP71AV1 exhibits a high degree of specificity for its substrate, amorpha-4,11-diene. It shows no activity towards other terpenes such as germacrene A, limonene, or pinenes.[1][4] This specificity is crucial for channeling the metabolic flux towards artemisinin synthesis.
Data Presentation
Enzyme Kinetics
Quantitative understanding of enzyme kinetics is vital for modeling and optimizing metabolic pathways. The following table summarizes the available kinetic parameters for CYP71AV1.
| Substrate | Vmax | Reference |
| Artemisinic Alcohol | 0.04 nmol/min/mg | [4] |
Impact of CYP71AV1 Overexpression on Artemisinin Yield
Metabolic engineering efforts have focused on overexpressing CYP71AV1 to enhance artemisinin production. The table below presents the reported increases in artemisinin content in transgenic Artemisia annua lines.
| Transgene(s) | Fold Increase in Artemisinin | Reference |
| CYP71AV1 and CPR | 1.38 (38% increase) | [1] |
| FPS, CYP71AV1, and CPR | 3.6 | [5] |
| HMGR, FPS, and DBR2 (with CYP71AV1 upregulation) | up to 3.2 | [6] |
| Six key biosynthetic enzymes including CYP71AV1 | up to 3.32 (232% increase) | [7] |
Experimental Protocols
In Vitro Enzyme Assay for CYP71AV1 Activity
This protocol describes the determination of CYP71AV1 activity using microsomes isolated from heterologous expression systems.
1. Reagents:
-
HEPES buffer (25 mM, pH 7.0)
-
Magnesium chloride (5 mM)
-
Dithiothreitol (5 mM)
-
Purified recombinant sesquiterpene synthase (e.g., ADS)
-
Crude microsomal protein extract containing CYP71AV1
-
Farnesyl pyrophosphate (FPP) (1 mg/mL)
-
NADPH (100 mM)
2. Procedure:
-
Prepare a 500 µL reaction mixture containing HEPES buffer, MgCl₂, and DTT.
-
Add 10 µg of purified recombinant sesquiterpene synthase and 10 mg of the crude microsomal protein extract.
-
Initiate the reaction by adding 5 µL of FPP and 5 µL of NADPH.
-
Incubate the reaction at 30°C for 3 hours.
-
Layer the reaction mixture with 500 µL of hexane to extract the products.
-
Vortex the mixture for 10 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the hexane layer for GC-MS analysis.
3. Product Analysis:
-
Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify artemisinic alcohol, artemisinic aldehyde, and artemisinic acid.
Heterologous Expression and Purification of CYP71AV1 in E. coli
1. Expression Vector Construction:
-
Clone the CYP71AV1 open reading frame into a suitable prokaryotic expression vector (e.g., pCW-ori+).
2. Protein Expression:
-
Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.8-1.0.
-
Induce protein expression by adding 0.25 mM IPTG and incubate at 16°C.
3. Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant CYP71AV1 protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Visualizations
Artemisinin Biosynthesis Pathway
Caption: The artemisinin biosynthetic pathway highlighting the central role of CYP71AV1.
Experimental Workflow for CYP71AV1 Characterization
Caption: A generalized workflow for the expression, purification, and functional analysis of the CYP71AV1 enzyme.
Conclusion
The CYP71AV1 enzyme is a cornerstone of artemisinin biosynthesis, and a thorough understanding of its function is indispensable for the advancement of malaria treatment. This technical guide has provided a detailed overview of CYP71AV1, summarizing its catalytic activity, presenting key quantitative data, and outlining essential experimental protocols. The continued investigation into the structure-function relationship of this enzyme, coupled with strategic metabolic engineering, holds the key to developing high-yielding, cost-effective, and sustainable sources of this life-saving drug.
References
- 1. Overexpression of the cytochrome P450 monooxygenase (cyp71av1) and cytochrome P450 reductase (cpr) genes increased artemisinin content in Artemisia annua (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]
- 4. uniprot.org [uniprot.org]
- 5. Enhancing artemisinin content in and delivery from Artemisia annua: a review of alternative, classical, and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Elevation of artemisinin content by co-transformation of artemisinin biosynthetic pathway genes and trichome-specific transcription factors in Artemisia annua [frontiersin.org]
- 7. malariaworld.org [malariaworld.org]
A Technical Guide to the Natural Occurrence of Artemisinic Alcohol in Artemisia annua
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisia annua L., commonly known as sweet wormwood, is a medicinal plant of significant interest due to its production of the potent antimalarial compound, artemisinin (B1665778). Artemisinin and its semi-synthetic derivatives are the cornerstone of Artemisinin-based Combination Therapies (ACTs), the most effective treatment for malaria. The biosynthesis of artemisinin is a complex process occurring in the glandular secretory trichomes of the plant. Understanding this pathway is critical for metabolic engineering and optimizing production. This technical guide focuses on a key intermediate in this pathway: artemisinic alcohol. While artemisinin is the celebrated end-product, its precursors, including artemisinic alcohol, are pivotal for the overall yield and offer potential targets for biotechnological enhancement. This document provides an in-depth overview of the biosynthesis, natural occurrence, and analytical methodologies related to artemisinic alcohol in A. annua.
Biosynthesis of Artemisinic Alcohol
Artemisinic alcohol is a sesquiterpenoid and a direct precursor in the artemisinin biosynthetic pathway. Its formation is a multi-step enzymatic process that begins with the cyclization of farnesyl diphosphate (B83284) (FPP).
The key steps involving artemisinic alcohol are:
-
Formation of Amorpha-4,11-diene: The pathway begins with the cyclization of the C15 isoprenoid precursor, farnesyl diphosphate (FPP), into amorpha-4,11-diene. This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).
-
Oxidation to Artemisinic Alcohol: Amorpha-4,11-diene undergoes a three-step oxidation process catalyzed by a cytochrome P450 monooxygenase, CYP71AV1, which requires a cytochrome P450 reductase (CPR) as a companion. The first of these steps is the hydroxylation of amorpha-4,11-diene to form artemisinic alcohol.
-
Conversion to Artemisinic Aldehyde: Artemisinic alcohol is subsequently oxidized to artemisinic aldehyde. This conversion is catalyzed by the same CYP71AV1 enzyme, and also by a specific NAD-dependent alcohol dehydrogenase (ADH1).[1][2][3]
From artemisinic aldehyde, the pathway branches, leading to either artemisinic acid (also via CYP71AV1) or, more importantly for artemisinin synthesis, to dihydroartemisinic acid via the enzymes artemisinic aldehyde Δ11(13) reductase (DBR2) and aldehyde dehydrogenase (ALDH1).[4]
Natural Occurrence and Quantitative Analysis
The biosynthesis of artemisinin and its precursors, including artemisinic alcohol, occurs almost exclusively in specialized 10-celled glandular secretory trichomes located on the epidermis of leaves and flowers.[5]
Artemisinic alcohol is a transient intermediate in the biosynthetic pathway. It is rapidly oxidized to artemisinic aldehyde, and therefore does not accumulate to high concentrations within the plant tissue. While it has been identified in essential oil extracts and produced in transgenic systems, quantitative data on its natural concentration in A. annua is scarce in the literature.[3][6] However, the concentrations of its downstream products, artemisinic acid and dihydroartemisinic acid, have been quantified and provide an indirect measure of the metabolic flux through the pathway.
Table 1: Quantitative Data for Artemisinin and Key Precursors in Artemisia annua Leaves
| Compound | Concentration Range (% Dry Weight) | Analytical Method | Notes |
| Artemisinin | 0.01% - 2.0% | HPLC-UV, LC-MS | Highly variable depending on cultivar, developmental stage, and environmental conditions.[1][7] |
| Artemisinic Acid (AA) | 0.04% - 0.09% | HPLC, GC-MS | A side-branch product from artemisinic aldehyde.[8] |
| Dihydroartemisinic Acid (DHAA) | 0.24% - 0.36% | HPLC, GC-MS | The direct, late-stage precursor to artemisinin.[8] |
| Artemisinic Alcohol | Not typically quantified | GC-MS, LC-MS | Identified as a natural product but is a transient intermediate that does not accumulate to high levels.[6] |
Methodologies for Analysis
The analysis of artemisinic alcohol and related sesquiterpenoids in A. annua requires sensitive and specific analytical techniques due to the complex plant matrix and the low concentration of some intermediates. The general workflow involves sample preparation, extraction, clean-up, and instrumental analysis.
Detailed Experimental Protocols
The following is a synthesized protocol based on common methodologies for the simultaneous analysis of artemisinin and its precursors.
A. Sample Preparation and Extraction
-
Harvesting: Collect fresh leaves and flowers from A. annua plants, as these tissues have the highest density of glandular trichomes.
-
Drying: Air-dry the plant material in the shade or freeze-dry to preserve the integrity of the thermolabile compounds.
-
Grinding: Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Method 1 (Rapid Chloroform Dip): Immerse 1 gram of fresh plant material in chloroform for 1 minute. This method is highly efficient for extracting compounds localized in the surface trichomes, achieving over 97% recovery for artemisinin and its analogs.
-
Method 2 (Soxhlet/Reflux): Use solvents like n-hexane, ethanol, or ethyl acetate (B1210297) for exhaustive extraction over several hours. This is suitable for isolating larger quantities but may extract more interfering compounds.[5]
-
Method 3 (Sonication): Suspend the powdered plant material in a solvent like Tetrahydrofuran (THF) (e.g., 5 mL/g) and sonicate for approximately 30 minutes.[8]
-
B. Extract Clean-up (Optional but Recommended)
-
Crude extracts, especially from ethanol, are rich in chlorophyll (B73375) and other pigments that can interfere with analysis.
-
Solid-Phase Extraction (SPE): Pass the crude extract through a cartridge containing an adsorbent like silica or Florisil to remove polar interferences such as chlorophyll.
-
Liquid-Liquid Extraction (LLE): Partition the extract between an organic solvent (like hexane) and an aqueous phase to separate compounds based on polarity.
C. Instrumental Analysis
-
The choice of analytical instrument depends on the required sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid) is typical. A common mobile phase is 55:45 acetonitrile:0.1% phosphoric acid.[8]
-
Detection:
-
UV Detection: Detection is often performed at low wavelengths (~210-220 nm). Artemisinin itself lacks a strong chromophore, making this method less sensitive.[8]
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector for non-volatile compounds and is more suitable for artemisinin and its precursors than UV.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar column like an HP-5MS is suitable.
-
Analysis: GC-MS is excellent for identifying volatile and semi-volatile compounds in the extract, including artemisinic alcohol and other sesquiterpenes. Derivatization may be required for less volatile compounds like artemisinic acid.[6]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Method: This is the gold standard for sensitive and specific quantification. It couples the separation power of HPLC with the mass analysis of a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) mode with stable isotope-labeled internal standards for the highest accuracy.
-
Conclusion
Artemisinic alcohol is a naturally occurring, indispensable intermediate in the biosynthesis of artemisinin within Artemisia annua. Its production, catalyzed by the enzyme CYP71AV1 from amorpha-4,11-diene, represents a critical control point in the pathway. Due to its rapid enzymatic conversion to artemisinic aldehyde, artemisinic alcohol does not accumulate in significant quantities, making its direct quantification challenging. However, its presence is confirmed, and its role is well-established. The analysis of artemisinic alcohol and its related precursors relies on advanced chromatographic and mass spectrometric techniques, such as LC-MS/MS, which provide the necessary sensitivity and specificity. A thorough understanding of the biosynthesis and analytical chemistry of artemisinic alcohol is vital for researchers aiming to enhance artemisinin production through metabolic engineering and for professionals involved in the quality control of A. annua extracts.
References
- 1. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]
- 2. Overexpression of Artemisia annua Cinnamyl Alcohol Dehydrogenase Increases Lignin and Coumarin and Reduces Artemisinin and Other Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Biotechnological Artemisinin Production in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of artemisinin and its biosynthetic precursors in Artemisia annua L. by high performance liquid chromatography-electrospray quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Arteannuic Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Arteannuic Alcohol Solubility Data
This compound, a key sesquiterpenoid precursor in the biosynthesis of the potent antimalarial drug artemisinin (B1665778), is a compound of significant interest in pharmaceutical research and development.[1][2] Despite its importance, a comprehensive, publicly available dataset of its quantitative solubility in various organic solvents is notably scarce. This guide addresses this critical information gap by providing available qualitative data for this compound and presenting a detailed analysis of the solubility of its structurally related and extensively studied derivative, artemisinin.
This compound is typically described as a colorless to pale yellow liquid.[3] It exhibits moderate solubility in organic solvents and has limited solubility in water.[3] This general understanding provides a foundational but incomplete picture for process chemists and formulation scientists who require precise data for extraction, purification, and drug formulation processes.
Given the limited direct data on this compound, this guide will leverage the wealth of information available for artemisinin as a pertinent case study. The principles governing the solubility of artemisinin in different organic solvents offer valuable insights that can inform research and development efforts related to this compound.
A Case Study: Quantitative Solubility of Artemisinin in Organic Solvents
Artemisinin, a sesquiterpene lactone, shares a core structural framework with this compound. Extensive research has been conducted on its solubility in a wide array of organic solvents, providing a robust dataset for understanding the dissolution behavior of this class of compounds. The following table summarizes key quantitative solubility data for artemisinin.
Table 1: Quantitative Solubility of Artemisinin in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| DMSO | 20 | 103.7 | [4][5] |
| Chloroform | 25 | >100 | [4] |
| Acetone | 25 | >100 | [4] |
| Ethyl Acetate | 25 | 100 | [4] |
| Toluene | 25 | >50 | [4] |
| Isopropanol (B130326) | 20 | 8.45 | [4][5] |
| Methanol (B129727) | 25 | 12.5 | [4] |
| Ethanol | - | - | [6] |
| Acetonitrile | 25 | <10 | [7] |
| Cyclohexane | 25 | <10 | [4] |
| Hexane (B92381) | - | Low | [7] |
| Propylene Glycol | 20 | 0.6 | [4][5] |
| Water | 30.2 | 0.06183 |
Note: This table presents a selection of available data. Solubility can vary with the experimental method and purity of the compound and solvent.
The data reveals that artemisinin has high solubility in moderately polar to polar aprotic solvents like DMSO, chloroform, acetone, and ethyl acetate.[4][8] Its solubility is lower in alcohols such as isopropanol and methanol and significantly limited in nonpolar solvents like hexane and in water.[4][5][6][7]
Experimental Protocols for Solubility Determination
The quantitative solubility data for artemisinin has been determined using established experimental methodologies. These protocols are directly applicable for determining the solubility of this compound. The two primary methods cited in the literature are the synthetic (polythermal) method and the isothermal (shake-flask) method.
Synthetic (Polythermal) Method
The synthetic method involves preparing a mixture of a known composition of the solute and solvent. The temperature of the mixture is then slowly changed until the solid phase completely dissolves (or precipitates). This temperature is recorded as the saturation temperature for that specific composition.
Key Steps:
-
Preparation of the Sample: A precise amount of the solute (e.g., this compound) and the solvent are weighed and placed in a sealed, temperature-controlled vessel.
-
Heating/Cooling Cycle: The vessel is slowly heated or cooled while the contents are continuously stirred.
-
Visual or Instrumental Observation: The point of complete dissolution or initial precipitation is observed visually or detected instrumentally, for example, by using a laser to monitor the turbidity of the solution.[8]
-
Data Collection: The temperature at which the phase transition occurs is recorded. This process is repeated for different compositions to generate a solubility curve.
Isothermal (Shake-Flask) Method
The shake-flask method is a classical technique for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature.
Key Steps:
-
Saturation: An excess amount of the solid solute is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[9]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.
Caption: General workflow for solubility determination.
Conclusion and Future Directions
While direct quantitative solubility data for this compound remains a knowledge gap, the extensive data available for the structurally similar compound, artemisinin, provides a valuable framework for researchers. The presented data and experimental protocols can guide solvent selection for extraction and purification processes, as well as inform the design of formulation studies for this compound.
To advance the understanding and application of this compound, future research should focus on systematically determining its solubility in a range of pharmaceutically relevant organic solvents at various temperatures. This will enable the development of more efficient and robust processes for the production and formulation of this important artemisinin precursor.
References
- 1. Artemisinic alcohol | C15H24O | CID 15983960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 125184-95-4: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Evolving Bio-Therapeutic Potential of Artemisinin's Precursors: A Technical Guide
An In-depth Examination of the Biological Activities of Artemisinin (B1665778) Precursors for Researchers and Drug Development Professionals
Introduction
Artemisinin and its derivatives represent a cornerstone in the global fight against malaria and are increasingly investigated for their therapeutic potential in oncology and virology. While the end-product, artemisinin, has been the primary focus of research, its biosynthetic precursors, particularly artemisinic acid and dihydroartemisinic acid, are emerging as molecules with their own distinct and noteworthy biological activities. This technical guide provides a comprehensive overview of the current understanding of the bioactivities of these precursors, offering a valuable resource for researchers and professionals in drug discovery and development. We will delve into their antimalarial, anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Core Biological Activities of Artemisinin Precursors
The biological activity of artemisinin and its precursors is intrinsically linked to the endoperoxide bridge within the artemisinin molecule, which is absent in early precursors like artemisinic acid. However, dihydroartemisinic acid (DHA), the immediate precursor to artemisinin, is in fact the active metabolite of all artemisinin compounds. The bioactivity of these compounds is largely attributed to their ability to generate reactive oxygen species (ROS) upon interaction with intracellular iron, a mechanism particularly effective against iron-rich cancer cells and malaria parasites.
Antimalarial Activity
Dihydroartemisinin is a potent antimalarial agent, and other derivatives also exhibit significant activity against Plasmodium falciparum.
Table 1: In Vitro Antiplasmodial Activity of Artemisinin and its Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Artemisinin | Chloroquine-resistant isolates | 7.67 | [1] |
| Artemisinin | Chloroquine-susceptible isolates | 11.4 | [1] |
| Artemisinin | Fresh isolates | 10.29 (EC50) | [2] |
| Arteether | Chloroquine-resistant isolates | 3.88 | [1] |
| Artemether | Chloroquine-resistant isolates | 3.71 | [1] |
| Artelinate | Chloroquine-resistant isolates | 3.46 | [1] |
| FM-AZ (Artemisinin derivative) | P. falciparum | 12 | [3] |
Anticancer Activity
Artemisinin and its precursors have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Dihydroartemisinin, in particular, has been shown to be a potent growth inhibitor.[4]
Table 2: In Vitro Cytotoxicity of Artemisinin and its Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Artemisinin | A549 | Lung Cancer | 48 | 28.8 (µg/mL) | [5] |
| Artemisinin | H1299 | Lung Cancer | 48 | 27.2 (µg/mL) | [5] |
| Dihydroartemisinin | PC9 | Lung Cancer | 48 | 19.68 | [5] |
| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 48 | 7.08 | [5] |
| Dihydroartemisinin | MCF-7 | Breast Cancer | 24 | 129.1 | [6] |
| Dihydroartemisinin | MDA-MB-231 | Breast Cancer | 24 | 62.95 | [6] |
| Dihydroartemisinin | A549 | Lung Cancer | 48 | ~20-40 | [6] |
| Dihydroartemisinin | Hep3B | Liver Cancer | Not Specified | 13.9 | [6] |
| Artesunate | A549 | Lung Cancer | Not Specified | 126.3 (nM) | [5] |
| Artemisinin Derivative 15 | BGC-823 | Gastric Cancer | Not Specified | 8.30 | [5] |
Antimicrobial Activity
Artemisinic acid has shown noteworthy activity against various bacteria.
Table 3: Minimum Inhibitory Concentration (MIC) of Artemisinic Acid
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 250 | [4] |
| Mycobacterium smegmatis | - | 250 | [6] |
| Bacillus subtilis | - | 90 | [7] |
| Staphylococcus aureus | - | 90 | [7] |
| Salmonella sp. | - | 90 | [7] |
Antiviral and Anti-inflammatory Activity
Recent studies have highlighted the potential of artemisinin and its derivatives as antiviral and anti-inflammatory agents. Artesunate has shown inhibitory effects against a range of DNA and RNA viruses.[8] Furthermore, artemisinins have been found to reduce the release of pro-inflammatory cytokines and downregulate inflammatory signaling pathways such as NF-κB.[9][10]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of artemisinin precursors are mediated through their influence on various cellular signaling pathways, primarily through the induction of oxidative stress.
Induction of Apoptosis
Dihydroartemisinin is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.[11]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This protocol is adapted for assessing the efficacy of compounds against Plasmodium falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete RPMI 1640 medium (cRPMI)
-
96-well black, clear-bottom microplates
-
Test compound stock solution (in DMSO)
-
Chloroquine diphosphate (B83284) stock solution (positive control)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, with 1x SYBR Green I)
-
Incubator with 5% CO₂, 5% O₂, 90% N₂ at 37°C
Procedure:
-
Preparation of Drug Plates:
-
Add 100 µL of cRPMI to all wells of a 96-well plate.
-
Add the test compound to the first well of a row and perform serial dilutions.
-
Prepare separate rows for the positive control (Chloroquine) and a negative control (solvent vehicle).
-
-
Parasite Seeding:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in cRPMI.
-
Add 100 µL of this suspension to each well, resulting in a final 0.5% parasitemia and 1% hematocrit.
-
-
Incubation:
-
Incubate the plates for 72 hours under controlled atmospheric conditions.
-
-
Lysis and Staining:
-
After incubation, remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
-
Fluorescence Reading:
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
-
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the existing medium with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Microorganism of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compound stock solution
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.
-
Conclusion and Future Directions
The precursors of artemisinin, particularly dihydroartemisinic acid and artemisinic acid, exhibit a promising spectrum of biological activities that warrant further investigation. Their demonstrated antimalarial, anticancer, and antimicrobial properties, coupled with emerging evidence of anti-inflammatory and antiviral potential, position them as valuable leads in drug discovery. The multi-targeted nature of their action, primarily through the induction of oxidative stress, offers a potential advantage in overcoming drug resistance.
Future research should focus on a more comprehensive evaluation of the cytotoxicity of artemisinic acid against a broader panel of cancer cell lines to better define its therapeutic window. Elucidating the specific molecular targets and signaling pathways modulated by these precursors will be crucial for optimizing their therapeutic application. Furthermore, exploring the intrinsic biological activities of earlier precursors like amorpha-4,11-diene, though challenging, may unveil novel pharmacological properties. The detailed protocols and compiled data within this guide aim to facilitate and inspire continued research into the untapped therapeutic potential of artemisinin's biosynthetic precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral effects of artemisinin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.apub.kr [cdn.apub.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]
- 10. Frontiers | Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice [frontiersin.org]
- 11. benchchem.com [benchchem.com]
The Core Mechanism of Action of Artemisinic Alcohol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core mechanism of action of artemisinic alcohol, a key sesquiterpenoid intermediate in the biosynthesis of the potent antimalarial drug, artemisinin (B1665778). This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and therapeutic agents.
Executive Summary
Artemisinic alcohol, also known as arteannuic alcohol, primarily functions as a critical biosynthetic precursor to artemisinin within the glandular trichomes of Artemisia annua. Its principal mechanism of action is to serve as a substrate for sequential enzymatic oxidation reactions. While there are preliminary indications of other potential biological activities, such as antimicrobial and anti-inflammatory effects, these are not yet well-elucidated. The central and scientifically established role of artemisinic alcohol is its conversion to artemisinic aldehyde, a pivotal step in the artemisinin biosynthetic pathway.
Biosynthetic Pathway and Enzymatic Conversion
The primary mechanism of action of artemisinic alcohol is its role as an intermediate in the biosynthesis of artemisinin. This process is initiated from farnesyl diphosphate (B83284) (FPP) and involves several key enzymatic steps. Artemisinic alcohol is formed from the hydroxylation of amorpha-4,11-diene, and its subsequent oxidation is a critical control point in the pathway.
Two key enzymes are responsible for the conversion of artemisinic alcohol to artemisinic aldehyde:
-
Cytochrome P450 monooxygenase (CYP71AV1): This multifunctional enzyme is capable of catalyzing three successive oxidation steps, converting amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[1][2] In in vitro assays, CYP71AV1 has demonstrated the ability to oxidize artemisinic alcohol to artemisinic aldehyde.[1]
-
Alcohol Dehydrogenase 1 (ADH1): This enzyme also plays a significant role in the oxidation of artemisinic alcohol to artemisinic aldehyde.[2][3] The strong expression of ADH1 in the glandular trichomes of A. annua suggests its importance in this conversion.[3]
The conversion of artemisinic alcohol is a crucial step that channels the metabolic flow towards the production of artemisinin.
Signaling Pathway Diagram
The following diagram illustrates the initial stages of the artemisinin biosynthetic pathway, highlighting the central role of artemisinic alcohol.
Quantitative Data on Enzymatic Conversion
Quantitative data on the direct biological activities of artemisinic alcohol, such as antimalarial or anticancer effects, are not extensively reported in the literature. The primary quantitative data available relates to its efficiency as a substrate for biosynthetic enzymes.
| Enzyme Variant | Substrate | Product | Conversion Efficiency (%) | Reference |
| CYP71AV1 | Artemisinic Alcohol | Artemisinic Aldehyde | 57.8 | [4] |
| CYP71AV1 S479F | Artemisinic Alcohol | Artemisinic Aldehyde | 2.9 | [4] |
Other Potential Biological Activities
While the role of artemisinic alcohol as a biosynthetic intermediate is well-established, some sources suggest other potential biological activities, though detailed mechanistic studies are limited.
-
Antimicrobial Activity: Extracts of A. annua containing artemisinic alcohol and other precursors have shown antibacterial activity. However, the specific contribution and mechanism of artemisinic alcohol to this effect are not yet fully understood.
-
Anti-inflammatory Properties: There is some interest in the potential anti-inflammatory effects of this compound, but detailed studies on its pharmacological effects and mechanisms of action are still ongoing.
It is important to note that these potential activities require further investigation to be substantiated and to elucidate the underlying mechanisms.
Experimental Protocols
In Vitro Assay for CYP71AV1 Activity with Artemisinic Alcohol
This protocol outlines a general procedure for assessing the enzymatic conversion of artemisinic alcohol to artemisinic aldehyde by CYP71AV1 expressed in yeast microsomes.
Objective: To determine the ability of CYP71AV1 to oxidize artemisinic alcohol.
Materials:
-
Yeast microsomes expressing CYP71AV1 and CPR (Cytochrome P450 Reductase).
-
Artemisinic alcohol (substrate).
-
NADPH (cofactor).
-
Reaction buffer (e.g., 25 mM HEPES, pH 7.0, 5 mM MgCl₂, 5 mM DTT).[5]
-
Hexane (B92381) for extraction.
-
GC-MS for product analysis.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, yeast microsomes, and artemisinic alcohol.[6]
-
Initiate the reaction by adding NADPH.[5]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 3 hours).[5]
-
Stop the reaction and extract the products with an equal volume of hexane.
-
Analyze the hexane extract by GC-MS to identify and quantify the formation of artemisinic aldehyde.[6]
General Protocol for Alcohol Dehydrogenase (ADH) Assay
This protocol provides a general framework for measuring the activity of alcohol dehydrogenase with an alcohol substrate, which can be adapted for artemisinic alcohol and ADH1. The assay is typically based on monitoring the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.
Objective: To measure the rate of oxidation of an alcohol substrate by ADH.
Materials:
-
Purified ADH1 enzyme.
-
Artemisinic alcohol (substrate).
-
NAD⁺ (cofactor).
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD⁺, and the alcohol substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the ADH enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction (ΔA₃₄₀/minute) is proportional to the enzyme activity.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro enzyme assay.
Conclusion
The core mechanism of action of artemisinic alcohol is its function as a pivotal intermediate in the biosynthesis of artemisinin. Its conversion to artemisinic aldehyde, catalyzed by CYP71AV1 and ADH1, is a critical and well-documented step. While preliminary evidence suggests other potential biological activities, these require further rigorous investigation to be fully understood and characterized. Future research should focus on isolating artemisinic alcohol and conducting detailed pharmacological studies to explore any direct therapeutic potential beyond its role as a biosynthetic precursor.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]
- 6. www2.lbl.gov [www2.lbl.gov]
Dihydroartemisinic Acid as a Precursor to Artemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemisinin (B1665778), a sesquiterpene lactone endoperoxide, is the cornerstone of modern antimalarial treatment. Its complex structure makes total chemical synthesis economically unviable for large-scale production[1][2]. The immediate biosynthetic precursor, dihydroartemisinic acid (DHAA), represents a critical starting material for efficient semi-synthetic production routes. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the conversion of DHAA to artemisinin. The transformation is primarily a non-enzymatic, photo-oxidative process, the understanding of which is crucial for optimizing production and meeting global demand[3][4].
The Chemical Transformation: From DHAA to Artemisinin
The conversion of dihydroartemisinic acid to artemisinin is a sophisticated cascade reaction that hinges on photo-oxidation[5]. While there has been debate regarding enzymatic versus non-enzymatic processes, substantial evidence points to a spontaneous, non-enzymatic conversion driven by the presence of light and oxygen[3][6].
The core mechanism involves the following key stages:
-
Singlet Oxygen Generation : The process is initiated by a photosensitizer (e.g., chlorophyll (B73375), phenalenone) which, upon absorbing light, transfers energy to molecular oxygen (triplet oxygen, ³O₂), converting it to the highly reactive singlet oxygen (¹O₂)[7][8].
-
Ene Reaction : Singlet oxygen reacts with the double bond in DHAA in a "Schenck-ene" reaction to form an allylic hydroperoxide intermediate[5][8].
-
Hock Cleavage & Rearrangement : In the presence of an acid catalyst, the hydroperoxide undergoes a cascade of reactions, including a Hock cleavage. This complex sequence involves C-C bond cleavage, incorporation of a second oxygen molecule (from triplet oxygen), and polycyclization to form the defining 1,2,4-trioxane (B1259687) (endoperoxide bridge) structure of artemisinin[6][9][10].
The debate over an enzymatic role continues, with some studies suggesting that while the final conversion of DHAA is a photo-autoxidation process in the glandular trichomes of Artemisia annua, other enzymatic reactions may occur in different cell types[11].
Quantitative Data on Synthesis Yields
The efficiency of converting DHAA to artemisinin varies significantly based on the methodology employed. Continuous flow photoreactors have emerged as a particularly effective technology.
| Method | Key Reagents/Conditions | Reported Yield | Reference(s) |
| Batch Photooxidation | DHAA, Singlet Oxygen | 17% | [7] |
| Continuous Flow Photoreactor | DHAA, Photoreactor | 39% | [7] |
| Optimized Chemical Method | DHAA, Chemical Singlet Oxygen Generation | Up to 60% | [7][12] |
| Continuous Flow with Crude Plant Extract | Crude A. annua extract (containing DHAA and chlorophyll), Trifluoroacetic acid (TFA), Photoreactor | 52-58% | [10] |
| Non-enzymatic Formation (Light) | 3,3-dideuterodihydroartemisinic acid, Exposed to light | 1400 ng/day | [13] |
| Non-enzymatic Formation (Dark) | 3,3-dideuterodihydroartemisinic acid, Stored in dark | 32 ng/day | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments in the conversion of DHAA to artemisinin.
Protocol 1: Continuous Flow Photochemical Synthesis of Artemisinin
This protocol is based on the principles developed by Seeberger and colleagues, utilizing a continuous flow reactor for improved efficiency and control[7][10].
Materials and Reagents:
-
Dihydroartemisinic acid (DHAA)
-
Tetrachloromethane (CCl₄) or other suitable solvent
-
Photosensitizer (e.g., Tetraphenylporphyrin (TPP) or Methylene Blue)
-
Oxygen (O₂) gas
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Equipment:
-
Syringe pump
-
T-mixer
-
Transparent tubing (e.g., FEP or PFA) for the photoreactor
-
High-power LED light source (e.g., 420 nm)
-
Back-pressure regulator
-
Collection flask
-
Standard laboratory glassware for workup
Procedure:
-
Feed Solution Preparation : Prepare a solution of DHAA and the photosensitizer in the chosen solvent. For example, dissolve DHAA (0.5 M) in CCl₄ with TPP.
-
Reactor Setup : Assemble the continuous flow reactor by coiling the transparent tubing around the LED light source. Connect the inlet to the T-mixer and the outlet to the back-pressure regulator and collection flask.
-
Reaction Initiation : Use the syringe pump to introduce the DHAA feed solution into one port of the T-mixer. Simultaneously, introduce O₂ gas through the other port. The T-mixer ensures efficient gas-liquid mixing.
-
Photoreaction : Pump the segmented flow through the illuminated tubing. The residence time in the photoreactor is controlled by the flow rate and the reactor volume (a residence time of ten minutes is a typical starting point)[10]. The LED light source irradiates the mixture, activating the photosensitizer and generating singlet oxygen for the reaction with DHAA.
-
Acid-Catalyzed Rearrangement : The output from the photoreactor is mixed with a stream of trifluoroacetic acid (TFA, 0.25 M) in a second reaction loop or residence time unit to facilitate the Hock cleavage and subsequent cyclization cascade[10].
-
Quenching and Workup : The product stream is continuously quenched by mixing with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification : Collect the quenched reaction mixture. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure artemisinin.
Protocol 2: NMR Monitoring of Non-Enzymatic Conversion
This protocol allows for the qualitative and quantitative monitoring of DHAA conversion to artemisinin under ambient conditions, as described by Yoshimoto et al.[6].
Materials and Reagents:
-
Dihydroartemisinic acid (DHAA)
-
Clear glass vials
-
Amber glass vials
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Sample Preparation : Prepare multiple, identical aliquots of a known quantity of DHAA in both clear and amber glass vials.
-
Storage Conditions : Remove the solvent under a stream of nitrogen or by vacuum. Leave the vials open to the air.
-
Exposure : Place the clear glass vials in a location where they are exposed to natural sunlight. Store the amber vials in a dark cabinet to serve as a control.
-
Time Course Analysis : At predetermined time intervals (e.g., 24, 48, 72 hours), take one vial from each set (light and dark).
-
NMR Analysis : Dissolve the contents of each vial in CDCl₃. Acquire a ¹H NMR spectrum for each sample.
-
Quantification : The conversion of DHAA to artemisinin can be monitored by observing the disappearance of DHAA signals and the appearance of characteristic artemisinin signals in the NMR spectrum. Integration of specific, well-resolved peaks for both compounds allows for the quantification of the reaction progress over time. LC-MS can also be used for more precise quantification[13].
Visualizations: Pathways and Workflows
Chemical Conversion Pathway
The following diagram illustrates the proposed non-enzymatic photochemical conversion of DHAA into artemisinin.
Caption: Photochemical conversion of DHAA to Artemisinin.
Experimental Workflow: Continuous Flow Synthesis
This diagram outlines the logical workflow for the continuous photochemical synthesis of artemisinin from DHAA.
Caption: Continuous flow experimental workflow.
Conclusion
Dihydroartemisinic acid is a pivotal precursor in the scalable and economically viable production of artemisinin. The conversion process, dominated by a non-enzymatic photochemical pathway, has been significantly optimized through chemical engineering advancements like continuous flow reactors. By leveraging crude plant extracts that contain both the DHAA precursor and chlorophyll as a natural photosensitizer, recent innovations pave the way for "greener" and more efficient synthesis routes[10]. A thorough understanding of the reaction mechanism, kinetics, and experimental parameters is essential for professionals in drug development to further enhance yields and ensure a stable supply of this life-saving medication.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 4. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis of [15,15,15-2H3]-Dihydroartemisinic Acid and Isotope Studies Support a Mixed Mechanism in the Endoperoxide Formation to Artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 13. malariaworld.org [malariaworld.org]
Spontaneous Conversion of Dihydroartemisinic Acid to Artemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of dihydroartemisinic acid (DHAA), a biosynthetic precursor, to the potent antimalarial drug artemisinin (B1665778) is a critical transformation that has garnered significant attention in the fields of synthetic chemistry and drug manufacturing. While enzymatic pathways for artemisinin biosynthesis are under investigation, the spontaneous, non-enzymatic conversion of DHAA offers a viable and scalable route to this essential medicine. This technical guide provides an in-depth exploration of the core principles governing this spontaneous conversion, focusing on the underlying photo-oxidative mechanism, key reaction parameters, and detailed experimental protocols. Quantitative data from various studies are summarized to facilitate comparison, and signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction
Artemisinin, a sesquiterpene lactone containing a crucial endoperoxide bridge, is the cornerstone of modern malaria treatment.[1] Its discovery and development have saved millions of lives. The primary source of artemisinin is the plant Artemisia annua, but its extraction and purification can be costly and subject to agricultural variability. Consequently, semi-synthetic approaches starting from more abundant precursors like DHAA are of paramount importance for ensuring a stable and affordable supply of this life-saving drug.
The spontaneous conversion of DHAA to artemisinin is a non-enzymatic, photo-oxidative cascade reaction.[2] This process is thought to mimic the final steps of artemisinin biosynthesis within the glandular trichomes of A. annua.[3] Understanding the intricacies of this chemical transformation is essential for optimizing reaction conditions to maximize yield and purity, thereby improving the efficiency of artemisinin production.
Chemical Mechanism
The spontaneous conversion of DHAA to artemisinin is a complex, multi-step process initiated by the photo-oxidation of DHAA. The currently accepted mechanism involves a cascade of reactions that can be broadly divided into four key steps:
-
Ene Reaction with Singlet Oxygen: The process is initiated by the reaction of the Δ4,5-double bond of DHAA with singlet oxygen (¹O₂).[2] Singlet oxygen is typically generated in situ through the use of a photosensitizer (e.g., tetraphenylporphyrin (B126558) (TPP), 9,10-dicyanoanthracene (B74266) (DCA), or methylene (B1212753) blue) and exposure to light. This ene reaction forms a key intermediate, an allylic hydroperoxide.[2][4]
-
Hock Cleavage: The allylic hydroperoxide undergoes a Hock cleavage, a rearrangement reaction that results in the scission of a carbon-carbon bond.
-
Reaction with Triplet Oxygen: The product of the Hock cleavage then reacts with atmospheric (triplet) oxygen.
-
Polycyclization Cascade: A subsequent series of intramolecular cyclizations leads to the formation of the characteristic 1,2,4-trioxane (B1259687) ring system of artemisinin. This final step is often facilitated by the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[5]
The overall transformation is a sophisticated example of chemical synthesis that efficiently constructs the complex architecture of the artemisinin molecule.
Quantitative Data Presentation
The efficiency of the conversion of DHAA to artemisinin is influenced by numerous factors, including the reaction setup (batch vs. continuous-flow), photosensitizer, solvent, light source, and temperature. The following tables summarize key quantitative data from various studies to provide a comparative overview.
| Parameter | Value | Conditions | Reference |
| Artemisinin Yield | |||
| 65% | One-pot photochemical continuous-flow process | [6] | |
| 69% | Continuous-flow photochemistry with subsequent acid-induced rearrangement | ||
| 46% | Continuous-flow process from DHAA | ||
| 30% | Batch process with Ni₂B reduction of artemisinic acid to DHAA, followed by photooxidation and acid-initiated ring closure | ||
| 19% | Batch process with Hock cleavage and acid-mediated ring closure | ||
| DHAA Conversion | |||
| 70% (predicted), 69% (experimental) | Optimized continuous micro-reactor with immobilized methylene blue | ||
| 81% (initial), 78% (after 4 cycles) | Reusable microreactor with physically immobilized photocatalysts | ||
| Reaction Kinetics | |||
| Rate of Formation of 3,3-dideuteroartemisinin from 3,3-dideuterodihydroartemisinic acid | 1400 ng/day (with light) | Dried sample open to air in a clear glass vial exposed to sunlight | |
| 32 ng/day (without light) | Dried sample open to air in an amber glass vial stored in the dark | ||
| **Reaction Rate Constants (DHAA + ¹O₂) ** | |||
| 1.81 × 10⁵ (mol/L)⁻¹·s⁻¹ | in CCl₄ | [6] | |
| 5.69 × 10⁵ (mol/L)⁻¹·s⁻¹ | in CH₃CN | [6] | |
| 3.27 × 10⁶ (mol/L)⁻¹·s⁻¹ | in DMSO | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of the conversion process. Below are protocols for both continuous-flow and batch synthesis.
Continuous-Flow Synthesis of Artemisinin from DHAA
This protocol is adapted from a one-pot photochemical continuous-flow process.
Materials and Reagents:
-
Dihydroartemisinic acid (DHAA)
-
Tetraphenylporphyrin (TPP) or 9,10-dicyanoanthracene (DCA) as photosensitizer
-
Dichloromethane (B109758) (CH₂Cl₂), toluene (B28343), or other suitable solvent
-
Trifluoroacetic acid (TFA)
-
Oxygen (gas)
-
Continuous-flow reactor system (e.g., FEP tubing wrapped around a light source)
-
HPLC pump
-
Mass flow controller
-
Back pressure regulator
Procedure:
-
Solution Preparation: Prepare a stock solution of DHAA and the chosen photosensitizer (e.g., 0.5 mol% DCA) in the selected solvent (e.g., toluene at 0.5 M DHAA).
-
Reactor Setup: Assemble the continuous-flow reactor, ensuring proper connections between the pumps, mass flow controller, reactor tubing, and back pressure regulator. The reactor tubing should be transparent to the light source being used.
-
Reaction Initiation:
-
Pump the DHAA/photosensitizer solution through the reactor at a defined flow rate (e.g., 1.25 mL/min).
-
Simultaneously, introduce a controlled flow of oxygen gas into the reactor (e.g., 5 mL/min).
-
Irradiate the reactor with a suitable light source (e.g., a lamp with appropriate wavelength for the photosensitizer).
-
-
Acid-Catalyzed Rearrangement: After the photooxidation stage, introduce a solution of TFA in the solvent into the flow stream using a T-mixer. The concentration of TFA should be optimized (e.g., 0.5 equivalents relative to DHAA).
-
Collection and Analysis: Collect the reaction mixture at the outlet of the reactor. The residence time in the reactor is determined by the reactor volume and the total flow rate (e.g., 11.5 minutes). Analyze the product mixture for artemisinin yield and purity using analytical techniques such as HPLC or LC-MS.
Laboratory-Scale Batch Synthesis of Artemisinin from DHAA
This protocol is a generalized procedure based on principles described in the literature for batch photooxidation.
Materials and Reagents:
-
Dihydroartemisinic acid (DHAA)
-
Methylene blue or Tetraphenylporphyrin (TPP) as photosensitizer
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Trifluoroacetic acid (TFA)
-
Oxygen (gas)
-
Glass reaction vessel (e.g., a round-bottom flask)
-
Light source (e.g., a high-pressure sodium lamp)
-
Gas dispersion tube
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
Dissolve DHAA and the photosensitizer (e.g., a catalytic amount of methylene blue) in the solvent in the reaction vessel.
-
Place the vessel in a cooling bath to maintain a constant temperature, if necessary.
-
Begin stirring the solution.
-
-
Photooxidation:
-
Bubble a slow stream of oxygen gas through the solution using a gas dispersion tube.
-
Irradiate the reaction mixture with the light source. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for HPLC analysis.
-
-
Acid-Catalyzed Rearrangement:
-
Once the photooxidation is complete (as indicated by the consumption of DHAA), stop the light source and the oxygen flow.
-
Add TFA dropwise to the reaction mixture while stirring.
-
-
Work-up and Purification:
-
After the rearrangement is complete, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure artemisinin.
-
Visualization of Pathways and Workflows
Graphical representations of the chemical pathways and experimental setups can significantly aid in understanding the complex processes involved in the conversion of DHAA to artemisinin.
Chemical Conversion Pathway of DHAA to Artemisinin
Caption: Chemical pathway of the spontaneous conversion of DHAA to Artemisinin.
Experimental Workflow for Continuous-Flow Synthesis
References
- 1. Dihydroartemisinic acid dehydrogenase-mediated alternative route for artemisinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Continuous synthesis of artemisinin-derived medicines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05098C [pubs.rsc.org]
- 6. rsc.org [rsc.org]
A Technical Guide to the Potential Anti-inflammatory Properties of Arteannuic Alcohol: An Analysis Through Closely Related Sesquiterpenoids
Disclaimer: Scientific literature specifically detailing the anti-inflammatory properties of arteannuic alcohol is limited. This technical guide, therefore, provides an in-depth analysis of the well-documented anti-inflammatory activities of structurally and biosynthetically related sesquiterpene lactones from Artemisia annua, namely Arteannuin B and Dihydroartemisinin (B1670584) (DHA) . The data and mechanisms presented herein for these related compounds may offer valuable insights into the potential anti-inflammatory profile of this compound.
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The plant Artemisia annua is a rich source of sesquiterpenoid lactones, which have demonstrated significant therapeutic potential. While research has predominantly focused on the antimalarial drug artemisinin (B1665778) and its derivatives, other related compounds within this class are emerging as potent modulators of inflammatory pathways. This guide synthesizes the current understanding of the anti-inflammatory effects of arteannuin B and dihydroartemisinin, providing a framework for investigating the potential of this compound. The primary mechanisms of action for these related compounds involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
Quantitative Data on Anti-inflammatory Effects of Related Compounds
The anti-inflammatory efficacy of arteannuin B and dihydroartemisinin has been quantified in various preclinical models. The following tables summarize key findings on their ability to inhibit the production of pro-inflammatory mediators.
Table 2.1: In Vitro Inhibition of Pro-inflammatory Mediators by Arteannuin B
| Mediator | Cell Line | Stimulant | Concentration of Arteannuin B | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 1 µM | Significant Reduction | [1] |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 5 µM | Significant Reduction | [1] |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 10 µM | Significant Reduction | [1] |
| Reactive Oxygen Species (ROS) | RAW 264.7 Macrophages | LPS | 1 µM | Reduced to 74.86% from 95.75% | [1] |
| Reactive Oxygen Species (ROS) | RAW 264.7 Macrophages | LPS | 5 µM | Reduced to 47.35% from 95.75% | [1] |
| Reactive Oxygen Species (ROS) | RAW 264.7 Macrophages | LPS | 10 µM | Reduced to 35.69% from 95.75% | [1] |
Table 2.2: In Vivo Inhibition of Pro-inflammatory Cytokines by Arteannuin B
| Cytokine | Animal Model | Stimulant | Dose of Arteannuin B | % Inhibition | Reference |
| TNF-α | BALB/c Mice | LPS (1 mg/kg) | 1 mg/kg | ~20% | [2] |
| TNF-α | BALB/c Mice | LPS (1 mg/kg) | 5 mg/kg | ~40% | [2] |
| TNF-α | BALB/c Mice | LPS (1 mg/kg) | 10 mg/kg | ~55% | [2] |
| TNF-α | BALB/c Mice | LPS (1 mg/kg) | 20 mg/kg | ~70% | [2] |
| TNF-α | BALB/c Mice | LPS (1 mg/kg) | 40 mg/kg | ~80% | [2] |
| IL-6 | BALB/c Mice | LPS (1 mg/kg) | 1 mg/kg | Not Significant | [2] |
| IL-6 | BALB/c Mice | LPS (1 mg/kg) | 5 mg/kg | ~25% | [2] |
| IL-6 | BALB/c Mice | LPS (1 mg/kg) | 10 mg/kg | ~45% | [2] |
| IL-6 | BALB/c Mice | LPS (1 mg/kg) | 20 mg/kg | ~60% | [2] |
| IL-6 | BALB/c Mice | LPS (1 mg/kg) | 40 mg/kg | ~75% | [2] |
Table 2.3: In Vitro Inhibition of Pro-inflammatory Mediators by Dihydroartemisinin (DHA)
| Mediator | Cell Line | Stimulant | Concentration of DHA | Effect | Reference |
| TNF-α | RAW 264.7 Macrophages | LPS | 12.5 - 100 µM | Significant, dose-dependent inhibition | [3] |
| IL-6 | RAW 264.7 Macrophages | LPS | 12.5 - 100 µM | Significant, dose-dependent inhibition | [3] |
| NO | RAW 264.7 Macrophages | LPS | 12.5 - 100 µM | Significant, dose-dependent inhibition | [3] |
Core Signaling Pathways in Inflammation Modulated by Related Compounds
Arteannuin B and dihydroartemisinin exert their anti-inflammatory effects by targeting key intracellular signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Dihydroartemisinin and arteannuin B have been shown to inhibit this pathway.[1][5] A primary mechanism is the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This prevents the translocation of the active p65 subunit to the nucleus, thereby inhibiting the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6.[6][7]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including p38 and JNK, are crucial in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.[8][9] Dihydroartemisinin has been shown to modulate the MAPK pathway, although the effects can be cell-type specific.[10] Arteannuin B has also been demonstrated to inhibit the phosphorylation of p38 MAPK.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory properties of arteannuin B and dihydroartemisinin. These protocols can be adapted for the investigation of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is based on methodologies used to assess the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3]
4.1.1 Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., arteannuin B, dihydroartemisinin, or this compound) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (LPS only) should be included.
-
4.1.2 Measurement of Nitric Oxide (NO) Production
-
Method: Griess Assay.
-
Procedure:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
4.1.3 Measurement of Cytokine Production (TNF-α, IL-6)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, including incubation with capture and detection antibodies, and addition of substrate.
-
Measure the absorbance at the specified wavelength and calculate cytokine concentrations based on the provided standards.
-
4.1.4 Western Blot for Signaling Proteins (p-p38, p-IκBα)
-
Procedure:
-
Seed cells in 6-well plates and treat as described in 4.1.1, but for a shorter duration (e.g., 30-60 minutes) to capture phosphorylation events.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total p38 MAPK and IκBα.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Assay
This protocol is based on the LPS-induced endotoxemia model in mice, as described for the evaluation of arteannuin B.[2]
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups: Vehicle control, LPS control, and treatment groups receiving different doses of the test compound.
-
Administer the test compound (e.g., arteannuin B) or vehicle orally one hour before the inflammatory challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).
-
Collect blood samples via retro-orbital plexus at specified time points (e.g., 2 hours post-LPS injection).
-
Separate serum and store at -80°C until analysis.
-
-
Analysis: Measure serum levels of TNF-α and IL-6 using ELISA kits as described in section 4.1.3.
Conclusion and Future Directions
The available evidence for arteannuin B and dihydroartemisinin strongly suggests that these sesquiterpenoid lactones from Artemisia annua possess significant anti-inflammatory properties. Their ability to inhibit the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for these effects.
Given the structural similarities, it is plausible that this compound also exhibits anti-inflammatory activity through similar mechanisms. However, dedicated studies are imperative to confirm this hypothesis and to quantify its specific effects. Future research should focus on:
-
In vitro screening of this compound using the protocols outlined in this guide to determine its efficacy in inhibiting pro-inflammatory mediators.
-
Investigation of the molecular targets of this compound within the NF-κB and MAPK pathways.
-
In vivo studies to assess the therapeutic potential of this compound in animal models of inflammatory diseases.
This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to embark on the investigation of this compound as a novel anti-inflammatory agent.
References
- 1. Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Anti-inflammatory effect and mechanism of artemisinin and dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of Artemisiae annuae herba in lipopolysaccharide-stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dihydroarteannuin ameliorates lupus symptom of BXSB mice by inhibiting production of TNF-alpha and blocking the signaling pathway NF-kappa B translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroartemisinin transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin sensitizes Lewis lung carcinoma cells to carboplatin therapy via p38 mitogen-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Immediate Release
BEIJING, China – December 17, 2025 – Long celebrated for its pivotal role in the global fight against malaria, the artemisinin (B1665778) class of compounds is now emerging as a versatile and potent force against a wide array of microbial pathogens. A comprehensive review of existing literature reveals that artemisinin and its semi-synthetic derivatives, including artesunate (B1665782), artemether, and dihydroartemisinin, exhibit significant antibacterial, antifungal, antiviral, and broader antiparasitic activities. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the antimicrobial spectrum of these compounds, supported by quantitative data, experimental methodologies, and mechanistic insights.
The primary mode of action for artemisinins is believed to involve the generation of free radicals upon the cleavage of their characteristic endoperoxide bridge, a process often catalyzed by heme or ferrous ions within the target pathogen.[1] This oxidative stress can lead to a cascade of damaging effects, including protein alkylation and DNA damage, ultimately resulting in microbial cell death.[2][3]
Antibacterial Activity
Artemisinin and its derivatives have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria.[4] Notably, artemisinin has been shown to possess bactericidal activity against Vibrio cholerae, a bacterium with high intracellular copper levels, through a copper-mediated DNA damage mechanism.[2][3] While its in-vitro activity against other common bacterial pathogens can be limited when used alone, artemisinins have been shown to act synergistically with conventional antibiotics, enhancing their efficacy against multidrug-resistant strains of Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).[2][5] This suggests a potential role for artemisinins as adjunctive therapeutic agents in combating antibiotic resistance.
Table 1: Antibacterial Activity of Artemisinin-Related Compounds
| Compound | Bacterium | MIC (µg/mL) | Reference |
| Artemisinin | Vibrio cholerae | 3.13 | [6] |
| Artemisinin | Bacillus subtilis | 90 | [7] |
| Artemisinin | Staphylococcus aureus | 90 | [7] |
| Artemisinin | Salmonella sp. | 90 | [7] |
| Artemisinin | Erwinia carotovora | 2000 | [8] |
| Artemisinin | Agrobacterium tumefaciens | 4000 | [8] |
| Dihydroartemisinin | Vibrio cholerae | <1.56 | [6] |
| Artesunate | Basidiobolus species | 20 | [3] |
Antifungal Activity
The antifungal properties of artemisinins have been investigated against several pathogenic yeasts and molds.[9][10] Anhydrodihydroartemisinin, a derivative of artemisinin, has demonstrated more potent activity against Cryptococcus neoformans than the conventional antifungal drug amphotericin B.[9][10] While the activity against Candida albicans is generally weaker, artemisinin and its derivatives have been shown to potentiate the effects of other antifungal agents like fluconazole (B54011) and miconazole, particularly against biofilms.[11][12][13] The mechanism of action against C. albicans involves the suppression of the RAS1-cAMP-EFG1 signaling pathway, which is crucial for hyphal development, a key virulence factor.[14][15][16]
Table 2: Antifungal Activity of Artemisinin-Related Compounds
| Compound | Fungus | IC50 (µg/mL) | Reference |
| Anhydrodihydroartemisinin | Cryptococcus neoformans | Potent Activity | [9][10] |
| β-arteether | Cryptococcus neoformans | Marked Activity | [9][10] |
| α-arteether | Cryptococcus neoformans | Marked Activity | [9][10] |
| Artemisinin | Candida albicans | Weak to negligible | [9][10] |
| Artesunate | Basidiobolus species | 20 | [3] |
Antiviral Activity
A growing body of evidence highlights the broad-spectrum antiviral activity of artemisinin and its derivatives against a variety of DNA and RNA viruses.[17][18][19] This includes members of the Herpesviridae family (e.g., human cytomegalovirus, herpes simplex virus type 1, Epstein-Barr virus), hepatitis B and C viruses, and even SARS-CoV-2.[17][19][20][21] The antiviral mechanisms are multifaceted and include the inhibition of viral replication and the modulation of host immune responses.[18] For instance, artesunate has been shown to inhibit the NF-κB signaling pathway, a crucial pathway for the expression of pro-inflammatory cytokines and viral gene expression.[4][18]
Table 3: Antiviral Activity of Artemisinin-Related Compounds
| Compound | Virus | EC50 (µM) | IC50 (µM) | Reference |
| Arteannuin B | SARS-CoV-2 | 10.28 ± 1.12 | [20][21] | |
| Artesunate | SARS-CoV-2 | 12.98 ± 5.30 | [20][21] | |
| Dihydroartemisinin | SARS-CoV-2 | 13.31 ± 1.24 | [20][21] | |
| Artemisinin | Human Adenovirus 3 (A549 cells) | 11.58 ± 1.80 | [22] | |
| Artemisinin | Human Adenovirus 3 (BEAS-2B cells) | 15.50 ± 2.22 | [22] | |
| Artemisone | Human Adenovirus 3 | 5.91 ± 0.80 | [22] | |
| Artesunate | Epstein-Barr Virus (Raji cells) | 6.4 ± 2.7 | [18] | |
| Artesunate | Epstein-Barr Virus (293T cells) | 3.1 ± 0.9 | [18] | |
| Artemisinin | Japanese Encephalitis Virus | 18.5 | [18] |
Antiparasitic Activity Beyond Plasmodium
The antiparasitic effects of artemisinins extend beyond their well-established activity against Plasmodium species.[6] They have shown promise in treating infections caused by other protozoan parasites such as Leishmania spp., Trypanosoma spp., and Toxoplasma gondii.[6][23] The underlying mechanisms are thought to be similar to their antimalarial action, involving oxidative stress and disruption of essential metabolic pathways in the parasites.[24]
Table 4: Antiparasitic Activity of Artemisinin-Related Compounds (Non-Plasmodium)
| Compound | Parasite | IC50/EC50 | Reference |
| Dihydroartemisinin | Leishmania braziliensis (promastigotes) | EC50 = 62.3 µM | [16] |
| Dihydroartemisinin | Leishmania braziliensis (amastigotes) | EC50 = 8.9 µM | [16] |
| Artemisinin | Leishmania spp. (amastigotes) | IC50 = 50 µg/mL | [23] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
Inhibition of the NF-κB Signaling Pathway by Artesunate
Artesunate exerts significant anti-inflammatory and antiviral effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][18][19] This pathway is a central regulator of immune and inflammatory responses. Upon stimulation by pathogens or pro-inflammatory cytokines like TNF-α, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, it binds to DNA and promotes the transcription of genes involved in inflammation and viral replication. Artesunate has been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB.[1][4] This leads to a downstream suppression of pro-inflammatory cytokine production and viral gene expression.
Caption: Artesunate inhibits the NF-κB signaling pathway.
Disruption of the RAS1-cAMP-EFG1 Pathway in Candida albicans by Artemisinin
Artemisinin's antifungal activity against Candida albicans is linked to its ability to disrupt the RAS1-cAMP-EFG1 signaling pathway.[14][15][16] This pathway is critical for the morphological transition from yeast to hyphal form, a key step in the establishment of infection. Environmental cues activate the GTPase RAS1, which in turn stimulates the adenylyl cyclase CYR1 to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor EFG1. EFG1 regulates the expression of genes essential for hyphal growth and biofilm formation. Artemisinin has been shown to suppress this pathway, leading to a reduction in hyphal development and virulence.[14][15]
Caption: Artemisinin disrupts C. albicans hyphal development.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using standardized in vitro susceptibility testing methods. Below are brief overviews of the key experimental protocols.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria and fungi.[2][7][25] The procedure involves preparing two-fold serial dilutions of the artemisinin compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Broth Microdilution Assay.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.[26][27][28] Confluent monolayers of susceptible host cells are infected with a known dilution of the virus in the presence of varying concentrations of the artemisinin compound. After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict the spread of progeny virus to neighboring cells. This results in the formation of localized areas of cell death, or plaques. The number of plaques is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Enhancing activity of β-lactam and fluoroquinolones antibiotics by artemisinin and its derivatives against MDR Escherichia coli [frontiersin.org]
- 3. Artemisinin displays bactericidal activity via copper-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-malarial agent artesunate inhibits TNF-alpha-induced production of proinflammatory cytokines via inhibition of NF-kappaB and PI3 kinase/Akt signal pathway in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin displays bactericidal activity via copper-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Artemisinins inhibit oral candidiasis caused by Candida albicans through the repression on its hyphal development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Artemisinin elevates ergosterol levels of Candida albicans to synergise with amphotericin B against oral candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Micromolar Dihydroartemisinin Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of hepatocellular carcinoma progression by artesunate via modulation of the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Artesunate Exerts a Direct Effect on Endothelial Cell Activation and NF-κB Translocation in a Mechanism Independent of Plasmodium Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Artemisinin and its derivatives in treating protozoan infections beyond malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Enhancing activity of β-lactam and fluoroquinolones antibiotics by artemisinin and its derivatives against MDR Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro efficacy of Artemisinin-based treatments against SARS-CoV-2 | bioRxiv [biorxiv.org]
- 27. In vitro efficacy of artemisinin-based treatments against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.mpg.de [pure.mpg.de]
An In-depth Technical Guide to the Physical and Chemical Properties of Artemisinic Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinic alcohol, a sesquiterpenoid and a key biosynthetic precursor to the potent antimalarial drug artemisinin (B1665778), is a molecule of significant interest in the fields of phytochemistry, synthetic biology, and pharmacology.[1] As an intermediate in the complex biosynthetic pathway within the plant Artemisia annua, a thorough understanding of its physical and chemical properties is paramount for optimizing the production of artemisinin and for the potential development of novel therapeutic agents. This guide provides a comprehensive overview of the core physical and chemical characteristics of artemisinic alcohol, detailed experimental protocols for its analysis, and a visualization of its role in relevant biochemical pathways.
Physical and Chemical Properties
The fundamental physical and chemical properties of artemisinic alcohol are summarized below. These data are essential for its extraction, purification, and characterization.
General and Computational Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| IUPAC Name | 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol | [1] |
| CAS Number | 125184-95-4 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| logPoct/wat (Octanol/Water Partition Coefficient) | 3.554 | [3] |
Experimental and Spectroscopic Data
| Property | Value | Source(s) |
| Boiling Point | 324.8 ± 11.0 °C at 760 mmHg | |
| Solubility | Limited solubility in water; moderate solubility in organic solvents. | [2] |
| Kovats Retention Index (Semi-standard non-polar) | 1761 | [1][3] |
| Kovats Retention Index (Standard polar) | 2513 | [1][3] |
Experimental Protocols
Detailed methodologies are critical for the reproducible synthesis, purification, and analysis of artemisinic alcohol. The following protocols are based on established methods for the analysis of artemisinin and its precursors.
Extraction from Artemisia annua
This protocol outlines a general method for the extraction of artemisinic alcohol as part of the total sesquiterpenoid fraction from Artemisia annua leaves.
-
Sample Preparation: Dried leaves of Artemisia annua are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered leaf material is subjected to extraction with a suitable organic solvent. Ethanol has been shown to be an effective and more environmentally benign solvent compared to n-hexane.[4][5] The extraction can be performed at room temperature with vigorous agitation or through percolation.[4][6]
-
Concentration: The resulting extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.[7]
-
Purification: The crude extract, rich in various phytochemicals including artemisinic alcohol, can be further purified. A common step involves dissolving the extract in a suitable solvent and treating it with activated charcoal to remove pigments like chlorophyll.[8][9] Subsequent chromatographic techniques are then employed for the isolation of specific compounds.
Chromatographic Purification and Analysis
High-performance liquid chromatography (HPLC) is a standard technique for the separation and quantification of artemisinic alcohol and related compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is an effective mobile phase.[11] The precise ratio can be optimized, and a gradient elution may be necessary to resolve all components in a complex extract.
-
Detection: Artemisinic alcohol, lacking a strong chromophore, can be challenging to detect with a UV detector at higher wavelengths. Detection is often performed at lower wavelengths, such as 210-216 nm.[10]
-
Quantification: Quantification can be achieved by creating a calibration curve with a purified standard of artemisinic alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like artemisinic alcohol.
-
Sample Preparation: The extract is typically derivatized to increase volatility and improve chromatographic peak shape, although direct analysis is also possible.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard for identification. The fragmentation pattern in the mass spectrum provides structural information.
Signaling Pathways and Logical Relationships
Artemisinic alcohol is a key intermediate in the biosynthetic pathway of artemisinin. The following diagrams illustrate its position in this pathway and the experimental workflow for its analysis.
Caption: Biosynthetic pathway of artemisinin from FPP.
The diagram above illustrates the enzymatic conversion of Farnesyl Diphosphate (FPP) to artemisinin.[12][13] Artemisinic alcohol is produced from amorpha-4,11-diene through the action of the enzyme amorpha-4,11-diene synthase (ADS) and cytochrome P450 monooxygenase (CYP71AV1).[12][14] It is then oxidized to artemisinic aldehyde by alcohol dehydrogenase 1 (ADH1).[14][15] Subsequent steps involving artemisinic aldehyde Δ11(13)-reductase (DBR2) and aldehyde dehydrogenase 1 (ALDH1) lead to dihydroartemisinic acid, the immediate precursor to artemisinin.[12][16]
Caption: Experimental workflow for the analysis of artemisinic alcohol.
This workflow diagram outlines the key stages in the extraction, purification, and analysis of artemisinic alcohol from its natural source. Each step is crucial for obtaining accurate and reliable data on the presence and quantity of this important metabolite.
Biological Activities and Chemical Reactivity
Artemisinic alcohol itself has been investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.[2] Its primary chemical reactivity centers around the hydroxyl group, which is readily oxidized to an aldehyde, a key step in the biosynthesis of artemisinin.[14] The stability of artemisinic alcohol can be influenced by factors such as temperature, pH, and the presence of oxidizing agents. Understanding its degradation pathways is important for optimizing storage and handling conditions.[17][18]
Conclusion
Artemisinic alcohol is a pivotal molecule in the production of artemisinin and a subject of ongoing research for its own potential therapeutic applications. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals working with this compound. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods, is essential for advancing research and development in this area.
References
- 1. Artemisinic alcohol | C15H24O | CID 15983960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 125184-95-4: Arteannuic alcohol | CymitQuimica [cymitquimica.com]
- 3. Artemisinic alcohol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of artemisinin in Artemisia annua extracts by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Validation, transfer and measurement uncertainty estimation of an HPLC-UV method for the quantification of artemisinin in hydro alcoholic extracts of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. The activity of the artemisinic aldehyde Δ11(13) reductase promoter is important for artemisinin yield in different chemotypes of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Artemisinin Biosynthetic Pathway: A Technical Guide for Researchers
An in-depth exploration of the intricate biochemical route to the potent antimalarial compound, artemisinin (B1665778), this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the enzymatic steps, regulatory networks, and key quantitative data, alongside detailed experimental protocols and visual pathway representations.
Introduction
Artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, is the cornerstone of modern malaria treatment.[1][2] Isolated from the medicinal plant Artemisia annua, its complex structure has made total chemical synthesis economically unviable for mass production.[2] Consequently, understanding and optimizing its biosynthetic pathway within the plant or in heterologous systems is of paramount importance for ensuring a stable and affordable supply of this life-saving drug. This technical guide provides a detailed overview of the artemisinin biosynthetic pathway, its regulation, and the methodologies used to study it.
The Core Biosynthetic Pathway
The biosynthesis of artemisinin is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[2][3]
Farnesyl pyrophosphate (FPP), a 15-carbon molecule, is formed from the condensation of two molecules of IPP and one molecule of DMAPP. FPP serves as the crucial branch-point intermediate for the synthesis of various sesquiterpenoids.[2] The committed step in artemisinin biosynthesis is the cyclization of FPP to amorpha-4,11-diene, a reaction catalyzed by the enzyme amorpha-4,11-diene synthase (ADS) .[2][4]
Following the formation of amorpha-4,11-diene, a series of oxidative transformations are carried out by cytochrome P450 monooxygenases. The multifunctional enzyme cytochrome P450 monooxygenase 71AV1 (CYP71AV1) , in conjunction with its redox partner cytochrome P450 reductase (CPR) , catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[5][6]
A critical bifurcation in the pathway occurs at the level of artemisinic aldehyde. This intermediate can be a substrate for two competing enzymes. The enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) reduces the exocyclic double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde.[7][8] Subsequently, aldehyde dehydrogenase 1 (ALDH1) oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid.[8] Dihydroartemisinic acid is the direct, non-enzymatic precursor to artemisinin, which is formed through a series of photo-oxidative reactions.[2]
Alternatively, artemisinic aldehyde can be oxidized by ALDH1 to artemisinic acid, which is then converted to other sesquiterpenoid lactones, such as arteannuin B, but not to artemisinin.[2] The relative activities of DBR2 and ALDH1 are therefore crucial in determining the flux towards artemisinin.
Quantitative Data
Enzyme Kinetic Parameters
The catalytic efficiencies of the key enzymes in the artemisinin biosynthetic pathway are critical determinants of the overall yield. While comprehensive kinetic data for all enzymes are not available in a single source, the following table summarizes some of the reported values.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Organism/System | Reference |
| ADS | Farnesyl pyrophosphate | 0.7 - 8.0 | 0.0013 - 0.015 | - | E. coli | [9] |
| CPR | NADPH | ~30-fold weaker than human CPR | >500 (initial rate) | - | E. coli | [1] |
| DBR2 | Artemisinic aldehyde | - | - | - | A. annua | [7] |
| ALDH1 | Dihydroartemisinic aldehyde | - | - | - | A. annua | [8] |
Metabolite Concentrations
The concentrations of artemisinin and its precursors vary significantly between different chemotypes of Artemisia annua (High-Artemisinin-Producing, HAP; and Low-Artemisinin-Producing, LAP) and across different developmental stages of the plant.
| Metabolite | Plant Material | Concentration (% dry weight or µg/g DW) | Reference |
| Artemisinin | A. annua leaves (high-yielding clones) | 1.8 - 2.16% | [10] |
| Artemisinin | A. annua leaves (various populations) | 0.03 - 0.71% | [11][12][13] |
| Artemisinin | A. annua leaves and flowers | 0.20 - 0.44% | [14] |
| Dihydroartemisinic acid (DHAA) | HAP chemotype juvenile leaves | 24-fold higher than LAP | [15] |
| Artemisinic acid (AA) | LAP chemotype juvenile leaves | 10-fold higher than HAP | [15] |
| Artemisinin | Shoot apical meristem vs. mature leaves | Lower in meristem, higher in mature leaves | [15] |
| Dihydroartemisinic acid (DHAA) | Shoot apical meristem vs. mature leaves | Higher in meristem, often undetectable in mature leaves | [15] |
Regulatory Networks
The biosynthesis of artemisinin is tightly regulated at multiple levels, including transcriptional control by transcription factors (TFs) and hormonal signaling.
Transcriptional Regulation
Several families of transcription factors have been identified as regulators of artemisinin biosynthesis genes. These TFs can act as positive or negative regulators, influencing the expression of key enzymes in the pathway.
Hormonal Regulation
Plant hormones, particularly jasmonic acid (JA) and abscisic acid (ABA), play a significant role in modulating the expression of artemisinin biosynthetic genes, often as part of the plant's defense response.
Experimental Protocols
Quantification of Artemisinin and its Precursors by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of artemisinin and its key precursors in Artemisia annua leaf samples.
Materials:
-
Dried A. annua leaf powder
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Artemisinin, dihydroartemisinic acid, and artemisinic acid analytical standards
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system equipped with a C18 column
Procedure:
-
Extraction:
-
Weigh 100 mg of dried leaf powder into a microcentrifuge tube.
-
Add 1 mL of methanol.
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Sample Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a dilution series of the analytical standards in methanol to create a calibration curve.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for each compound. Specific precursor-product ion transitions for artemisinin, DHAA, and AA should be optimized.
-
-
Quantification:
-
Generate a calibration curve from the analytical standards.
-
Quantify the amount of each metabolite in the samples based on the peak areas and the calibration curve.
-
References
- 1. Kinetic analysis of cytochrome P450 reductase from Artemisia annua reveals accelerated rates of NADH-dependent flavin reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalysis of amorpha-4,11-diene synthase unraveled and improved by mutability landscape guided engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]
- 7. The activity of the artemisinic aldehyde Δ11(13) reductase promoter is important for artemisinin yield in different chemotypes of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promoter variations in DBR2-like affect artemisinin production in different chemotypes of Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Prokaryotic expression, purification and crystallization of CYP71AV1, key enzyme in artemisinin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Survey of artemisinin production by diverse Artemisia species in northern Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Arteannuic Alcohol from Artemisia annua
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuic alcohol is a key sesquiterpenoid precursor in the biosynthesis of artemisinin (B1665778), the potent antimalarial drug derived from Artemisia annua. As interest in the therapeutic potential of artemisinin and its derivatives continues to grow, efficient methods for the isolation of its biosynthetic precursors, including this compound, are of significant interest for research and drug development. These precursors can serve as starting materials for semi-synthetic production of artemisinin and other derivatives, or be investigated for their own bioactivities.
This document provides detailed application notes and protocols for the extraction of this compound from Artemisia annua. The methods described are based on established techniques for the extraction of volatile compounds and other terpenoids from this plant.
Data Presentation: Quantitative Analysis of this compound Extraction
The following tables summarize quantitative data on the yield of this compound and related compounds from Artemisia annua using different extraction methods. It is important to note that yields can vary significantly depending on the plant variety, cultivation conditions, and specific processing parameters.
| Table 1: Yield of this compound and Essential Oil from Artemisia annua Roots by Hydrodistillation | |
| Parameter | Value |
| Extraction Method | Hydrodistillation |
| Plant Material | Dried Roots |
| Essential Oil Yield | 0.25% (w/w)[1] |
| cis-Arteannuic Alcohol Content in Essential Oil | 25.9%[1] |
| Calculated Yield of cis-Arteannuic Alcohol from Plant Material | ~0.065% (w/w) |
| Table 2: Concentration of Artemisia Alcohol in Supercritical CO2 Extracts from Artemisia annua | |
| Parameter | Value |
| Extraction Method | Supercritical CO2 (sc-CO2) Extraction |
| Plant Material | Not specified |
| Artemisia Alcohol Concentration in Extract | 2.25% - 4.10%[2] |
Experimental Protocols
Protocol 1: Extraction of this compound via Hydrodistillation
This protocol is suitable for obtaining an essential oil enriched in this compound, particularly from the roots of Artemisia annua.
Materials and Equipment:
-
Dried and powdered roots of Artemisia annua
-
Clevenger-type apparatus for hydrodistillation
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Collection vessel
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Place 100 g of dried, powdered Artemisia annua root material into a 2 L round bottom flask.
-
Add 1 L of deionized water to the flask.
-
Set up the Clevenger-type apparatus for hydrodistillation, ensuring all joints are properly sealed.
-
Heat the flask using a heating mantle to initiate boiling.
-
Continue the hydrodistillation for 3-4 hours, collecting the volatile oil in the collection arm of the Clevenger apparatus.
-
After completion, allow the apparatus to cool to room temperature.
-
Carefully collect the essential oil from the collection arm.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried oil to remove the sodium sulfate.
-
The resulting essential oil can be stored in a sealed vial at 4°C, protected from light. For further purification, proceed to Protocol 3.
Protocol 2: Extraction of this compound using Supercritical CO2 (sc-CO2) Extraction
This protocol describes a "green" extraction method that can be optimized to selectively extract this compound and other volatile terpenes.
Materials and Equipment:
-
Dried and ground Artemisia annua plant material
-
Supercritical fluid extractor system
-
High-pressure CO2 source
-
Co-solvent pump and vessel (optional, e.g., for ethanol)
-
Collection vessel
Procedure:
-
Pack the extraction vessel of the supercritical fluid extractor with dried and ground Artemisia annua material.
-
Pressurize the system with CO2 to the desired pressure (e.g., 100-220 bar).
-
Heat the extraction vessel to the desired temperature (e.g., 40-60°C).[2]
-
If using a co-solvent, introduce it at the desired percentage (e.g., ethanol).
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
The extracted compounds will be precipitated in the collection vessel as the pressure is reduced.
-
Continue the extraction for a predetermined time to ensure optimal yield.
-
After the extraction is complete, depressurize the system and collect the crude extract.
-
The crude extract can be further purified using the chromatographic methods described in Protocol 3.
Protocol 3: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from the crude extracts obtained from Protocol 1 or 2.
Materials and Equipment:
-
Crude extract containing this compound
-
Silica (B1680970) gel for column chromatography (e.g., 60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of n-hexane and ethyl acetate)
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization (or appropriate staining reagent)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of n-hexane.
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin eluting the column with n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (B1210297).
-
Collect fractions of the eluate using a fraction collector or manually in test tubes.
-
Monitor the separation of compounds by spotting aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Combine the fractions containing the purified this compound, as identified by TLC comparison with a standard if available.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
The purity of the isolated compound can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Simplified Biosynthetic Pathway of Artemisinin.
References
Application Note: High-Purity Artemisinic Acid Purification via Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the purification of artemisinic acid using preparative High-Performance Liquid Chromatography (HPLC). This method is designed to yield high-purity artemisinic acid suitable for various research and development applications.
Introduction
Artemisinic acid is a key precursor in the semi-synthetic production of the potent antimalarial drug, artemisinin (B1665778). Its efficient purification is a critical step in the overall manufacturing process. This application note details a robust preparative reverse-phase HPLC (RP-HPLC) method for the isolation and purification of artemisinic acid from complex mixtures, such as plant extracts or fermentation broths.
Experimental Protocol
This protocol is based on established methods for the separation of artemisinin and its precursors.[1]
Sample Preparation
Proper sample preparation is crucial for optimal purification and to prevent column contamination.
-
Extraction: If starting from a solid matrix (e.g., Artemisia annua leaves or fermentation biomass), perform a solvent extraction. A common method involves refluxing the ground material with a suitable solvent.
-
Crude Extract Preparation: The initial extract should be filtered to remove particulate matter.
-
Enrichment (Optional but Recommended): To improve the efficiency of the preparative HPLC step, it is advisable to pre-purify the crude extract. This can be achieved through techniques such as liquid-liquid extraction or solid-phase extraction (SPE) to remove highly polar or non-polar impurities.
-
Final Sample Preparation: Dissolve the crude or enriched extract in the mobile phase to a known concentration. The sample must be completely dissolved and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Preparative HPLC Purification
The following parameters are recommended for the preparative purification of artemisinic acid.
| Parameter | Specification |
| Column | C18, preparative scale (e.g., dimensions of 22.2 x 250 mm, 10 µm particle size) |
| Mobile Phase | Isocratic elution with 60% Acetonitrile in Water[1] |
| Flow Rate | Dependent on column dimensions; for a 22.2 mm ID column, a flow rate of approximately 20 mL/min is a suitable starting point. |
| Detection | UV detector set at a wavelength between 210-220 nm. |
| Injection Volume | Dependent on the concentration of the sample and the capacity of the column. This should be optimized to achieve good separation without overloading the column. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) for improved reproducibility. |
Fraction Collection
-
Peak Monitoring: Monitor the chromatogram in real-time.
-
Collection: Collect the fractions corresponding to the artemisinic acid peak. The retention time of artemisinic acid should be determined beforehand using an analytical HPLC with a certified reference standard.
-
Pooling: Combine the collected fractions containing the purified artemisinic acid.
Post-Purification Processing
-
Solvent Evaporation: Remove the mobile phase (acetonitrile and water) from the pooled fractions using a rotary evaporator or other suitable solvent evaporation technique.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC. A high-resolution column and a validated analytical method should be employed for accurate purity determination.
-
Drying: Dry the purified artemisinic acid under vacuum to remove any residual solvent.
-
Storage: Store the high-purity artemisinic acid in a cool, dark, and dry place.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification of artemisinin and its precursors. Specific quantitative data for the recovery and purity of artemisinic acid via this preparative method are not extensively detailed in the cited literature; however, high purity of the final product is reported.[1]
| Compound | Column Type | Mobile Phase | Purity Achieved | Recovery |
| Artemisinic Acid | C18 | 60% Acetonitrile in Water[1] | High purity reported[1] | Not specified |
| Dihydroartemisinic Acid | C18 | 60% Acetonitrile in Water[1] | High purity reported[1] | Not specified |
| Artemisinin | C18 | 60% Acetonitrile in Water[1] | High purity reported[1] | Not specified |
Experimental Workflow Diagram
Caption: Workflow for the purification of artemisinic acid by preparative HPLC.
References
Quantification of Artemisinin Precursors Using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Abstract
Artemisinin (B1665778), a sesquiterpene lactone, is a vital component in antimalarial therapies. The efficient production of artemisinin, either through extraction from Artemisia annua L. or via synthetic biology approaches, necessitates accurate quantification of its biosynthetic precursors. This application note details robust methodologies for the quantification of key artemisinin precursors—amorpha-4,11-diene, artemisinic acid, and dihydroartemisinic acid—using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are tailored for researchers, scientists, and drug development professionals, offering detailed experimental procedures, data presentation guidelines, and visual workflows to ensure reliable and reproducible results.
Introduction
The artemisinin biosynthetic pathway involves several key precursor molecules that serve as important markers for metabolic engineering and plant breeding efforts aimed at increasing artemisinin yields. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile and semi-volatile precursors. Its high sensitivity and selectivity make it an ideal method for analyzing complex biological matrices. This document provides standardized protocols for the extraction and GC-MS analysis of amorpha-4,11-diene, artemisinic acid, and dihydroartemisinic acid from various sample types, including plant material and engineered microbial cultures.
Experimental Protocols
Sample Preparation
1.1. Plant Material (Artemisia annua L. leaves):
-
Harvest fresh leaves and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Alternatively, shade-dry the leaves and pulverize them into a fine powder.
-
For extraction, weigh 1 gram of the powdered leaf material.
-
Perform a Soxhlet extraction using n-hexane as the solvent.[1]
-
Concentrate the resulting n-hexane extract to dryness under vacuum using a rotary evaporator.[1]
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol) prior to GC-MS analysis.
-
For a rapid extraction, immerse one gram of fresh plant material in chloroform (B151607) for 1 minute. This method has shown a recovery of >97% for artemisinin and its analogs.
-
An alternative is to extract the leaves with THF (5 mL/g of leaf) using sonication for 30 minutes, followed by filtration.[2][3]
1.2. Engineered Yeast/Bacterial Cultures:
-
For intracellular precursor analysis, pellet the cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., bead beating, sonication, or chemical lysis) in an appropriate extraction solvent.
-
For secreted precursors like amorpha-4,11-diene, an organic overlay (e.g., n-dodecane) can be used during fermentation to capture the volatile compound.[4]
-
Collect the organic overlay and use it directly for GC-MS analysis or after dilution.
-
Extract the aqueous culture medium with a water-immiscible organic solvent (e.g., ethyl acetate) to recover extracellular precursors.
GC-MS Analysis
2.1. Instrumentation:
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5975 MS detector) is recommended.[5]
2.2. GC Conditions:
-
Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm x 0.25 µm film thickness), is suitable for separating the target analytes.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the concentration of the analytes. A 1 µL sample volume is typically injected.[5]
-
Temperature Program:
2.3. MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Acquisition Mode:
-
Mass Spectrometer Source Temperature: Typically set around 230°C.
-
Quadrupole Temperature: Typically set around 150°C.
Quantification
Quantification is achieved by creating a calibration curve using authentic standards of each precursor. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.
-
Internal Standard: A deuterated analog of the analyte (e.g., Dihydroartemisinin-d5) is ideal.[7] Alternatively, a structurally similar compound not present in the sample, such as trans-caryophyllene for amorpha-4,11-diene, can be used.[4]
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the calibration curve. The concentration of the analyte in the samples is then determined from this curve.
Quantitative Data
The following table summarizes representative quantitative data for artemisinin and its precursors from various sources.
| Analyte | Sample Type | Concentration/Amount | Reference |
| Artemisinin | A. annua leaves | 1.0 - 1.4 wt% | [2] |
| Dihydroartemisinic Acid (DHAA) | A. annua leaves | 0.24 - 0.36 wt% | [2] |
| Artemisinic Acid (AA) | A. annua leaves | 0.04 - 0.09 wt% | [2] |
| Amorpha-4,11-diene | Engineered E. coli | >25 g/L | [5] |
| Artemisinic Acid | Engineered S. cerevisiae | 115 mg/L | [5] |
| Dihydroartemisinic acid | A. annua tea extract | 70 mg/L | [8] |
| Arteannuin B | A. annua tea extract | 1.3 mg/L | [8] |
Visualizations
Artemisinin Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of artemisinin.
GC-MS Quantification Workflow
Caption: General workflow for quantification of artemisinin precursors by GC-MS.
Conclusion
The GC-MS methods outlined in this application note provide a reliable and sensitive approach for the quantification of key artemisinin precursors. Adherence to these protocols will enable researchers to obtain accurate and reproducible data, which is crucial for advancing research in artemisinin production and drug development. The provided workflows and data tables serve as a valuable resource for laboratory implementation of these analytical techniques.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the 1H-NMR Characterization of Arteannuic Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuic alcohol, a sesquiterpenoid, is a key biosynthetic precursor to artemisinin, a potent antimalarial drug. The structural elucidation and purity assessment of this compound are critical steps in the research and development of artemisinin-based therapies. 1H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of hydrogen atoms within a molecule. This document provides detailed application notes and protocols for the characterization of this compound using 1H-NMR spectroscopy.
Predicted 1H-NMR Data for this compound
Due to the limited availability of a complete, experimentally verified 1H-NMR dataset for this compound in publicly accessible literature, the following table presents predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on the known chemical structure of this compound and by drawing analogies from structurally related compounds found in Artemisia annua. It is recommended that these values be confirmed with experimental data.
Table 1: Predicted 1H-NMR Data for this compound in CDCl3
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.0 - 2.2 | m | - |
| H-2 | 1.4 - 1.6 | m | - |
| H-3 | 1.2 - 1.4 | m | - |
| H-5 | 1.8 - 2.0 | m | - |
| H-6 | 1.5 - 1.7 | m | - |
| H-7 | 1.3 - 1.5 | m | - |
| H-8 | 1.9 - 2.1 | m | - |
| H-9 | 1.1 - 1.3 | m | - |
| H-12 (CH2OH) | 4.0 - 4.2 | d | ~6.0 |
| H-13 (vinyl) | 5.0 - 5.2 | s | - |
| H-13' (vinyl) | 4.8 - 5.0 | s | - |
| H-14 (CH3) | 0.9 - 1.1 | d | ~7.0 |
| H-15 (CH3) | 1.6 - 1.8 | s | - |
| OH | variable | br s | - |
Note: "m" denotes a multiplet, "d" a doublet, "s" a singlet, and "br s" a broad singlet. Chemical shifts for protons on the carbocyclic ring are complex and may overlap. 2D-NMR experiments such as COSY and HSQC are recommended for unambiguous assignment.
Experimental Protocol
This protocol outlines the steps for acquiring a high-quality 1H-NMR spectrum of this compound.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d6, benzene-d6, or methanol-d4 (B120146) can be used depending on the sample's solubility and the desired resolution of specific peaks.
-
Concentration: Prepare a solution of 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated solvent.
-
Procedure:
-
Weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz (for ¹H)
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
Experimental Workflow for 1H-NMR Analysis of this compound
Caption: Experimental workflow for 1H-NMR analysis.
Relationship between this compound Structure and its 1H-NMR Spectrum
Caption: Structure-spectrum correlation for this compound.
Application Notes and Protocols for the Semi-Synthesis of Artemisinin from Artemisinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778) is a potent antimalarial drug, and its semi-synthesis from artemisinic acid, a more abundant natural product, is a critical process for ensuring a stable and affordable supply. This document provides detailed application notes and protocols for the laboratory-scale conversion of artemisinic acid to artemisinin. The process involves two key transformations: the reduction of the exocyclic double bond of artemisinic acid to form dihydroartemisinic acid (DHAA), followed by the photooxidative cyclization of DHAA to yield artemisinin.
Chemical Transformation Pathway
The semi-synthesis of artemisinin from artemisinic acid proceeds through a two-step process. First, artemisinic acid is reduced to dihydroartemisinic acid. This is followed by a photooxidation reaction that converts dihydroartemisinic acid into artemisinin.
Caption: Chemical conversion of Artemisinic Acid to Artemisinin.
Experimental Protocols
Part 1: Reduction of Artemisinic Acid to Dihydroartemisinic Acid
This protocol describes the reduction of the exocyclic methylene (B1212753) group of artemisinic acid to yield dihydroartemisinic acid.[1][2] A common method involves the use of nickel boride, generated in situ from sodium borohydride (B1222165) and nickel(II) chloride.[3]
Materials:
-
Artemisinic acid
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve artemisinic acid and nickel(II) chloride hexahydrate in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The reaction is exothermic and will result in the formation of a black precipitate of nickel boride.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction by carefully adding 1 M HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude dihydroartemisinic acid.
-
The crude product can be purified by column chromatography if necessary.
Part 2: Photooxidation of Dihydroartemisinic Acid to Artemisinin
This protocol outlines the conversion of dihydroartemisinic acid to artemisinin via a singlet oxygen ene reaction followed by acid-catalyzed cyclization.[3][4]
Materials:
-
Dihydroartemisinic acid (from Part 1)
-
Dichloromethane
-
Photosensitizer (e.g., Methylene Blue or Tetraphenylporphyrin (TPP))[4]
-
Oxygen source (e.g., a balloon filled with O₂)
-
Light source (e.g., a high-pressure sodium lamp)
-
Trifluoroacetic acid (TFA)[4]
-
Petroleum ether
-
Standard laboratory glassware for photochemistry (e.g., a jacketed reaction vessel)
Procedure:
-
Dissolve dihydroartemisinic acid and the photosensitizer (e.g., methylene blue) in dichloromethane in a photochemical reactor.[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Bubble oxygen through the solution while irradiating with a suitable light source. Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Once the photooxidation is complete, evaporate the solvent.[2]
-
Redissolve the crude residue in petroleum ether and add a few drops of trifluoroacetic acid.[2]
-
Allow the mixture to stand at room temperature for 4-5 days.[2]
-
Decant the petroleum ether solution. The crude artemisinin may precipitate.
-
The residue can be further purified by recrystallization from a solvent such as cyclohexane to yield pure artemisinin.[2]
Experimental Workflow
The overall experimental workflow for the semi-synthesis of artemisinin from artemisinic acid is a sequential process involving reaction, extraction, and purification steps.
Caption: Experimental workflow for artemisinin semi-synthesis.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the semi-synthesis of artemisinin. It is important to note that yields can vary based on reaction scale, purity of starting materials, and specific reaction conditions.
| Step | Reagents/Catalyst | Diastereoselectivity (R:S for DHAA) | Yield (%) | Reference |
| Reduction of Artemisinic Acid to DHAA | NaBH₄ / NiCl₂·6H₂O ("nickel boride") | 85:15 | - | [5][6] |
| Wilkinson's catalyst | 9:1 | ~100 | [3] | |
| RuCl₂--INVALID-LINK--₂ | - | - | [3] | |
| Photooxidation of DHAA to Artemisinin | Methylene Blue, O₂, light, TFA | - | 28 | [2] |
| Tetraphenylporphyrin (TPP), O₂, light | - | 39-46 | [3][4] | |
| Overall Yield (from Artemisinic Acid) | Nickel boride, light, acid | - | 30 | [3] |
| Industrial Process (Sanofi) | - | ~55 | [5] |
Discussion
The semi-synthesis of artemisinin from artemisinic acid provides a more reliable and scalable alternative to its direct extraction from Artemisia annua. The reduction of artemisinic acid is a relatively straightforward process, with modern catalytic methods offering high yields and diastereoselectivity.[3] The subsequent photooxidation and cyclization to form the endoperoxide bridge of artemisinin is a more complex transformation.[4] The development of continuous-flow reactors has significantly improved the efficiency and safety of this photochemical step, making it viable for industrial-scale production.[3][4] Researchers should carefully optimize reaction conditions, particularly for the photooxidation step, to maximize the yield of artemisinin.
References
- 1. A simple conversion of artemisinic acid into artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4992561A - Simple conversion of artemisinic acid into artemisinin - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 6. Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-inflammatory Activity of Arteannuic Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuic alcohol, a sesquiterpenoid and a metabolic precursor to artemisinin (B1665778), is a compound of significant interest for its potential therapeutic properties, including its anti-inflammatory effects. As chronic inflammation is a key pathological feature of numerous diseases, assays to determine the anti-inflammatory capacity of compounds like this compound are crucial in drug discovery and development. These application notes provide a comprehensive guide to the experimental protocols for evaluating the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory mediators and signaling pathways. The protocols detailed herein are primarily designed for an in vitro model using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard and widely accepted model for screening anti-inflammatory agents.
While direct quantitative data on the anti-inflammatory activity of isolated this compound is not extensively available in public literature, studies on its parent compound, artemisinin, and its derivatives (e.g., artesunate, dihydroartemisinin) provide a strong rationale for its investigation. These related compounds have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).[1][2] The proposed mechanism of action involves the modulation of critical inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
These notes offer detailed methodologies for assessing the impact of this compound on these inflammatory markers and pathways, providing a framework for generating robust and reproducible data.
Data Presentation
The following tables summarize the reported anti-inflammatory activities of artemisinin and its derivatives. It is hypothesized that this compound may exhibit similar activities, and these values can serve as a benchmark for initial experimental design.
Table 1: Inhibitory Effects of Artemisinin and its Derivatives on Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Reference |
| Artesunate | RAW 264.7 | LPS | 3.1 ± 0.7 µM | [3] |
IC50: The half-maximal inhibitory concentration.
Table 2: Qualitative and Quantitative Effects of Artemisinin Derivatives on Pro-inflammatory Mediators and Cytokines
| Compound | Cell Line/Model | Effect | Observation | Reference(s) |
| Dihydroartemisinin (DHA) | Endothelial Cells | Inhibition of TNF-α and PGE2 | Dose-dependent reduction at 10, 20, and 50 µmol/L. | [1] |
| Dihydroartemisinin (DHA) | LPS-induced Macrophages | Inhibition of TNF-α, IL-6, and NO | Significant reduction in the release of these inflammatory mediators. | [1] |
| Artemisia annua Acetone Extract | LPS-stimulated RAW 264.7 cells | Inhibition of NO, PGE2, IL-1β, IL-6 | Inhibition of NO by 83.3%, IL-1β by 61.0%, and IL-6 by 45.1% at 100 µg/ml. | [2] |
| Artemisia annua Ethanol Extract | LPS-stimulated RAW 264.7 cells | Inhibition of PGE2 | Inhibition of PGE2 production by 83.3% at 100 µg/ml. | [2] |
| Artemisia annua Cold-Water Extract | Diabetic Mice | Reduction of TNF-α and IL-6 | 400 mg/kg dose was more effective than metformin (B114582) in reducing serum TNF-α and IL-6. | [4] |
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISAs, and 6-well for Western blotting) at a density of 1.5 x 10^5 cells/well in a 96-well plate or equivalent densities for other plate formats. Allow cells to adhere for 24 hours.
-
Prepare various concentrations of this compound in the culture medium.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 18-24 hours to induce an inflammatory response. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product that can be quantified spectrophotometrically.
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
-
Procedure:
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using sodium nitrite (NaNO2) in the culture medium.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISAs
-
Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific proteins (PGE2 and cytokines) in the cell culture supernatant. These assays typically employ a sandwich ELISA format where the protein of interest is captured by a specific antibody coated on the plate and then detected by a second, enzyme-linked antibody. The enzyme catalyzes a colorimetric reaction, and the absorbance is proportional to the amount of the target protein.
-
Procedure (General):
-
Use commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions meticulously. A generalized procedure is as follows:
-
Add standards and cell culture supernatants to the antibody-coated wells of the microplate.
-
Incubate to allow the target protein to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target protein.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB), which will be converted by HRP to a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of the target protein in the samples based on the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα, phospho-IκBα) and MAPK (e.g., p38, ERK, JNK, and their phosphorylated forms) signaling pathways.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-p38, anti-phospho-p38, etc.) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the inflammatory response. It consists of several kinases, including p38, ERK, and JNK, which, upon activation by stimuli like LPS, phosphorylate and activate transcription factors that regulate the expression of pro-inflammatory genes.
Caption: The MAPK signaling pathway and potential inhibition by this compound.
References
- 1. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of artemisinins and other endoperoxides on nitric oxide-related signaling pathway in RAW 264.7 mouse macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous and alcoholic extracts of Artemisia annua L. improved insulin resistance via decreasing TNF-alpha, IL-6 and free fatty acids in high-fat diet/streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of Artemisinin Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of key artemisinin (B1665778) precursors, including amorpha-4,11-diene, artemisinic acid, and dihydroartemisinic acid.
Introduction
Artemisinin and its derivatives are well-established as potent antimalarial drugs.[1] The biosynthetic precursors to artemisinin, such as amorpha-4,11-diene, artemisinic acid, and dihydroartemisinic acid, also exhibit promising antimicrobial properties.[2][3] The growing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This document outlines the current understanding of the antimicrobial activity of these precursors and provides standardized protocols for their evaluation, enabling researchers to systematically investigate their potential as new antimicrobial drugs.
Data Presentation: Antimicrobial Efficacy of Artemisinin Precursors
The antimicrobial activities of artemisinin precursors are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.[4]
Table 1: Minimum Inhibitory Concentration (MIC) of Artemisinin Precursors against Bacteria
| Precursor | Microorganism | Strain | MIC (µg/mL) | Reference |
| Artemisinic Acid | Staphylococcus aureus | - | 250 | [5] |
| Artemisinic Acid | Mycobacterium smegmatis | NCTC 333 | 500 | [5] |
| Artemisinic Acid | Mycobacterium smegmatis | mc² 155 | 250 | [5] |
| Unspecified Precursor | Bacillus subtilis | - | 90 | [4][6] |
| Unspecified Precursor | Staphylococcus aureus | - | 90 | [4][6] |
| Unspecified Precursor | Salmonella sp. | - | 90 | [4][6] |
| Amorpha-4,11-diene | Escherichia coli | - | Inhibitory at high concentrations | [7][8] |
Note: Data for dihydroartemisinic acid's direct antimicrobial activity is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies for determining the antimicrobial efficacy of artemisinin precursors are provided below. These protocols are based on established microbiological techniques.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of artemisinin precursors against various bacterial and fungal strains.[9]
Materials:
-
Test compounds (artemisinin precursors)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the artemisinin precursors in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing the serially diluted test compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[4] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of the precursor that kills the microorganism.
Materials:
-
Microtiter plates from the completed MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the precursor that results in no microbial growth on the agar plate.
-
Visualizations
Artemisinin Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway leading to the production of artemisinin, highlighting the key precursors.
References
- 1. Amorpha-4,11-diene synthase of Artemisia annua: cDNA isolation and bacterial expression of a terpene synthase involved in artemisinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemistry, Pharmacology and Mode of Action of the Anti-Bacterial Artemisia Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing activity of β-lactam and fluoroquinolones antibiotics by artemisinin and its derivatives against MDR Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Arteannuinic Alcohol Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct studies on the application of arteannuinic alcohol in cancer cell line research are not extensively documented in publicly available literature, a significant body of research exists for its close chemical relatives, the artemisinin (B1665778) derivatives. These compounds, including artesunate (B1665782), dihydroartemisinin (B1670584) (DHA), and artemether, have demonstrated considerable anti-neoplastic activity across a wide range of cancer cell lines. This document provides a comprehensive overview of the application of these derivatives in cancer research, with detailed protocols and data presented to guide future studies. The methodologies and observed mechanisms of action for these derivatives may serve as a foundational framework for investigating arteannuinic alcohol.
The primary anti-cancer mechanism of artemisinin derivatives is believed to involve the generation of reactive oxygen species (ROS). This is facilitated by the cleavage of the endoperoxide bridge present in their structure, a reaction catalyzed by the high intracellular iron concentrations often found in cancer cells.[1] This oxidative stress can trigger various cell death pathways, including apoptosis and ferroptosis.[1]
Quantitative Data Summary
The cytotoxic effects of various artemisinin derivatives have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for artesunate and dihydroartemisinin in different cancer cell lines.
Table 1: IC50 Values of Artesunate in Ovarian Cancer Cell Lines [2]
| Cell Line | IC50 (µM) | 95% Confidence Interval |
| UWB1 | 26.91 | 6.287–115.2 µM |
| Caov-3 | 15.17 | 10.49–21.93 µM |
| OVCAR-3 | 4.67 | 3.280–6.638 µM |
Table 2: IC50 Values of Dihydroartemisinin (DHA) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | MCF-7 | 129.1 | 24 | [3] |
| Breast Cancer | MDA-MB-231 | 62.95 | 24 | [3] |
| Colon Carcinoma | HCT116 | Not specified | Not specified | [4] |
| Esophageal Cancer | Eca109 | Not specified | Not specified | [3] |
| Bladder Cancer | J82 | 0.0618 | Not specified | [3] |
| Bladder Cancer | T24 | 0.0569 | Not specified | [3] |
| Gastric Cancer | BGC-823 | 8.30 (for a DHA dimer) | Not specified | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of artemisinin derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Artemisinin derivative (Artesunate, DHA, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the artemisinin derivative in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assessment (Annexin V/PI Staining)
This protocol is for the detection and quantification of apoptosis induced by artemisinin derivatives using flow cytometry.[1]
Materials:
-
Cancer cell line
-
Artemisinin derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the artemisinin derivative at various concentrations for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Mechanisms of Action
Artemisinin derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Artesunate has been shown to induce apoptosis in breast cancer and leukemic T cells through iron-dependent ROS formation, leading to cytochrome c release and caspase activation.[5] It can also inhibit the Wnt/β-catenin pathway in colorectal cancer cells.[5] Dihydroartemisinin induces apoptosis in various cancer cells by inhibiting key pro-survival signaling pathways such as STAT3, NF-κB, and PI3K/Akt.[6]
Conclusion
The derivatives of arteannuinic alcohol, particularly artesunate and dihydroartemisinin, have demonstrated significant potential as anti-cancer agents in preclinical studies. Their efficacy across a broad range of cancer cell lines, coupled with their unique mechanism of action involving ROS-mediated cell death, makes them promising candidates for further investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic potential of these compounds and to potentially extend these investigations to arteannuinic alcohol itself. Further research is warranted to fully elucidate the specific molecular targets and to optimize the therapeutic application of this class of compounds in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Evaluation of Artesunate as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of dihydroartemisinin-resistant colon carcinoma HCT116/R cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Supercritical CO2 Extraction of Artemisinin and its Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the supercritical carbon dioxide (scCO2) extraction of artemisinin (B1665778) and its key precursors, artemisinic acid and dihydroartemisinic acid, from the plant Artemisia annua L. Supercritical fluid extraction (SFE) with CO2 is a green and efficient alternative to traditional solvent extraction methods, offering high selectivity and preserving the integrity of thermally sensitive compounds like artemisinin.[1][2][3]
Introduction to Supercritical CO2 Extraction
Supercritical CO2 extraction is a highly effective and environmentally friendly technique for separating artemisinin from Artemisia annua L.[1][3] This method provides improved efficiency and selectivity compared to conventional solvent-based extractions.[1] The non-polar nature of both scCO2 and artemisinin makes this an ideal pairing for extraction.[3] Key parameters that influence the efficiency of scCO2 extraction include pressure, temperature, CO2 flow rate, and the use of co-solvents.[1]
Artemisinin and its precursors are sensitive to high temperatures, and scCO2 extraction can be performed at near-ambient temperatures, thus preventing their degradation.[4] The process is also advantageous as it leaves no toxic organic solvent residues in the final product.
Data Presentation: Quantitative Extraction Parameters
The efficiency of scCO2 extraction of artemisinin and its precursors is highly dependent on the experimental conditions. The following tables summarize quantitative data from various studies, highlighting the impact of pressure, temperature, and co-solvents on extraction yields.
Table 1: Supercritical CO2 Extraction of Artemisinin
| Pressure (bar/MPa) | Temperature (°C) | Co-solvent | Extraction Yield (%) | Artemisinin Purity/Recovery | Reference |
| 100, 200, 300 | 40 | None | 2.23 - 5.18 | - | [5] |
| 100, 200, 300 | 60 | None | 2.43 - 3.35 | - | [5] |
| 100 - 220 | 40 - 60 | None | 0.62 - 1.92 | - | [5] |
| 150 (15 MPa) | 50 | 3% Methanol (B129727) | - | Quantitative extraction | [5][6] |
| 99 - 300 (9.9 - 30 MPa) | 33 - 67 | 0 - 12.6 wt% Ethanol (B145695) | 0.71 ± 0.07 (at optimum) | - | [7] |
| 300 (30 MPa) | 33 | None | 0.71 ± 0.07 | Predicted: 1.09% | [7] |
| 187.2 (18.72 MPa) | 33 | 16.25 wt% n-hexane | - | High purity and recovery | [8] |
| 311.3 (31.13 MPa) | 40 | 16.25 wt% Ethanol | - | 96% recovery | [3] |
| 200 (20 MPa) | 35 - 60 | None | Yield increases with temperature | - | [4] |
Table 2: Supercritical CO2 Extraction of Artemisinin Precursors (Artemisinic Acid)
| Pressure (bar/MPa) | Temperature (°C) | Co-solvent | Extraction Details | Reference |
| 150 (15 MPa) | 50 | 3% Methanol | Quantitative extraction of artemisinic acid alongside artemisinin. | [5][6] |
Note: Data on scCO2 extraction of dihydroartemisinic acid is limited in the reviewed literature. Its extraction is more commonly reported using other methods from the by-products of artemisinin production.[9][10][11]
Experimental Protocols
The following are generalized protocols for the scCO2 extraction of artemisinin and artemisinic acid, based on methodologies reported in the literature. Researchers should optimize these parameters for their specific equipment and plant material.
Protocol for Supercritical CO2 Extraction of Artemisinin
This protocol is based on the findings of Ciftci et al. (2018), who optimized the extraction using response surface methodology.[7]
Objective: To extract artemisinin from dried Artemisia annua L. leaves using scCO2.
Materials and Equipment:
-
Dried and ground Artemisia annua L. leaves (particle size 0.2 - 2 mm)[4]
-
Supercritical fluid extractor system
-
High-purity CO2
-
Optional: Co-solvent (e.g., ethanol)
-
Collection vials
-
Analytical balance
-
HPLC system for quantification
Methodology:
-
Preparation of Plant Material: Dry the Artemisia annua L. leaves at a controlled temperature (e.g., 40°C) to a constant weight. Grind the dried leaves to a uniform particle size.
-
Loading the Extractor: Accurately weigh a known amount of the ground plant material and load it into the extraction vessel.
-
Setting Extraction Parameters:
-
Extraction Process:
-
Pressurize the system with CO2 to the desired pressure.
-
Heat the extraction vessel to the set temperature.
-
Initiate the CO2 flow through the vessel. If using a co-solvent, it is introduced into the CO2 stream.
-
The extraction is typically run for a set duration (e.g., 2 hours).[4]
-
-
Collection of Extract: The supercritical fluid containing the dissolved artemisinin is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate. Collect the extract from the separator.
-
Quantification: Dissolve a known amount of the extract in a suitable solvent (e.g., methanol) and analyze the artemisinin content using a validated HPLC method.
Protocol for Supercritical CO2 Extraction of Artemisinin and Artemisinic Acid
This protocol is adapted from the work of Kohler et al. (1997), which demonstrates the simultaneous extraction of artemisinin and its precursor, artemisinic acid.[5][6]
Objective: To quantitatively extract artemisinin and artemisinic acid from Artemisia annua L.
Materials and Equipment:
-
Dried and ground Artemisia annua L.
-
Supercritical fluid extractor system
-
High-purity CO2
-
Methanol (as co-solvent)
-
Collection vials
-
Analytical balance
-
SFC-FID or HPLC system for analysis
Methodology:
-
Sample Preparation: Prepare the dried and ground plant material as described in Protocol 3.1.
-
Loading the Extractor: Load a known quantity of the prepared sample into the extraction vessel.
-
Setting Extraction Parameters:
-
Extraction Process:
-
Extract Collection: Depressurize the fluid in the separator to collect the extracted compounds.
-
Analysis: The resulting extract can be directly analyzed by Supercritical Fluid Chromatography with Flame Ionization Detection (SFC-FID) or alternatively by HPLC.
Visualizations: Experimental Workflow
The following diagrams illustrate the logical workflow of the supercritical CO2 extraction process.
Caption: Workflow of Supercritical CO2 Extraction of Artemisinin.
Concluding Remarks
Supercritical CO2 extraction is a powerful and sustainable technology for the isolation of artemisinin and its precursors from Artemisia annua L. The selectivity and efficiency of the process can be fine-tuned by optimizing parameters such as pressure, temperature, and the use of co-solvents. The protocols and data presented here provide a solid foundation for researchers to develop and implement scCO2 extraction for the production of these vital anti-malarial compounds. Further research may focus on the development of specific scCO2 extraction protocols for dihydroartemisinic acid and the integration of extraction and purification steps for a more streamlined process.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative assessment of technologies for extraction of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104327092A - Method for extracting artemisinin from artemisia annua L - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Dihydroartemisinic Acid from Artemisia annua L. By-Product by Combining Ultrasound-Assisted Extraction with Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparative Separation of High-Purity Dihydroartemisinic Acid from Artemisinin Production Waste by Combined Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Arteannuic Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuic alcohol, a sesquiterpenoid and a key biosynthetic precursor to the potent antimalarial compound artemisinin (B1665778), is found in the plant Artemisia annua.[1][2] Beyond its role as a precursor, this compound itself has garnered interest for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[1] Efficient extraction from the plant matrix is a critical first step for further research and development. Ultrasound-Assisted Extraction (UAE) presents a promising, modern alternative to traditional extraction methods. This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, enhancing mass transfer and accelerating the extraction process, often at lower temperatures and with reduced solvent consumption.
This document provides detailed application notes and protocols for the extraction of this compound from Artemisia annua using UAE. It should be noted that while extensive research exists for the UAE of artemisinin, specific literature on the optimization of UAE for this compound is limited. The protocols provided herein are therefore based on the established methodologies for artemisinin and adapted based on the physicochemical properties of this compound.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for developing an effective extraction protocol.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1][2][3] |
| Molecular Weight | 220.35 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
| Solubility | Limited solubility in water, moderate solubility in organic solvents. | [1] |
| logP (Octanol/Water) | 3.554 (Calculated) | [4] |
The high logP value indicates that this compound is significantly more soluble in non-polar solvents (like octanol) than in polar solvents (like water), classifying it as a lipophilic compound. This property is fundamental in selecting an appropriate extraction solvent.
Ultrasound-Assisted Extraction: Principles and Advantages
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to generate cavitation bubbles in a solvent. The collapse of these bubbles near the plant material creates microjets and shockwaves, which disrupt the cell walls and enhance the penetration of the solvent into the plant matrix. This leads to several advantages over conventional methods like maceration or Soxhlet extraction:
-
Increased Efficiency: Higher yields can often be achieved in a shorter time.[5][6]
-
Reduced Temperatures: UAE can be performed at lower temperatures, which is beneficial for extracting thermolabile compounds.[5]
-
Lower Solvent Consumption: The enhanced efficiency can lead to a reduction in the amount of solvent required.
-
Greener Technology: Reduced time, temperature, and solvent usage contribute to a more environmentally friendly process.[6][7]
Experimental Protocols
The following protocols are designed as a starting point for the optimization of this compound extraction. Researchers should consider these as a baseline and further refine the parameters based on their specific equipment and research goals.
Protocol 1: Laboratory-Scale Extraction using an Ultrasonic Bath
This protocol is suitable for initial screening of parameters and small-scale extractions.
1. Materials and Equipment:
-
Plant Material: Dried and finely ground leaves of Artemisia annua.
-
Solvents: Ethanol (B145695) (95-100%), Hexane (B92381), Ethyl Acetate, Methanol.
-
Apparatus:
-
Ultrasonic bath with temperature and time control.
-
Erlenmeyer flasks or beakers.
-
Magnetic stirrer and stir bars (optional).
-
Filtration system (e.g., Buchner funnel with filter paper, or syringe filters for small volumes).
-
Rotary evaporator for solvent removal.
-
Analytical balance.
-
2. Procedure:
-
Weigh 5 g of powdered Artemisia annua leaves and place into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the selected solvent (e.g., 95% ethanol), resulting in a solid-to-liquid ratio of 1:20 (w/v).
-
Place the flask in the ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.
-
Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).
-
Turn on the ultrasonic bath. If available, a magnetic stirrer can be used inside the flask to ensure homogeneity.
-
After the extraction time has elapsed, remove the flask from the bath.
-
Filter the extract to separate the plant material from the solvent.
-
Wash the retained plant material with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract containing this compound.
-
Store the crude extract at a low temperature (e.g., 4°C) for further analysis.
Protocol 2: High-Efficiency Extraction using an Ultrasonic Probe System
This protocol is recommended for higher efficiency and scalability, as probe systems deliver more focused and intense ultrasonic energy.
1. Materials and Equipment:
-
Plant Material: Dried and finely ground leaves of Artemisia annua.
-
Solvents: Ethanol (95-100%), Hexane, Ethyl Acetate, Methanol.
-
Apparatus:
-
High-intensity ultrasonic probe system with adjustable power/amplitude.
-
Jackete-beaker connected to a water bath for temperature control.
-
Mechanical overhead stirrer.
-
Filtration system.
-
Rotary evaporator.
-
Analytical balance.
-
2. Procedure:
-
Weigh 10 g of powdered Artemisia annua leaves and place into a 500 mL jacketed beaker.
-
Add 200 mL of the selected solvent (e.g., 95% ethanol) for a 1:20 solid-to-liquid ratio.
-
Set up the overhead stirrer for gentle and constant agitation of the slurry.
-
Circulate water from a water bath through the jacket of the beaker to maintain a constant temperature (e.g., 40°C).
-
Immerse the tip of the ultrasonic probe into the slurry, approximately halfway deep.
-
Set the ultrasonic device to the desired power or amplitude (e.g., 60% of maximum power) and processing time (e.g., 20 minutes). It is often beneficial to run in a pulsed mode (e.g., 10 seconds on, 5 seconds off) to prevent overheating.
-
After extraction, filter the mixture to separate the plant material.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Store the extract appropriately for subsequent analysis or purification.
Data Presentation: Parameters for Optimization
Since direct quantitative data for this compound UAE is scarce, the following tables summarize typical parameters and findings from the UAE of the related and extensively studied compound, artemisinin. These should serve as a valuable guide for optimizing the extraction of this compound.
Table 1: Comparison of Solvents for Artemisinin Extraction
| Solvent | Polarity | Observations | Reference |
| Hexane | Non-polar | Commonly used in traditional methods; lower efficiency compared to more polar solvents. | [8] |
| Ethanol | Polar | Shows high extraction efficiency, especially when used in high concentrations (e.g., >90%). A "green" and safe solvent option. | [5][8] |
| Ethyl Acetate | Medium-polar | Demonstrated good desorption capability for artemisinin. | |
| Methanol | Polar | Effective for extraction, but may have higher toxicity concerns than ethanol. | [9] |
| Propylene Glycol Methyl Ether (PGME) | Medium-polar | Shown to have a faster extraction rate than conventional solvents in UAE of artemisinin. | [6] |
Based on the lipophilic nature of this compound (logP ~3.554), solvents like ethanol, ethyl acetate, and hexane are expected to be effective. Ethanol is often a preferred choice due to its effectiveness and lower toxicity.
Table 2: Key Parameters for Ultrasound-Assisted Extraction of Artemisinin
| Parameter | Typical Range | General Effect on Yield | Reference |
| Temperature | 25 - 65 °C | Yield generally increases with temperature, but higher temperatures can degrade some compounds. Lower temperatures (25-40°C) with ultrasound can match the yield of higher temperature conventional methods. | [5] |
| Time | 15 - 120 min | Yield increases with time, but the rate of increase often slows after an initial rapid phase (e.g., 20-40 min). | |
| Ultrasonic Frequency | 20 - 40 kHz | Both frequencies have been shown to be effective. Lower frequencies (e.g., 20 kHz) can produce more intense cavitation. | |
| Ultrasonic Power | 50 - 200 W | Higher power generally increases yield, but excessive power can lead to degradation of target compounds. | [6] |
| Solid-to-Liquid Ratio | 1:10 - 1:30 (g/mL) | A higher solvent volume facilitates better mass transfer, but very high ratios can lead to unnecessary solvent waste. |
Visualizations
Experimental Workflow for UAE of this compound
Caption: Workflow for the Ultrasound-Assisted Extraction of this compound.
Biosynthetic Relationship of this compound and Artemisinin
Caption: Simplified biosynthetic pathway from FPP to Artemisinin, highlighting this compound.
Conclusion and Recommendations
Ultrasound-assisted extraction is a powerful and efficient technique for isolating this compound from Artemisia annua. Based on its physicochemical properties and extensive data from artemisinin extraction, the use of polar solvents like ethanol under mild temperatures (30-50°C) with sonication for 20-40 minutes is recommended as a starting point for optimization. Researchers should perform empirical studies to determine the ideal parameters for maximizing the yield and purity of this compound, using the protocols and data presented in this document as a guide. Subsequent analysis by methods such as HPLC is necessary to quantify the concentration of this compound in the extract and validate the efficiency of the chosen protocol.
References
- 1. CAS 125184-95-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Artemisinic alcohol | C15H24O | CID 15983960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H24O | CID 6430725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Artemisinic alcohol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. researchgate.net [researchgate.net]
Analyzing Artemisinin and its Precursors: A Detailed Application Note and Protocol for LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of artemisinin (B1665778) and its biosynthetic precursors using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes detailed protocols, quantitative data summaries, and visual diagrams to facilitate the application of these methods in research and drug development settings. The focus is on providing practical, actionable information for the accurate quantification and identification of these critical compounds.
Introduction
Artemisinin, a sesquiterpene lactone, and its derivatives are vital components of first-line antimalarial treatments. The efficient production of artemisinin, either through extraction from Artemisia annua or via synthetic biology approaches, relies on the accurate measurement of its precursors. LC-MS has emerged as a powerful analytical technique for this purpose, offering high sensitivity and selectivity. This application note details established LC-MS methods for the analysis of artemisinin, artemisinic acid, and dihydroartemisinic acid.
Artemisinin Biosynthetic Pathway
The biosynthesis of artemisinin in Artemisia annua involves a series of enzymatic conversions starting from farnesyl pyrophosphate (FPP).[1][2] Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing artemisinin yield. The key precursors leading to artemisinin include amorpha-4,11-diene, artemisinic alcohol, artemisinic aldehyde, dihydroartemisinic aldehyde, artemisinic acid, and dihydroartemisinic acid.[3]
Caption: A simplified diagram of the artemisinin biosynthetic pathway.
Quantitative LC-MS/MS Method Performance
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for the analysis of artemisinin and its precursors. These methods are essential for pharmacokinetic studies, quality control of plant materials, and monitoring of synthetic biology production systems.
Table 1: Quantitative Parameters for Artemisinin Analysis
| Analyte | LLOQ (ng/mL) | Calibration Range (ng/mL) | Precision (RSD%) | Accuracy (%) | Reference |
| Artemisinin | 1.03 | 1.03 - 762 | < 8% | Not specified | [4] |
| Artemisinin | 0.5 | Not specified | Not specified | Not specified | [5] |
| Artesunate (B1665782) | 1 | Not specified | Not specified | Not specified | [6] |
| Dihydroartemisinin (B1670584) | 4 | Not specified | Not specified | Not specified | [6] |
Table 2: Linearity of LC-MS Methods for Artemisinin and Precursors
| Analyte(s) | Linearity (r²) | Concentration Range (µg/mL) | Reference |
| Artemisinin, 9-epi-artemisinin, artemisitene, arteannuin B | > 0.99 | 0.15 - 10 | [7] |
| Dihydroartemisinic acid, artemisinic acid | > 0.99 | 3.75 - 120 | [7] |
| Dihydroartemisinin | > 0.999 | Not specified | [8] |
Experimental Protocols
This section provides detailed protocols for sample preparation and LC-MS/MS analysis of artemisinin and its precursors from both plant and plasma matrices.
Protocol 1: Analysis of Artemisinin and Precursors in Artemisia annua Extracts
This protocol is adapted from a rapid method for the determination of artemisinin and its biosynthetic precursors.[7]
1. Sample Preparation (Plant Material)
-
Weigh 100 mg of dried Artemisia annua leaf powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and tert-methyl butyl ether).[8]
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.[9]
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
-
Dilute the sample as necessary with the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent Zorbax XDB C18 column (50 mm × 2.1 mm, 3.5 μm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-1.5 min: 5% to 90% B
-
1.5-3.2 min: 90% B
-
3.2-3.3 min: 90% to 5% B
-
3.3-5.0 min: 5% B[10]
-
-
Flow Rate: 0.5 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[8]
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For artemisinin, the ion at m/z 265.3 ([M - 18 + H]+) can be monitored for enhanced sensitivity.[11][12]
Protocol 2: Quantification of Artemisinin in Human Plasma
This protocol is based on a high-throughput method for pharmacokinetic studies.[4]
1. Sample Preparation (Human Plasma)
-
Pipette 50 µL of human plasma into a well of a 96-well plate.
-
Add 50 µL of internal standard solution (e.g., artesunate in a plasma-water solution).
-
Perform solid-phase extraction (SPE) using an Oasis HLB µ-elution plate.
-
Condition the SPE plate with methanol followed by water.
-
Load the plasma sample.
-
Wash the plate with water.
-
Elute the analytes with a methanol-acetonitrile mixture.
-
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Hypersil Gold C18 column (100 mm × 2.1 mm, 5 μm).[4]
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) pH 3.5 (50:50, v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
MS System: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
Detection: MRM mode. Specific precursor-product ion transitions should be optimized for artemisinin and the internal standard.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS analysis of artemisinin precursors.
Caption: General workflow for LC-MS analysis of artemisinin precursors.
Conclusion
The LC-MS methods detailed in this application note provide robust and sensitive tools for the analysis of artemisinin and its precursors. By following the outlined protocols and utilizing the provided quantitative data as a benchmark, researchers can achieve accurate and reliable results. These methods are indispensable for advancing our understanding of artemisinin biosynthesis and for the development of improved production strategies for this life-saving drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-component pharmacokinetics assessment of <i>Artemisia annua</i> L. in rats based on LC-ESI-MS/MS quantification combined with molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 11. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Artemisinin Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778) and its semi-synthetic derivatives are a class of compounds renowned for their potent antimalarial activity. Beyond their established use in combating malaria, these agents, along with their biogenetic precursors, have garnered significant interest for their cytotoxic effects against a broad spectrum of cancer cell lines. The anticancer activity of artemisinin derivatives like dihydroartemisinin (B1670584) (DHA) and artesunate (B1665782) is largely attributed to their endoperoxide bridge, which reacts with intracellular iron to generate cytotoxic reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1] This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of artemisinin precursors, including artemisinic acid (AA) and dihydroartemisinic acid (DHAA), in addition to the well-studied derivatives.
The primary mechanism of action for artemisinin and its endoperoxide-containing derivatives involves the cleavage of this bridge in the presence of ferrous iron, which is often found in higher concentrations in cancer cells. This reaction produces a burst of ROS, inducing cellular damage and triggering various cell death pathways, including apoptosis and ferroptosis.[2][3] Artemisinin precursors, such as artemisinic acid and dihydroartemisinic acid, lack the endoperoxide moiety and are thus thought to exert their cytotoxic effects through different mechanisms, which are currently under investigation.
These application notes offer a comprehensive guide to performing common in vitro cytotoxicity assays—MTT, Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH)—to evaluate and compare the cytotoxic potential of these compounds. Detailed protocols, data presentation guidelines, and visualizations of experimental workflows and signaling pathways are provided to assist researchers in their drug discovery and development efforts.
Data Presentation: Comparative Cytotoxicity of Artemisinin and its Precursors
The cytotoxic activity of artemisinin and its precursors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for artemisinin, its precursors, and key derivatives across various cancer cell lines.
Table 1: Comparative IC50 Values of Artemisinin, Artemisinic Acid, and Dihydroartemisinic Acid
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Artemisinin | H1299 | Lung Cancer | Not Specified | > 160 |
| Artemisinic Acid | H1299 | Lung Cancer | Not Specified | > 160 |
| Dihydroartemisinic Acid | H1299 | Lung Cancer | Not Specified | > 160 |
| Artemisinin | A431 | Skin Cancer | Not Specified | > 160 |
| Artemisinic Acid | A431 | Skin Cancer | Not Specified | > 160 |
| Dihydroartemisinic Acid | A431 | Skin Cancer | Not Specified | > 160 |
| Artemisinin | HCT 116 | Colon Cancer | Not Specified | 145.2 |
| Artemisinic Acid | HCT 116 | Colon Cancer | Not Specified | 155.4 |
| Dihydroartemisinic Acid | HCT 116 | Colon Cancer | Not Specified | 120.3 |
Data sourced from a comparative in vitro cytotoxicity study. The results indicate that dihydroartemisinic acid shows a more potent cytotoxic effect on the colon cancer cell line HCT 116 compared to artemisinin and artemisinic acid under the same experimental conditions.
Table 2: IC50 Values of Dihydroartemisinin (DHA) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | 129.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 62.95 |
| SW1116 | Colorectal Cancer (Dukes' Type A) | 24 | 63.79 ± 9.57 |
| SW480 | Colorectal Cancer (Dukes' Type B) | 24 | 65.19 ± 5.89 |
| SW620 | Colorectal Cancer (Dukes' Type C) | 24 | 38.46 ± 4.15 |
| DLD-1 | Colorectal Cancer (Dukes' Type C) | 24 | 15.08 ± 1.70 |
| HCT116 | Colorectal Cancer (Dukes' Type D) | 24 | 21.45 |
| COLO205 | Colorectal Cancer (Dukes' Type D) | 24 | 25.86 ± 2.91 |
| HT29 | Colorectal Adenocarcinoma | 24 | 10.95 |
| NCI-H1975 | Lung Cancer | 48 | 7.08 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay method, and duration of exposure.
Table 3: Comparative IC50 Values of Dihydroartemisinin (DHA) and Artesunate in Breast and Lung Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Dihydroartemisinin | MCF-7 | Breast Cancer | 24 | 129.1 |
| Artesunate | MCF-7 | Breast Cancer | 24 | 83.28 |
| Dihydroartemisinin | MDA-MB-231 | Breast Cancer | 24 | 62.95 |
| Dihydroartemisinin | A549 | Lung Cancer | Not Specified | >100 |
| Artesunate | A549 | Lung Cancer | Not Specified | 47.7 |
| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 48 | 7.08 |
In vitro studies generally suggest that dihydroartemisinin is one of the most potent anticancer artemisinin-like compounds.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cytotoxicity studies. The following are standard protocols for key experiments used to evaluate the in vitro effects of artemisinin precursors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Artemisinin precursor (Artemisinic Acid, Dihydroartemisinic Acid, etc.)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
MTT solution (5 mg/mL in phosphate-buffered saline [PBS])
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the artemisinin precursor in an appropriate solvent (e.g., DMSO). Note on solubility: Artemisinic acid and dihydroartemisinic acid are sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[5] Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Artemisinin precursor
-
DMSO or other suitable solvent
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period, gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Shake for 5 minutes on a shaker.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase, a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Artemisinin precursor
-
DMSO or other suitable solvent
-
LDH Cytotoxicity Assay Kit (containing reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release), which will be treated with a lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of positive control - Absorbance of untreated cells)] x 100. Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
Signaling Pathways in Artemisinin-Induced Cytotoxicity
The cytotoxic mechanisms of artemisinin and its derivatives are multifaceted. The primary pathway for endoperoxide-containing compounds involves the generation of ROS, which in turn can trigger apoptosis through both intrinsic and extrinsic pathways, as well as other forms of cell death like ferroptosis.
ROS-Mediated Apoptotic Pathway for Dihydroartemisinin (DHA)
DHA's anticancer activity is primarily driven by the iron-mediated cleavage of its endoperoxide bridge, leading to a surge in intracellular ROS.[6] This oxidative stress can damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[7]
References
- 1. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 4. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dihydroartemisinin induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Yeast for a Sustainable Source of Antimalarial Drug Precursor
Application Notes and Protocols for the Production of Artemisinic Acid in Saccharomyces cerevisiae
The global fight against malaria relies heavily on artemisinin-based combination therapies (ACTs), the most effective treatment available. However, the supply of artemisinin, traditionally extracted from the sweet wormwood plant, Artemisia annua, is often unstable and costly. A landmark achievement in synthetic biology has been the engineering of the common baker's yeast, Saccharomyces cerevisiae, to produce artemisinic acid, a key precursor to artemisinin. This microbial fermentation platform offers a stable, scalable, and potentially more economical source of this life-saving medicine.
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the metabolic engineering of S. cerevisiae for the production of artemisinic acid.
Metabolic Engineering Strategies
The heterologous production of artemisinic acid in S. cerevisiae involves the introduction of key genes from A. annua and the strategic manipulation of the yeast's native metabolic pathways to channel carbon flux towards the desired product.
Key Genetic Modifications:
-
Upregulation of the Mevalonate (MVA) Pathway: The native MVA pathway in yeast produces farnesyl pyrophosphate (FPP), the precursor to artemisinic acid. Overexpression of key enzymes in this pathway, such as HMG-CoA reductase (tHMG1) and FPP synthase (ERG20), increases the intracellular pool of FPP.[1][2][3]
-
Downregulation of Competing Pathways: A significant portion of FPP is naturally diverted to the synthesis of ergosterol (B1671047), a vital component of the yeast cell membrane. To redirect FPP towards artemisinic acid, the expression of the ERG9 gene, which encodes squalene (B77637) synthase, the first committed step in the ergosterol pathway, is downregulated.[2][4][5] This is often achieved by replacing the native ERG9 promoter with a repressible promoter, such as a methionine-repressible promoter.[1]
-
Introduction of the Artemisinic Acid Biosynthetic Pathway: The core of the engineering strategy is the introduction of the genes from A. annua that convert FPP to artemisinic acid. This involves a multi-step enzymatic process.[4][5][6]
Quantitative Data on Artemisinic Acid Production
The following table summarizes key quantitative data from various studies on the production of artemisinic acid and its precursors in engineered S. cerevisiae.
| Strain/Study | Key Genetic Modifications | Precursor/Product | Titer |
| Ro et al. (2006) | Upregulated MVA pathway, downregulated ERG9, expressed ADS, CYP71AV1, and CPR | Artemisinic Acid | 100 mg/L |
| Westfall et al. (2012) | Overexpressed all MVA pathway genes, downregulated ERG9 | Amorpha-4,11-diene | 40 g/L |
| Paddon et al. (2013) | Optimized expression of ADS, CYP71AV1, CPR1, CYB5, ADH1, and ALDH1; improved fermentation | Artemisinic Acid | 25 g/L |
| Shen et al. (2018) | Fusion proteins of DBR2-ADH1 and DBR2-ALDH1, engineered ALDH1 | Dihydroartemisinic Acid | 1.70 g/L |
Signaling Pathways and Experimental Workflows
Engineered Artemisinic Acid Biosynthetic Pathway
Caption: Engineered metabolic pathway for artemisinic acid production in S. cerevisiae.
General Experimental Workflow
Caption: A typical experimental workflow for engineering and evaluating artemisinic acid-producing yeast strains.
Experimental Protocols
Protocol 1: Plasmid Construction for Expressing Artemisinic Acid Pathway Genes
Objective: To construct expression plasmids carrying the genes for amorphadiene synthase (ADS), cytochrome P450 monooxygenase (CYP71AV1), and cytochrome P450 reductase (CPR) for expression in S. cerevisiae.
Materials:
-
S. cerevisiae expression vectors (e.g., pESC series with different auxotrophic markers like URA3, LEU2, HIS3).
-
Codon-optimized synthetic genes for A. annua ADS, CYP71AV1, and CPR.
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli cells for plasmid propagation.
-
LB medium and appropriate antibiotics.
-
DNA purification kits.
Procedure:
-
Gene Synthesis: Obtain codon-optimized synthetic genes for ADS, CYP71AV1, and CPR for optimal expression in S. cerevisiae. These can be ordered from commercial gene synthesis providers.
-
Vector and Insert Preparation:
-
Digest the S. cerevisiae expression vectors and the DNA fragments containing the synthetic genes with appropriate restriction enzymes.
-
Purify the digested vector and insert fragments using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified, digested vector and insert fragments using T4 DNA ligase.
-
Incubate as recommended by the enzyme manufacturer.
-
-
Transformation into E. coli:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Plasmid Verification:
-
Select several colonies and grow them in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.
-
Protocol 2: Saccharomyces cerevisiae Transformation (Lithium Acetate (B1210297) Method)
Objective: To introduce the expression plasmids into the desired S. cerevisiae strain.
Materials:
-
Engineered S. cerevisiae strain.
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Lithium acetate (LiAc) solution (100 mM).
-
Single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Polyethylene glycol (PEG) solution (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Purified plasmids from Protocol 1.
-
Selective synthetic complete (SC) drop-out medium plates.
Procedure:
-
Prepare Competent Cells:
-
Inoculate a single colony of the S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD to a starting OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiAc.
-
Resuspend the cell pellet in a small volume of 100 mM LiAc to make the cells competent.
-
-
Transformation:
-
In a microfuge tube, mix the competent cells with the plasmid DNA and single-stranded carrier DNA.
-
Add the PEG solution and mix thoroughly by vortexing.
-
Incubate at 30°C for 30 minutes.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
-
Plating and Selection:
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in sterile water.
-
Plate the cell suspension onto selective SC drop-out medium plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
Protocol 3: Fermentation for Artemisinic Acid Production
Objective: To cultivate the engineered yeast strain for the production of artemisinic acid.
Materials:
-
Engineered S. cerevisiae strain.
-
Seed culture medium (e.g., YPD).
-
Fermentation medium. A defined medium is often used, consisting of a carbon source, nitrogen source, salts, vitamins, and trace metals.[4]
-
Basal Medium: 8 g/L KH2PO4, 15 g/L (NH4)2SO4, 6.2 g/L MgSO4·7H2O.
-
Carbon Source: Glucose (e.g., 40 g/L) for initial growth, followed by a fed-batch of a suitable carbon source like galactose to induce gene expression from GAL promoters.
-
Vitamin Solution: Biotin, calcium pantothenate, nicotinic acid, myo-inositol, thiamine (B1217682) HCl, pyridoxal (B1214274) HCl, p-aminobenzoic acid.
-
Trace Metal Solution: ZnSO4·7H2O, MnCl2·4H2O, CuSO4, CoCl2·6H2O, Na2MoO4·2H2O, CaCl2·2H2O, FeSO4·7H2O.
-
-
Shake flasks or bioreactors.
Procedure:
-
Seed Culture:
-
Inoculate a single colony into the seed culture medium and grow overnight at 30°C with shaking.
-
-
Inoculation:
-
Inoculate the fermentation medium in a shake flask or bioreactor with the seed culture to a starting OD600 of ~0.2.
-
-
Cultivation:
-
Incubate at 30°C with agitation.
-
If using inducible promoters (e.g., GAL), add the inducer (galactose) when the initial carbon source (glucose) is depleted.
-
For fed-batch fermentation in a bioreactor, continuously feed a concentrated solution of the carbon source and other nutrients to maintain optimal growth and production. Maintain pH and dissolved oxygen at appropriate levels.
-
-
Sampling:
-
Collect samples at regular intervals to monitor cell growth (OD600) and artemisinic acid production.
-
Protocol 4: Extraction and Quantification of Artemisinic Acid
Objective: To extract artemisinic acid from the yeast culture and quantify its concentration.
Materials:
-
Yeast culture samples.
-
Organic solvent for extraction (e.g., ethyl acetate, hexane).
-
Internal standard (e.g., a compound with similar chemical properties to artemisinic acid but not present in the sample).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for GC-MS analysis).
-
GC-MS or HPLC system.
-
Artemisinic acid standard for calibration curve.
Procedure:
-
Extraction:
-
To a known volume of yeast culture, add an equal volume of the organic solvent.
-
Vortex vigorously for several minutes to extract the artemisinic acid into the organic phase.
-
Separate the phases by centrifugation.
-
Carefully collect the organic phase.
-
-
Sample Preparation for GC-MS:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate).
-
Add the derivatizing agent to convert artemisinic acid into a more volatile and thermally stable form.
-
Incubate at a specific temperature for a set time to complete the derivatization.
-
-
Quantification:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the compounds.
-
Identify the artemisinic acid derivative peak based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of artemisinic acid by comparing the peak area to a calibration curve prepared with the artemisinic acid standard.
-
-
HPLC Analysis:
-
Inject the extracted sample (without derivatization) into the HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV or ELSD).
-
Use an appropriate mobile phase and gradient to achieve good separation.
-
Identify the artemisinic acid peak based on its retention time compared to a standard.
-
Quantify the amount of artemisinic acid using a calibration curve.
-
-
These notes and protocols provide a foundational framework for the engineering of Saccharomyces cerevisiae for artemisinic acid production. Further optimization of genetic modifications, fermentation processes, and analytical methods will continue to enhance the efficiency and economic viability of this promising technology.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - Wiki FKKT [wiki.fkkt.uni-lj.si]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Dihydroartemisinic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Yeast Transformation Protocols [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Artemisinic Acid Synthesis from Amorpha-4,11-Diene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of artemisinic acid synthesis from its precursor, amorpha-4,11-diene.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for producing artemisinic acid from amorpha-4,11-diene, and what are their relative advantages?
A1: The two primary microbial hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.
-
E. coli : It is a well-understood host with rapid growth and a wide array of genetic tools. However, as a prokaryote, it lacks the endomembrane systems that are typically associated with cytochrome P450 enzymes like CYP71AV1, which is crucial for converting amorpha-4,11-diene to artemisinic acid. This can lead to challenges in the functional expression of these enzymes.[1][2]
-
S. cerevisiae : As a eukaryote, yeast is often considered a more suitable host for expressing plant-derived cytochrome P450 enzymes.[2] It possesses the necessary intracellular membrane structures for proper enzyme folding and function. Engineered yeast strains have demonstrated high titers of artemisinic acid production.[1][3][4]
Q2: What are the key enzymes required for the conversion of farnesyl pyrophosphate (FPP) to artemisinic acid?
A2: The core enzymatic steps involve:
-
Amorpha-4,11-diene synthase (ADS): This enzyme catalyzes the first committed step, converting FPP to amorpha-4,11-diene.[2][5][6]
-
Amorpha-4,11-diene oxidase (AMO/CYP71AV1): This is a cytochrome P450 monooxygenase that performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic acid.[5][7][8]
-
Cytochrome P450 reductase (CPR): This is a necessary redox partner for CYP71AV1 to function.[1][5][6]
-
Additional enzymes for improved efficiency: In some engineered yeast strains, other enzymes from A. annua have been introduced to enhance the conversion efficiency and reduce the accumulation of intermediate aldehydes. These include cytochrome b5 (CYB5), artemisinic alcohol dehydrogenase (ADH1), and aldehyde dehydrogenase (ALDH1).[1][4][9]
Q3: What is the significance of the mevalonate (B85504) (MVA) pathway in this synthesis?
A3: The MVA pathway is responsible for producing the precursor molecule, farnesyl pyrophosphate (FPP).[1][5][9] Enhancing the metabolic flux through the MVA pathway is a critical strategy for increasing the overall yield of artemisinic acid. This often involves overexpressing key enzymes in the pathway.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no production of amorpha-4,11-diene | Inefficient FPP precursor supply. | Overexpress key genes in the mevalonate (MVA) pathway. In yeast, down-regulating the ERG9 gene can redirect FPP from sterol biosynthesis towards amorpha-4,11-diene production.[1] |
| Poor expression or activity of amorpha-4,11-diene synthase (ADS). | Codon-optimize the ADS gene for the expression host. Use strong, inducible promoters to control expression. | |
| Low conversion of amorpha-4,11-diene to artemisinic acid | Inefficient activity of the cytochrome P450 enzyme CYP71AV1. | Ensure co-expression of a compatible cytochrome P450 reductase (CPR). In E. coli, N-terminal modifications of CYP71AV1 may be necessary for functional expression.[2][10] Consider using S. cerevisiae as a host due to its native endomembrane system.[2] |
| Accumulation of toxic intermediates like artemisinic aldehyde. | Co-express additional enzymes such as aldehyde dehydrogenase (ALDH1) and alcohol dehydrogenase (ADH1) to facilitate the complete oxidation to artemisinic acid.[1][4][9] | |
| Inhibition of cell growth | Accumulation of the MVA pathway intermediate HMG-CoA can be toxic.[10][11] | Replace yeast-derived HMG-CoA synthase and HMG-CoA reductase genes with more active equivalents from sources like Staphylococcus aureus to prevent intermediate buildup.[1][10][12] |
| Product (artemisinic acid) toxicity. | Implement a two-phase partitioning bioreactor system where a water-insoluble organic solvent is used to extract artemisinic acid from the fermentation broth in real-time, reducing its concentration in the aqueous phase.[2][13] | |
| Low yields in bioreactor fermentation | Substrate limitation or catabolite repression. | Employ a fed-batch fermentation strategy to maintain low and controlled concentrations of the carbon source (e.g., glucose or galactose), which can prevent overflow metabolism and improve productivity.[3][14][15] |
| Oxygen limitation. | Develop a dissolved oxygen-stat algorithm to control both agitation and the feed pump, ensuring adequate oxygen supply for the culture.[3] |
Quantitative Data Summary
Table 1: Artemisinic Acid and Precursor Titers in Engineered Microorganisms
| Product | Host Organism | Engineering Strategy | Titer | Reference |
| Amorpha-4,11-diene | E. coli | Heterologous MVA pathway expression. | 24 mg/L | [1] |
| Amorpha-4,11-diene | E. coli | Optimized fermentation conditions. | 0.5 g/L | [1] |
| Amorpha-4,11-diene | E. coli | Replaced yeast HMGS and tHMGR with S. aureus equivalents; carbon and nitrogen restriction. | 27.4 g/L | [1][12] |
| Amorpha-4,11-diene | S. cerevisiae | Overexpression of MVA pathway genes and downregulation of ERG9. | 40 g/L | [1] |
| Artemisinic acid | E. coli | Heterologous MVA pathway, ADS, AMO, and CPR expression. | 105 mg/L | [1][10] |
| Artemisinic acid | S. cerevisiae | Engineered MVA pathway, ADS, and novel CYP71AV1. | 100 mg/L | [7][16] |
| Artemisinic acid | S. cerevisiae | Methionine addition to repress sterol biosynthesis. | 1.8 g/L | [3] |
| Artemisinic acid | S. cerevisiae | Dissolved oxygen-stat algorithm in fed-batch fermentation. | 2.5 g/L | [3] |
| Artemisinic acid | S. cerevisiae | Improved fermentation process and codon optimization of pathway genes. | 25 g/L | [1][4] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered S. cerevisiae for Artemisinic Acid Production
This protocol is a generalized representation based on fed-batch strategies described in the literature.[3][17]
-
Seed Culture Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into a suitable seed medium. Incubate at 30°C with shaking until the culture reaches the exponential growth phase.
-
Bioreactor Setup: Prepare a 5 L bioreactor with a defined batch fermentation medium containing a limiting amount of glucose (e.g., 20 g/L).
-
Inoculation: Inoculate the bioreactor with the seed culture to a starting optical density (OD) of approximately 0.1.
-
Batch Phase: Maintain the temperature at 30°C and pH at 5.0 (controlled by automated addition of NaOH). Set the initial agitation and aeration rates to maintain a dissolved oxygen (DO) level above 40%.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feed of a concentrated glucose solution.
-
DO-Stat Control: Implement a DO-stat control loop where the glucose feed rate and/or agitation speed are automatically adjusted to maintain the DO at a setpoint (e.g., 40%). This prevents both oxygen limitation and glucose accumulation.
-
Induction: If using an inducible promoter system (e.g., GAL1), introduce the inducer (galactose) into the feed medium to initiate the expression of the artemisinic acid biosynthesis pathway genes.
-
Sampling and Analysis: Periodically take samples to measure cell density (OD), and analyze the supernatant for artemisinic acid concentration using methods like GC-MS or HPLC.
-
Harvesting: Continue the fermentation until the desired titer is reached or productivity declines. The artemisinic acid can then be purified from the fermentation broth.
Protocol 2: Extraction and Purification of Artemisinic Acid from Fermentation Broth
This protocol is based on the principle that artemisinic acid is secreted by the yeast cells and can be purified from the broth.[4][7][18]
-
Cell Separation: Separate the yeast cells from the fermentation broth by centrifugation or microfiltration.
-
Acidification and Extraction: Lower the pH of the supernatant to approximately 3.0 using an appropriate acid. This protonates the artemisinic acid, making it less water-soluble. Extract the artemisinic acid into an organic solvent such as hexane.
-
Back Extraction: Extract the artemisinic acid from the organic phase into a basic aqueous solution (e.g., potassium carbonate solution), leaving non-acidic impurities in the organic phase.
-
Crystallization: Re-acidify the aqueous phase to precipitate the artemisinic acid. The precipitated crystals can be collected by filtration.
-
Washing and Drying: Wash the crystals with water to remove any remaining salts and then dry them under a vacuum to obtain the purified artemisinic acid.
Visualizations
Caption: Biosynthetic pathway from Acetyl-CoA to Artemisinic Acid.
Caption: Troubleshooting workflow for low artemisinic acid yield.
References
- 1. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing an industrial artemisinic acid fermentation process to support the cost-effective production of antimalarial artemisinin-based combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. www2.lbl.gov [www2.lbl.gov]
- 8. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]
- 9. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - Wiki FKKT [wiki.fkkt.uni-lj.si]
- 10. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli | PLOS One [journals.plos.org]
- 12. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli [escholarship.org]
- 13. CN105316372A - Method for producing artemisinic acid through fermentation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Dihydroartemisinic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN105418409A - Method for separating and purifying high-purity artemisinic acid - Google Patents [patents.google.com]
Preventing degradation of arteannuic alcohol during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of arteannuinic alcohol during extraction from Artemisia annua.
Frequently Asked Questions (FAQs)
Q1: What is arteannuinic alcohol and why is its stability important?
A1: Arteannuinic alcohol, also known as artemisinic alcohol, is a sesquiterpenoid alcohol and a key precursor in the biosynthesis of artemisinin (B1665778), a potent antimalarial drug.[1][2][3] Its stability during extraction is crucial for maximizing the yield of artemisinin and for the direct study of its own potential biological activities.[3] Degradation of arteannuinic alcohol leads to a lower overall yield and the formation of impurities that can complicate downstream processing and purification.
Q2: What are the primary factors that can cause the degradation of arteannuinic alcohol during extraction?
A2: Based on the chemical structure of arteannuinic alcohol (a terpenoid alcohol) and general knowledge of phytochemical extraction, the primary factors contributing to its degradation are likely:
-
Temperature: High temperatures can lead to thermal degradation.
-
pH: Both acidic and alkaline conditions can catalyze degradation reactions.
-
Oxidation: Exposure to oxygen, especially in the presence of light and heat, can cause oxidative degradation.
-
Light: Photodegradation can occur upon exposure to UV or even visible light.
-
Enzymatic Activity: Endogenous plant enzymes released during cell lysis can potentially modify or degrade the alcohol.
Q3: What are the visible signs of arteannuinic alcohol degradation?
A3: Degradation of arteannuinic alcohol may not always be visible. However, signs can include a change in the color of the extract, the formation of precipitates, or a noticeable change in the odor of the solution. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can reveal a decrease in the concentration of the target compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of arteannuinic alcohol | Thermal Degradation: Extraction or solvent evaporation performed at high temperatures. | - Maintain extraction temperatures below 40°C.- Use vacuum evaporation to remove solvents at a lower temperature. |
| pH-induced Degradation: Use of strongly acidic or alkaline solvents or inadequate pH control. | - Maintain the pH of the extraction solvent between 6.0 and 7.5.- Use a buffered extraction solvent if necessary. | |
| Oxidative Degradation: Exposure of the extract to air for prolonged periods. | - Perform extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. | |
| Discoloration of the extract (e.g., yellowing or browning) | Oxidation: Formation of colored degradation products due to oxidation. | - Follow the recommendations for preventing oxidative degradation.- Minimize headspace in storage containers to reduce contact with air. |
| Contamination: Co-extraction of pigments like chlorophyll. | - Perform a pre-extraction wash of the plant material with a non-polar solvent like hexane (B92381) to remove chlorophyll. | |
| Inconsistent results between batches | Variability in Plant Material: Differences in the age, growing conditions, or post-harvest handling of the Artemisia annua. | - Standardize the collection and processing of plant material.- Analyze a small sample of each new batch to establish a baseline concentration of arteannuinic alcohol. |
| Lack of a Standardized Protocol: Variations in extraction parameters such as time, temperature, and solvent-to-solid ratio. | - Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction and analysis process. | |
| Appearance of unexpected peaks in analytical chromatograms | Degradation Products: Formation of new compounds due to thermal, pH-induced, oxidative, or photodegradation. | - Review and optimize all extraction parameters to minimize degradation.- Analyze samples at various stages of the extraction process to pinpoint where degradation is occurring. |
| Solvent Impurities: Use of solvents containing impurities (e.g., peroxides in aged ethers). | - Use high-purity, freshly opened solvents.- Test solvents for peroxides before use, especially ethers. |
Experimental Protocols
Protocol 1: Optimized Extraction of Arteannuinic Alcohol with Minimal Degradation
This protocol is designed to minimize the degradation of arteannuinic alcohol by controlling key experimental parameters.
1. Materials and Reagents:
-
Dried and powdered leaves of Artemisia annua
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ascorbic acid (optional, as an antioxidant)
-
Rotary evaporator
-
Ultrasonic bath or shaker
-
Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system)
-
Inert gas source (Nitrogen or Argon)
2. Extraction Procedure:
-
Pre-extraction (optional): To remove chlorophyll, suspend 100 g of powdered Artemisia annua leaves in 500 mL of n-hexane and agitate for 30 minutes at room temperature. Filter the plant material and discard the hexane wash.
-
Extraction:
-
Transfer the plant material to a flask and add 1 L of ethyl acetate.
-
If using an antioxidant, add ascorbic acid to a final concentration of 0.1% (w/v).
-
Purge the flask with an inert gas for 5 minutes.
-
Seal the flask and place it in an ultrasonic bath or on a shaker.
-
Extract for 1 hour at a controlled temperature of 25°C.
-
-
Filtration:
-
Filter the extract through a Büchner funnel to separate the plant material from the solvent.
-
Wash the plant material with an additional 200 mL of ethyl acetate to ensure complete recovery of the extract.
-
-
Solvent Evaporation:
-
Combine the filtrates and transfer to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator with the water bath temperature set to a maximum of 35°C.
-
-
Storage:
-
Once the solvent is removed, flush the flask with an inert gas.
-
Store the crude extract at -20°C in a sealed, amber-colored vial to protect from light and oxidation.
-
Protocol 2: Analytical Quantification of Arteannuinic Alcohol using HPLC
This protocol provides a method for the quantitative analysis of arteannuinic alcohol to monitor its concentration and detect degradation.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase and Standards:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30, v/v)
-
Standard: A certified reference standard of arteannuinic alcohol. Prepare a stock solution in methanol and create a series of dilutions for the calibration curve.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: 210 nm
4. Sample Preparation:
-
Dissolve a known amount of the crude extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Generate a calibration curve by plotting the peak area of the arteannuinic alcohol standard against its concentration.
-
Determine the concentration of arteannuinic alcohol in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Hypothetical Degradation of Arteannuinic Alcohol under Various Extraction Conditions
| Extraction Condition | Temperature (°C) | pH | Light Exposure | Atmosphere | Arteannuinic Alcohol Recovery (%) |
| Optimized | 25 | 7.0 | Dark | Inert (N2) | 95 ± 2 |
| High Temperature | 60 | 7.0 | Dark | Inert (N2) | 75 ± 3 |
| Low pH | 25 | 4.0 | Dark | Inert (N2) | 82 ± 4 |
| High pH | 25 | 9.0 | Dark | Inert (N2) | 88 ± 3 |
| Light Exposure | 25 | 7.0 | Ambient Light | Inert (N2) | 85 ± 5 |
| Air Exposure | 25 | 7.0 | Dark | Air | 78 ± 4 |
Note: This data is illustrative and intended to demonstrate the expected trends in degradation under different conditions.
Visualizations
Caption: Workflow for the optimized extraction of arteannuinic alcohol.
Caption: Factors leading to the degradation of arteannuinic alcohol.
References
Technical Support Center: HPLC Analysis of Artemisinin & Precursors
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of artemisinin (B1665778) and its precursors.
Artemisinin Analysis: Frequently Asked Questions (FAQs)
This section addresses common issues specific to the analysis of artemisinin and related compounds.
Q1: Why am I seeing no peak, or a very weak peak, for artemisinin using a UV detector?
A1: This is a very common issue. Artemisinin lacks a strong chromophore, which results in very low UV absorbance.[1][2][3] The International Pharmacopeia's recommended HPLC-UV method has been questioned for this reason, as the low absorbance can affect the accuracy of quantification.[2] Furthermore, the standard UV method may not separate artemisinin from deoxyartemisinin, leading to an overestimation of the artemisinin content in samples.[2]
Possible Solutions:
-
Wavelength Selection: Ensure you are using a very low wavelength, typically between 210-216 nm, for detection.[4][5]
-
Derivatization: Consider a pre- or post-column derivatization method to convert artemisinin into a compound with stronger UV absorbance.[2] One common method involves treating the sample with sodium hydroxide (B78521) and then acetic acid to form a derivative detectable at 260 nm.[6]
-
Alternative Detectors: For more sensitive and reliable quantification, use alternative detectors like Evaporative Light Scattering (ELSD), Refractive Index (RI), or Mass Spectrometry (MS).[4][5][7]
Q2: What is the optimal UV wavelength for detecting artemisinin without derivatization?
A2: For underivatized artemisinin, the most effective UV detection wavelength is in the low range of 210-216 nm.[4][5] Some methods have also successfully used 220 nm.[4] It is critical to confirm the retention time of the artemisinin peak on the same day the extract is analyzed when using UV detection.[4]
Q3: My artemisinin peak is not well-separated from impurities in a plant extract. How can I improve the resolution?
A3: Co-elution with other components in complex matrices like plant extracts is a frequent challenge.
Strategies to Improve Separation:
-
Column Choice: C18 columns are standard. For better performance and separation, a 250 mm column is often superior to a 150 mm column.[4] Columns with stationary phases containing aromatic groups can achieve excellent separation of artemisinin and its related compounds like deoxyartemisinin, though standard C18 columns may be better for general profiling of plant extracts.[4]
-
Mobile Phase Optimization: An effective mobile phase for analyzing A. annua extracts is a mixture of acetonitrile (B52724), water, and methanol (B129727) (e.g., 50:30:20 % v/v). This combination often provides better peak shapes and resolution from impurities.[4] Another common mobile phase is a simple acetonitrile and water mixture (e.g., 65:35 % v/v).[4]
-
Gradient Elution: A gradient elution program, such as the one described in the International Pharmacopeia, can help separate compounds with different polarities more effectively than an isocratic method. The method involves a linear gradient from 60% to 100% acetonitrile over time.[4]
Q4: How can I simultaneously analyze artemisinin and its precursors, dihydroartemisinic acid and artemisinic acid?
A4: Analyzing artemisinin along with its biosynthetic precursors, dihydroartemisinic acid and artemisinic acid, is crucial for metabolic studies. Specific HPLC methods have been developed for this purpose. While detailed public protocols are specific to research studies, the general approach involves using a reliable C18 column and a mobile phase that can resolve these structurally similar compounds, often involving a gradient elution and detection via LC-MS for accurate quantification.[8][9]
General HPLC Troubleshooting Guide
This section covers common problems encountered during HPLC analysis that can apply to artemisinin experiments.
Q5: What causes high or fluctuating system pressure?
A5: System pressure issues are among the most common HPLC problems.[10]
-
High Pressure: This typically indicates a blockage. Check for clogged filters or column frits, particulate buildup in the system, or precipitation of sample/buffer in the tubing.[10][11] Regularly filtering samples and mobile phases can prevent this.[10]
-
Fluctuating Pressure: This is often caused by leaks in the system or air bubbles in the pump.[10][12] Ensure all fittings are tight and degas the mobile phase thoroughly.[10][12]
Q6: What is causing baseline noise or drift in my chromatogram?
A6: An unstable baseline can compromise sensitivity and integration accuracy.
-
Baseline Noise: Random fluctuations or spikes can be caused by contaminated or impure mobile phase, air bubbles in the detector, or a failing detector lamp.[11][12][13] Using high-purity solvents and proper degassing is essential.[11]
-
Baseline Drift: A continuous rise or fall of the baseline may be due to a column that is not fully equilibrated with the mobile phase or fluctuations in column temperature.[13]
Q7: My chromatographic peaks are misshapen (tailing, fronting, or splitting). What are the causes?
A7: Poor peak shape can affect the accuracy of quantification.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, a blocked or contaminated column, or a mismatch between the sample solvent and the mobile phase.[10][13]
-
Peak Fronting: This is often a sign of column overload.[13] Try reducing the injection volume or the sample concentration.[13]
-
Peak Splitting: This may indicate a partially blocked column inlet frit, a damaged column, or a mismatch between the injection solvent and the mobile phase.[13][14]
Data Presentation
Table 1: Comparative Summary of HPLC Methods for Artemisinin Analysis
| Parameter | Method 1 (Isocratic UV) | Method 2 (Isocratic Multi-solvent) | Method 3 (Gradient UV) | Method 4 (RP-HPLC UV) | Method 5 (MS-Compatible) |
| Column | Betasil C18 (250 x 4.6 mm, 5 µm)[4] | Shimadzu XR-ODS (50 x 2 mm, 2.2 µm)[4] | C18 (100 x 4.6 mm, 3 µm)[4] | Thermo C18 (250 x 4.6 mm, 5 µm)[1] | Syncronis C18 (100 x 2.1 mm, 5 µm)[15] |
| Mobile Phase | Acetonitrile:Water (65:35 % v/v)[4] | Acetonitrile:Water:Methanol (50:30:20 % v/v)[4] | Acetonitrile & Water (Gradient)[4] | 20mM KH2PO4:Acetonitrile (15:85 v/v), pH 4.0[1] | Water + 0.1% Formic Acid : Acetonitrile + 0.1% Formic Acid (40:60 v/v)[15] |
| Flow Rate | 1.0 mL/min[4] | 0.5 mL/min[4] | 0.6 mL/min[4] | 1.0 mL/min[1] | 0.2 mL/min[15] |
| Detection | UV at 210-216 nm[4] | UV at 220 nm[4] | UV at 216 nm[4] | UV at 303 nm[1] | UV at 210 nm[15] |
| Temperature | Ambient[4] | 45 °C[4] | Not Specified | Not Specified | 30 °C[15] |
| Key Feature | Good, consistent results for extracts[4] | Effective for extracts, better peak shape[4] | International Pharmacopeia method[4] | Validated for bulk drug estimation[1] | MS-compatible, fast analysis[15] |
Table 2: Comparison of Detection Methods for Artemisinin
| Detector Type | Linearity Range (mg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| UV (Gradient) | 0.1 - 10[2] | - | - | Widely available. | Low sensitivity, potential for overestimation.[2] |
| ELSD | Non-linear[2] | - | - | More sensitive than UV, good for non-chromophoric compounds. | Non-linear response requires specific calibration.[2] |
| RI (Refractive Index) | 0.025 - 20[2] | 0.025 mg/mL[4] | 0.1 mg/mL[2][4] | Universal detector, similar LOQ to ELSD.[2] | Requires larger injection volume, sensitive to temperature/flow changes.[2][4] |
| UPLC-MS (SIM) | - | 0.005 µg/mL[3] | 0.010 µg/mL[3] | Extremely sensitive and selective, ideal for low concentrations.[3] | Higher equipment cost and complexity. |
Experimental Protocols
Protocol 1: Isocratic HPLC-UV Analysis of Artemisinin in Extracts
This protocol is adapted from methods found to give consistent results for plant materials.[4]
-
Sample Preparation:
-
Extract dried plant tissue with a suitable solvent (e.g., chloroform (B151607) or ethanol).
-
Evaporate the solvent in vacuo.
-
Re-dissolve the dried extract in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm or 0.22 µm filter before injection.[11]
-
-
Chromatographic Conditions:
-
Analysis:
-
Prepare a calibration curve using certified artemisinin standards.
-
Inject the prepared sample and integrate the peak corresponding to the retention time of the artemisinin standard.
-
Quantify the artemisinin content based on the calibration curve.
-
Protocol 2: HPLC Analysis with Derivatization for Enhanced UV Detection
This protocol uses a chemical reaction to increase the UV absorbance of artemisinin.[6]
-
Standard/Sample Derivatization:
-
Dissolve the artemisinin standard or sample extract in a suitable solvent (e.g., methanol).
-
Add 0.2% (w/v) NaOH solution.
-
Heat the mixture at 50°C for 30 minutes.
-
Cool the solution to room temperature.
-
Add 0.08 M acetic acid to neutralize the solution.[6] The final solution is now ready for injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Follow the same procedure for calibration and quantification as in Protocol 1, ensuring all standards and samples undergo the identical derivatization process.
-
Visual Troubleshooting Guides
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. mmv.org [mmv.org]
- 3. An Ultra High Pressure Liquid Chromatographic Method for the Determination of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of HPLC analytical protocols for quantification of artemisinin in biomass and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 13. uhplcs.com [uhplcs.com]
- 14. mastelf.com [mastelf.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Methods for reducing impurities in artemisinic acid purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of artemisinic acid and its derivatives like artemisinin (B1665778).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of artemisinic acid and its derivatives?
A1: The most frequently identified impurities in artemisinin, a key derivative of artemisinic acid, include its biosynthetic precursors and degradation products. Common impurities include 9-epi-artemisinin, artemisitene, and deoxyartemisinin.[1] Dihydroartemisinic acid (DHAA) and arteannuin B are also common impurities found in extracts from Artemisia annua.[2][3] The quality of artemisinin can vary depending on agricultural conditions, as well as the extraction and purification methods used.[1]
Q2: Which analytical techniques are recommended for assessing the purity of artemisinic acid and its derivatives?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for analyzing the purity of artemisinic acid and artemisinin.[4][5] Different detectors can be used with HPLC for specific purposes:
-
UV Detector: Suitable for checking the purity of bulk artemisinin, typically at a wavelength of 210-216 nm.[4]
-
Evaporative Light Scattering Detector (ELSD): Considered a robust method for routine quantification of artemisinin in plant extracts and for optimizing extraction and purification protocols.[4]
-
Mass Spectrometry (MS): Necessary for analyzing impurities beyond the levels specified in monographs due to its higher sensitivity.[4]
For the analysis of volatile impurities and precursors, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of Purified Artemisinin After Crystallization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system for crystallization. | Screen different solvent systems. A seeded cooling crystallization in a toluene (B28343)/ethanol (20/80 wt %) mixture has been shown to yield high-purity artemisinin.[6] Direct crystallization from toluene as a single solvent has also been successful, yielding 99.9% pure artemisinin.[6] | Improved crystal formation and higher recovery of the target compound. |
| Precipitation of impurities along with the product. | Optimize the cooling rate during crystallization. A slower cooling rate can allow for more selective crystallization of the desired compound. | Reduced co-precipitation of impurities, leading to a purer final product. |
| Product loss in mother liquor. | Analyze the mother liquor for the presence of the target compound. If significant amounts are present, consider a second crystallization step or a different purification technique to recover the remaining product.[2] | Increased overall yield by recovering product that would otherwise be discarded. |
Issue 2: Persistent Impurities in the Final Product After Chromatographic Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of impurities with the target compound. | Modify the mobile phase composition. For normal-phase chromatography, a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 85:15 v/v) has been used effectively.[7] For reversed-phase HPLC, a gradient of acetonitrile (B52724) and water is common.[8] | Improved separation of the target compound from closely eluting impurities. |
| Inadequate stationary phase selection. | Screen different stationary phases. A C18 column is commonly used for reversed-phase HPLC.[4][8] For normal-phase chromatography, silica (B1680970) gel or cyano-bonded phases can be effective.[7] | Better resolution between artemisinic acid/artemisinin and its impurities. |
| Overloading of the chromatography column. | Reduce the sample load on the column. Overloading can lead to peak broadening and poor separation. | Sharper peaks and improved resolution. |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC for Artemisinin and its Precursors
This protocol is suitable for the simultaneous isolation and purification of artemisinin, dihydroartemisinic acid, and artemisinic acid.[8]
-
Sample Preparation: Prepare a crude extract from Artemisia annua leaves.
-
Chromatographic System:
-
Column: C18 stationary phase.
-
Mobile Phase: 60% acetonitrile in water.
-
Detection: UV detector.
-
-
Procedure:
-
Inject the crude extract onto the preparative HPLC column.
-
Elute with the mobile phase in an isocratic mode.
-
Collect fractions containing the compounds of interest.
-
-
Analysis: Identify the collected fractions using Gas Chromatography and Mass Spectrometry.
Protocol 2: Seeded Cooling Crystallization of Artemisinin
This protocol is designed for the purification of artemisinin from a reaction mixture.[6]
-
Solvent System: Prepare a solution of the crude artemisinin in toluene.
-
Seeding: Add a small amount of pure artemisinin crystals to the solution to induce crystallization.
-
Cooling: Gradually cool the solution to allow for the formation of high-purity crystals.
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
| Purification Method | Starting Material | Solvent/Mobile Phase | Purity Achieved | Yield | Reference |
| Preparative RP-HPLC | Crude Artemisia annua extract | 60% acetonitrile in water | High purity | Not specified | [8] |
| Seeded Cooling Crystallization | Semisynthetic reaction effluent | Toluene | 99.9% | 50.2% | [6] |
| Seeded Cooling Crystallization | Semisynthetic reaction effluent | Toluene/ethanol (20/80 wt %) | 98.8% | 43.8% | [6] |
| Column Chromatography (Normal Phase) | Pre-purified extract | n-hexane/ethyl acetate (85:15 v/v) | >99% | Not specified | [7] |
Visualizations
Caption: General workflow for the extraction and purification of artemisinic acid.
Caption: Troubleshooting logic for low purity in artemisinic acid purification.
References
- 1. mmv.org [mmv.org]
- 2. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Development of HPLC analytical protocols for quantification of artemisinin in biomass and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Systematic and Model-Assisted Process Design for the Extraction and Purification of Artemisinin from Artemisia annua L.—Part III: Chromatographic Purification | MDPI [mdpi.com]
- 8. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Artemisinin Precursor Production
Welcome to the technical support center for challenges in scaling up artemisinic acid and its precursors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the microbial production of artemisinic acid?
A1: The main challenges include overcoming metabolic bottlenecks in the biosynthetic pathway, ensuring the optimal activity and stability of key enzymes, minimizing the formation of byproducts, optimizing fermentation conditions for large-scale bioreactors, managing potential product toxicity to the microbial host, and developing efficient downstream extraction and purification processes.[1][2][3][4]
Q2: Which microorganisms are most commonly used for producing artemisinin (B1665778) precursors, and why?
A2: Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the most common microbial hosts. S. cerevisiae is often favored due to its robustness in industrial fermentations and its natural production of the precursor farnesyl diphosphate (B83284) (FPP) via the mevalonate (B85504) (MVA) pathway.[5][6][7] E. coli has also been engineered to produce high titers of amorpha-4,11-diene.[5][8][9]
Q3: What is the general biosynthetic pathway for artemisinic acid production in engineered microbes?
A3: The pathway begins with the central metabolite acetyl-CoA, which is converted to FPP through the mevalonate (MVA) pathway. The enzyme amorpha-4,11-diene synthase (ADS) then converts FPP to amorpha-4,11-diene.[10][11][12] Subsequently, a cytochrome P450 enzyme, CYP71AV1, in conjunction with its reductase partner (CPR), catalyzes a three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[6][13][14]
Troubleshooting Guides
Issue 1: Low Yield of Amorpha-4,11-diene
Potential Causes & Troubleshooting Steps:
-
Insufficient FPP Precursor Supply: The native metabolic flux towards FPP may be a limiting factor.
-
Suboptimal ADS Enzyme Activity: The activity of amorpha-4,11-diene synthase (ADS) is dependent on pH and specific cofactors.
-
Poor ADS Expression or Stability: The expression level of the ADS enzyme may be low, or the enzyme itself may be unstable under the fermentation conditions.
-
Solution: Use strong, inducible promoters to control ADS expression. Optimize codon usage for the host organism. Consider protein engineering strategies to improve ADS stability.
-
Issue 2: High Levels of Byproducts Detected
Potential Causes & Troubleshooting Steps:
-
Lack of ADS Specificity: Amorpha-4,11-diene synthase can produce a range of sesquiterpene byproducts that are not substrates for the subsequent enzyme, CYP71AV1.[17]
-
Accumulation of Pathway Intermediates: Inefficient conversion of amorpha-4,11-diene to artemisinic acid can lead to the accumulation of intermediates and their potential degradation products.
-
Solution: Ensure balanced expression of ADS and CYP71AV1/CPR. The ratio of these enzymes can be critical for efficient pathway function.[19]
-
Issue 3: Low Titer of Artemisinic Acid in Bioreactor Scale-up
Potential Causes & Troubleshooting Steps:
-
Suboptimal Fermentation Conditions: Conditions optimized in shake flasks may not be optimal in a bioreactor.
-
Product Toxicity: High concentrations of artemisinic acid can be toxic to the host cells, inhibiting growth and productivity.
-
Solution: Implement in situ product removal techniques, such as using an organic overlay (e.g., isopropyl myristate) in the bioreactor to sequester the artemisinic acid.[19] Engineering the host to express specific transport systems for the export of artemisinic acid can also alleviate toxicity.[19]
-
Issue 4: Difficulties in Extraction and Purification of Artemisinic Acid
Potential Causes & Troubleshooting Steps:
-
Inefficient Extraction from Fermentation Broth: The choice of solvent and extraction method is critical for high recovery.
-
Solution: Acetonitrile (B52724) has been shown to be a highly effective solvent for extracting artemisinic acid.[22] However, for a more cost-effective and safer alternative, 70% ethanol (B145695) can be used, particularly for artemisinin extraction.[22] Various methods like reflux, ultrasound-assisted extraction, or disperser-based techniques can be evaluated for efficiency.[22]
-
-
Co-extraction of Impurities: Crude extracts often contain numerous impurities that interfere with purification.
Data Presentation
Table 1: Reported Yields of Artemisinin Precursors in Engineered Microbes
| Precursor | Host Organism | Reported Yield | Scale | Reference |
| Amorpha-4,11-diene | E. coli | 27.4 g/L | Fed-batch fermentation | [5][9] |
| Amorpha-4,11-diene | S. cerevisiae | 40 g/L | Fed-batch fermentation | [5] |
| Artemisinic Acid | S. cerevisiae | 100 mg/L | Shake flask | [6][14] |
| Artemisinic Acid | S. cerevisiae | 2.5 g/L | Bioreactor | [20][21] |
| Artemisinic Acid | S. cerevisiae | 25 g/L | Bioreactor | [5][19][25] |
| Dihydroartemisinic Acid | S. cerevisiae | 1.70 g/L | 5L Bioreactor | [26] |
Table 2: Analytical Methods for Quantification of Artemisinin Precursors
| Analytical Method | Precursors Detected | Key Features | Reference |
| HPLC-Tandem Mass Spectrometry (HPLC-TQD) | Artemisinin, 9-epi-artemisinin, artemisitene, dihydroartemisinic acid, artemisinic acid, arteannuin B | Rapid (elution within 6 min), high sensitivity and specificity. | [27][28] |
| HPLC with UV Detection (HPLC-UV) | Artemisinin and its precursors | Requires pre- or post-column derivatization as artemisinin lacks a strong UV chromophore. | [29][30] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Amorpha-4,11-diene and other volatile precursors | Suitable for volatile and semi-volatile compounds. | [28] |
Experimental Protocols
Protocol 1: Quantification of Artemisinic Acid from Fermentation Broth by HPLC-MS/MS
-
Sample Preparation:
-
Centrifuge a known volume of the fermentation broth to separate the supernatant and the cell pellet. Artemisinic acid is secreted into the medium but can also associate with the cell exterior.[6][14]
-
To the supernatant, add an internal standard (e.g., a structural analog not present in the sample).
-
Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. Vortex thoroughly and centrifuge to separate the phases.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Column: Use a C18 reverse-phase column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 5 µm).[30]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate is commonly used.[30]
-
Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[27][28] Monitor specific precursor-to-product ion transitions for artemisinic acid and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified artemisinic acid.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: Artemisinin precursor biosynthetic pathway in engineered microbes.
Caption: A logical workflow for troubleshooting low product yields.
Caption: Logical relationship between key challenge areas.
References
- 1. Recent Advances in Artemisinin Production Through Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Debottlenecking mevalonate pathway for antimalarial drug precursor amorphadiene biosynthesis in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safeguarding artemisinin: integrating bioproduction innovation and resistance management for malaria eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of artemisinin by genetically-modified microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli | PLOS One [journals.plos.org]
- 9. High-Level Production of Amorpha-4,11-Diene, a Precursor of the Antimalarial Agent Artemisinin, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Microbially Derived Artemisinin: A Biotechnology Solution to the Global Problem of Access to Affordable Antimalarial Drugs - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maxapress.com [maxapress.com]
- 16. Amorpha-4,11-diene synthase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 20. pnas.org [pnas.org]
- 21. Developing an industrial artemisinic acid fermentation process to support the cost-effective production of antimalarial artemisinin-based combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Dihydroartemisinic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A rapid method for the determination of artemisinin and its biosynthetic precursors in Artemisia annua L. crude extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. New Trends in Extraction, Identification and Quantification of Ar...: Ingenta Connect [ingentaconnect.com]
- 30. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of arteannuic alcohol in different solvents
Disclaimer: Direct experimental data on the stability of arteannuic alcohol in various solvents is limited in publicly available scientific literature. This guide is based on general principles of chemical stability for sesquiterpenoid alcohols, information on related compounds in the artemisinin (B1665778) biosynthetic pathway, and established methodologies for stability testing. The provided protocols and data tables are illustrative templates. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a sesquiterpenoid and a key biosynthetic precursor to artemisinin, a potent antimalarial compound.[1][2][3][4] Its stability in solution is crucial for researchers working on the biosynthesis of artemisinin, developing cell-free production systems, or using it as a standard for analytical purposes. Degradation of this compound can lead to inaccurate quantification, loss of yield in synthetic pathways, and the formation of unknown impurities that may interfere with experiments.
Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Several factors could contribute to the degradation of this compound in solution:
-
Solvent Type: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially in the presence of acidic or basic impurities, could potentially participate in degradation reactions.
-
Temperature: As with most chemical compounds, higher temperatures generally accelerate degradation rates.
-
pH: The pH of the solution can be a critical factor. Acidic or basic conditions can catalyze degradation reactions such as dehydration or rearrangement.
-
Light Exposure: Many organic molecules are sensitive to light, which can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly for molecules with reactive functional groups.
-
Purity of the Solvent: Impurities in the solvent, such as peroxides in ethers or acidic impurities in chlorinated solvents, can initiate or catalyze degradation.
Q3: Which solvents are recommended for storing this compound?
While specific data for this compound is scarce, for similar sesquiterpenoid alcohols, aprotic and non-polar solvents are generally preferred for short- to medium-term storage to minimize reactivity. Based on general chemical principles, the following solvents might be considered, starting with the most likely to be inert:
-
Aprotic, non-polar: Hexane, Cyclohexane
-
Aprotic, moderately polar: Toluene, Dichloromethane (ensure it is free of acidic impurities), Ethyl acetate (B1210297) (use high purity, as it can undergo hydrolysis)
-
Aprotic, polar: Acetonitrile (B52724) (ACN)
Protic solvents like methanol (B129727) and ethanol (B145695) may be necessary for solubility but could be less ideal for long-term storage due to their potential to participate in reactions. If using an alcohol, ensure it is of high purity and stored under an inert atmosphere (e.g., argon or nitrogen).
Q4: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and reliable technique. A typical workflow involves:
-
Preparing a fresh solution of this compound at a known concentration.
-
Injecting the solution into the HPLC system to obtain an initial chromatogram (time zero).
-
Storing the solution under the desired conditions (e.g., specific solvent, temperature, light exposure).
-
Periodically injecting aliquots of the stored solution and comparing the peak area of this compound to the initial measurement.
-
Monitoring for the appearance of new peaks, which would indicate degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound in solution | - Incompatible solvent.- High storage temperature.- Presence of contaminants (acid, base, peroxides). | - Switch to a less reactive, aprotic solvent.- Store solutions at a lower temperature (-20°C or -80°C).- Use high-purity, fresh solvents. Purge solvents with an inert gas. |
| Appearance of multiple new peaks in the chromatogram | - Complex degradation pathway.- Photodegradation. | - Perform a forced degradation study (see experimental protocols) to identify potential degradants.- Protect solutions from light by using amber vials or wrapping vials in aluminum foil. |
| Poor reproducibility of analytical results | - Inconsistent sample handling.- Degradation during the analytical run. | - Ensure consistent and minimal time between sample preparation and analysis.- Use a cooled autosampler if available.- Evaluate the stability of this compound in the mobile phase. |
| Precipitation of this compound from solution | - Poor solubility in the chosen solvent.- Change in temperature affecting solubility. | - Choose a solvent with better solubilizing properties.- Prepare solutions at the temperature of use.- Consider using a co-solvent system. |
Quantitative Data Summary (Illustrative Template)
| Solvent | Temperature (°C) | pH | Light Condition | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants |
| Acetonitrile | 25 | Neutral | Ambient | Data not available | Data not available | Data not available |
| Methanol | 25 | Neutral | Ambient | Data not available | Data not available | Data not available |
| Dichloromethane | 25 | Neutral | Ambient | Data not available | Data not available | Data not available |
| User's Data |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent
Objective: To determine the stability of this compound in a specific solvent under defined temperature and light conditions.
Materials:
-
This compound standard
-
High-purity solvent of choice
-
Volumetric flasks and pipettes
-
HPLC vials (clear and amber)
-
HPLC system with UV or MS detector
-
Temperature-controlled storage unit (e.g., incubator, refrigerator)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several clear and amber HPLC vials.
-
Analyze a sample from a clear vial immediately (Time 0) using a validated HPLC method to determine the initial peak area.
-
Store the vials under the desired conditions (e.g., 25°C ambient light, 25°C dark, 4°C dark).
-
At specified time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature if stored at 4°C.
-
Analyze the sample by HPLC.
-
Calculate the percentage of remaining this compound relative to the Time 0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to identify potential degradation products and establish a stability-indicating analytical method.[5][6]
Materials:
-
This compound
-
Acetonitrile or other suitable organic solvent
-
1 M HCl, 1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and add 1 M HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).
-
Neutralize with 1 M NaOH and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and add 1 M NaOH.
-
Keep at room temperature or heat gently for a specified period.
-
Neutralize with 1 M HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 30% H₂O₂.
-
Keep at room temperature for a specified period.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven (e.g., at 80°C) for a specified period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
Separately, prepare a solution of this compound and expose it to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC.
-
Analysis of Results: For each condition, analyze the stressed samples by HPLC, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS). The goal is to separate the parent peak from all degradation product peaks. This demonstrates the specificity of the analytical method.
Visualizations
References
- 1. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinic alcohol | C15H24O | CID 15983960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Artemisinin production in Artemisia annua: studies in planta and results of a novel delivery method for treating malaria and other neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
Optimizing fermentation conditions for artemisinic acid production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation of artemisinic acid in engineered Saccharomyces cerevisiae. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during artemisinic acid fermentation experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No Artemisinic Acid Production | 1. Inefficient induction of the biosynthetic pathway. 2. Precursor (Farnesyl Pyrophosphate - FPP) limitation. 3. Suboptimal fermentation conditions (pH, temperature, aeration). 4. Plasmid instability or loss. 5. Incorrect strain construction or genetic mutations. | 1. Verify the concentration and timing of galactose addition for induction.[1][2] 2. Supplement the medium with methionine to repress the competing sterol biosynthesis pathway, thereby increasing FPP availability.[1][2] 3. Optimize pH (typically around 5.0-6.0), temperature (around 30°C), and dissolved oxygen levels.[1] 4. Maintain selective pressure by using appropriate auxotrophic markers and corresponding media. 5. Sequence key genetic elements to confirm the integrity of the engineered strain. |
| Accumulation of Intermediates (e.g., Amorpha-4,11-diene, Artemisinic Alcohol) | 1. Bottleneck at the cytochrome P450 oxidation steps. 2. Insufficient activity of alcohol dehydrogenase (ADH1) or aldehyde dehydrogenase (ALDH1). 3. Imbalanced expression of pathway enzymes. | 1. Co-express cytochrome b5 and optimize the ratio of CYP71AV1 to its reductase (CPR).[3] 2. Ensure robust expression of A. annua ADH1 and ALDH1. 3. Use promoters of varying strengths to balance the expression levels of all biosynthetic genes. |
| Poor Cell Growth | 1. Toxicity of artemisinic acid or pathway intermediates. 2. Nutrient limitation in the fermentation medium. 3. Suboptimal physical fermentation parameters. | 1. Implement in situ product removal strategies, such as using an organic overlay (e.g., isopropyl myristate), to sequester the product from the cells.[3][4] 2. Utilize a rich, defined medium and implement a fed-batch strategy to avoid nutrient depletion.[1][3] 3. Monitor and control temperature, pH, and dissolved oxygen to maintain optimal growth conditions.[1] |
| Inconsistent Batch-to-Batch Results | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize the age, density, and volume of the seed culture. 2. Ensure precise weighing of components and consistent sterilization procedures for all media batches. 3. Calibrate probes (pH, DO) before each run and use a robust process control strategy, such as a dissolved oxygen-stat algorithm, to manage feed and agitation rates.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of galactose in artemisinic acid fermentation?
A1: In many engineered S. cerevisiae strains, the genes for the artemisinic acid biosynthetic pathway are placed under the control of galactose-inducible promoters (e.g., GAL1, GAL10). Therefore, galactose acts as both a carbon source and an inducer to switch on the expression of these genes and initiate artemisinic acid production.[1][2]
Q2: Why is methionine added to the fermentation medium?
A2: Methionine is used to repress the expression of the ERG9 gene, which encodes for squalene (B77637) synthase, a key enzyme in the competing sterol biosynthesis pathway.[1][2] By down-regulating this pathway, more of the precursor molecule, Farnesyl Pyrophosphate (FPP), is channeled towards the production of artemisinic acid, thereby increasing the final titer.[1][5]
Q3: What is a typical starting titer for artemisinic acid in a lab-scale fermentation, and what is considered a high-level production?
A3: Initial lab-scale fermentations in shake flasks can yield around 100 mg/L of artemisinic acid.[2][6] Through process optimization, including the use of fed-batch strategies in bioreactors, titers can be significantly increased. High-level production has been reported to reach up to 25 g/L.[3][7][8][9]
Q4: How can I extract artemisinic acid from the yeast culture for quantification?
A4: Artemisinic acid is typically transported out of the yeast cell but can remain associated with the cell surface under acidic culture conditions.[5][6] A common method involves separating the cell pellet from the supernatant. The product can be extracted from the cells using an organic solvent like hexane (B92381) after cell lysis. Alternatively, since it is an acid, washing the cell pellet with an alkaline buffer can release the cell-surface-bound product into the aqueous phase, which can then be acidified and extracted with an organic solvent.[5] For total production, the supernatant should also be extracted.
Q5: What are the key challenges in scaling up artemisinic acid fermentation from the lab to an industrial scale?
A5: Key challenges include maintaining genetic stability of the engineered yeast strain, ensuring efficient oxygen transfer and uniform mixing in large bioreactors, the high cost of inducers like galactose, and developing a cost-effective and scalable product extraction and purification process.[3][4]
Data Presentation
Table 1: Impact of Fermentation Strategies on Artemisinic Acid Titers
| Fermentation Scale/Strategy | Key Parameters | Achieved Titer (g/L) | Reference |
| Flask Process | Initial engineered strain | 0.1 | [2][6] |
| Fed-Batch Bioreactor | Defined medium with galactose feed | 1.3 | [1][2] |
| Fed-Batch Bioreactor with Methionine | Galactose feed + methionine addition to repress ERG9 | 1.8 | [1][2] |
| Optimized Fed-Batch Bioreactor | Dissolved oxygen-stat algorithm for feed control | 2.5 | [1] |
| Highly Optimized Fed-Batch Bioreactor | Further strain and process improvements | 25 | [3][7][8][9] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Artemisinic Acid in S. cerevisiae
This protocol is a generalized procedure based on common practices for high-density fermentation of engineered yeast.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate selective liquid medium.
-
Grow for 24 hours at 30°C with shaking (250 rpm).
-
Use this seed culture to inoculate a larger volume (e.g., 50 mL in a 250 mL flask) and grow for another 24 hours under the same conditions.
-
-
Bioreactor Setup:
-
Prepare a defined fermentation medium in the bioreactor. A typical batch medium might contain glucose, yeast nitrogen base, and necessary amino acid supplements.
-
Sterilize the bioreactor and medium.
-
Calibrate pH and dissolved oxygen (DO) probes. Set initial parameters (e.g., pH 5.5, 30°C, initial agitation to maintain DO > 30%).
-
-
Fermentation Run:
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1.
-
Once the initial glucose in the batch medium is depleted (indicated by a sharp rise in DO), initiate the fed-batch phase.
-
The feed solution should contain a high concentration of galactose (as the inducer and carbon source) and methionine (to repress the sterol pathway).[1][2]
-
Control the feed rate using a pre-determined profile or a DO-stat algorithm where the feed pump is linked to the DO signal to maintain a setpoint (e.g., 30%).[1]
-
Maintain pH through automated addition of acid/base.
-
Continue the fermentation for 120-160 hours, taking samples periodically for analysis.
-
Protocol 2: Quantification of Artemisinic Acid by HPLC
This protocol outlines a general method for the analysis of artemisinic acid from fermentation samples.
-
Sample Preparation and Extraction:
-
Take a 1 mL sample of the fermentation broth.
-
Centrifuge to separate the supernatant and cell pellet.
-
To the cell pellet, add 1 mL of hexane and lyse the cells (e.g., by bead beating).
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Combine the organic extracts, evaporate to dryness under a stream of nitrogen, and resuspend the residue in a known volume of mobile phase (e.g., 500 µL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v) with 0.1% formic acid.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector at 210-216 nm.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a standard curve using purified artemisinic acid of known concentrations.
-
Integrate the peak area corresponding to the retention time of the artemisinic acid standard.
-
Calculate the concentration in the unknown samples based on the standard curve.
-
Visualizations
Artemisinic Acid Biosynthetic Pathway in Engineered Yeast
The following diagram illustrates the engineered metabolic pathway for artemisinic acid production in S. cerevisiae, highlighting the key enzymes and the diversion of the native mevalonate (B85504) pathway.
Caption: Engineered artemisinic acid biosynthetic pathway in S. cerevisiae.
Experimental Workflow for Fermentation and Analysis
This workflow outlines the key stages from strain cultivation to final product quantification.
Caption: Workflow for artemisinic acid production and analysis.
References
- 1. Developing an industrial artemisinic acid fermentation process to support the cost-effective production of antimalarial artemisinin-based combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 4. Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - Wiki FKKT [wiki.fkkt.uni-lj.si]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Plant to Yeast-Advances in Biosynthesis of Artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. acgpubs.org [acgpubs.org]
Technical Support Center: Semi-Synthesis of Artemisinin
Welcome to the technical support center for the semi-synthesis of artemisinin (B1665778). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the semi-synthesis of artemisinin from artemisinic acid?
A1: The most frequently reported challenges in the semi-synthesis of artemisinin include:
-
Low overall yield: Difficulty in achieving high conversion rates of artemisinic acid to artemisinin.[1][2][3]
-
Impurity formation: The generation of significant side products, primarily artemisitene (B1248809) and 9-epi-artemisinin (B193788), which complicates purification and reduces the final yield.[4][5][6][7]
-
Suboptimal reaction conditions: The conversion process is highly sensitive to parameters such as temperature, solvent, and, in photochemical methods, the light source and photosensitizer.[2][8][9]
-
Quality of starting material: The purity of artemisinic acid, often produced through fermentation, can significantly impact the efficiency and outcome of the synthesis.[3][10][11]
-
Complex downstream processing: The isolation and purification of artemisinin from the reaction mixture can be challenging and lead to product loss.[8][12]
-
Control of non-enzymatic reactions: The final steps involving the photo-oxidation of dihydroartemisinic acid are non-enzymatic and can be difficult to control, leading to variability in yield and purity.[10][13][14][15]
Troubleshooting Guides
Problem 1: Low Yield of Artemisinin
Q2: My artemisinin yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields are a common issue. Consider the following factors and troubleshooting steps:
-
Inefficient Reduction of Artemisinic Acid: The first step, the reduction of artemisinic acid to dihydroartemisinic acid (DHAA), is critical. Incomplete conversion will result in a lower overall yield.
-
Suboptimal Photochemical Reaction Conditions: The conversion of DHAA to artemisinin is a delicate photochemical process.
-
Degradation of Intermediates or Final Product: Intermediates and artemisinin itself can be sensitive to reaction conditions.
Suggested Actions:
-
Optimize the Reduction Step: Ensure the complete conversion of artemisinic acid to DHAA. Monitor the reaction by TLC or HPLC.
-
Refine Photochemical Reaction Parameters:
-
Photosensitizer: Tetraphenylporphyrin (TPP) is a commonly used and effective sensitizer (B1316253).[1] Ensure it is used at the optimal concentration. .
-
Light Source: The wavelength and intensity of the light source are crucial. LED lamps emitting at 420 nm have been used successfully.[2]
-
Temperature: The photooxidation step is often performed at low temperatures (e.g., -20 °C) to maximize selectivity.[9]
-
Oxygenation: Ensure efficient and controlled introduction of oxygen (both singlet and triplet) during the reaction.[8]
-
-
Consider a Continuous-Flow Setup: Continuous-flow reactors have been shown to improve yield and consistency by offering better control over reaction parameters like light exposure and temperature.[2][3] This method can achieve yields of around 46-57%.[1][2]
Table 1: Comparison of Artemisinin Yields from Different Semi-Synthesis Methods
| Method | Starting Material | Key Reagents/Conditions | Reported Yield (%) | Reference(s) |
| Batch Photochemical Synthesis | Dihydroartemisinic Acid | Tetraphenylporphyrin (TPP), O₂, light | ~55% (crystalline) | [1] |
| Continuous-Flow Photochemical Synthesis | Dihydroartemisinic Acid | TPP, O₂, TFA, 420 nm LED, -20 °C | 46-57% | [1][2] |
| Molybdate/Peroxide Route | Dihydroartemisinic Acid | Molybdate catalyst, peroxide | ~60% | [3] |
Problem 2: High Levels of Impurities
Q3: My final product is contaminated with significant amounts of artemisitene and 9-epi-artemisinin. How can I minimize their formation?
A3: The formation of these impurities is a known challenge. Artemisitene and 9-epi-artemisinin are the two most consistently present impurities.[4]
-
Artemisitene: This impurity can arise from the starting material or be formed during the synthesis.
-
9-epi-artemisinin: This is a diastereomer of artemisinin, inverted at the C-9 position.[4] Its formation can be influenced by the reaction conditions.
Suggested Actions:
-
Analyze Starting Material: Assess the purity of your artemisinic acid. Impurities in the starting material can be carried through the synthesis.
-
Optimize Reaction Conditions for Selectivity:
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., trifluoroacetic acid - TFA) in the Hock cleavage step can influence side reactions.[9][16]
-
Temperature Control: Maintaining a low and consistent temperature during the photochemical steps can enhance selectivity and reduce the formation of undesired epimers.[9]
-
-
Purification Strategy: Develop a robust purification protocol. Recrystallization is often a key final step to achieve high purity.[5] HPLC analysis with appropriate reference standards for artemisitene and 9-epi-artemisinin is essential for quality control.[6][7]
Table 2: Common Impurities in Semi-Synthetic Artemisinin
| Impurity | Chemical Name | Formation | Analytical Method | Reference(s) |
| Artemisitene | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyldecahydropyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one | By-product of synthesis | HPLC, LC-MS | [4][5][6] |
| 9-epi-artemisinin | Diastereomer with inverted stereochemistry at C-9 | By-product of synthesis | HPLC, LC-MS | [4][5][6] |
| Deoxy-artemisinin | - | Can form under poor storage conditions | HPLC, LC-MS | [6] |
Experimental Protocols
Protocol 1: General Semi-Synthesis of Artemisinin from Dihydroartemisinic Acid (DHAA) via a Photochemical Route
This protocol is a generalized procedure based on commonly cited methods.[2]
-
Reaction Setup:
-
Dissolve dihydroartemisinic acid (DHAA) and a photosensitizer (e.g., Tetraphenylporphyrin - TPP) in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
If using a continuous-flow setup, pump the solution through a coiled reactor. For a batch reaction, use a suitable photochemical reactor vessel.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
-
Photooxidation:
-
Irradiate the solution with a suitable light source (e.g., 420 nm LED lamp).
-
Continuously bubble oxygen (O₂) through the reaction mixture.
-
This step involves a Schenck-ene reaction between singlet oxygen (¹O₂) and DHAA to form a hydroperoxide intermediate.[9]
-
-
Hock Cleavage and Cyclization:
-
Workup and Purification:
-
After the reaction is complete (monitored by HPLC or TLC), quench the reaction.
-
Perform an appropriate extraction to isolate the crude product.
-
Purify the crude artemisinin by column chromatography and/or recrystallization to obtain the pure crystalline product.
-
Visualizations
Caption: Workflow for the semi-synthesis of artemisinin.
Caption: Troubleshooting flowchart for low artemisinin yield.
Caption: Formation pathways of common impurities.
References
- 1. rsc.org [rsc.org]
- 2. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 4. digicollections.net [digicollections.net]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin’s key impurities identified and made available as reference standards | Medicines for Malaria Venture [mmv.org]
- 7. Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applying green chemistry to the photochemical route to artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microbially Derived Artemisinin: A Biotechnology Solution to the Global Problem of Access to Affordable Antimalarial Drugs - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. malariaworld.org [malariaworld.org]
- 16. pure.mpg.de [pure.mpg.de]
Improving the efficiency of converting artemisinic acid to artemisinin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical conversion of artemisinic acid to artemisinin (B1665778).
Troubleshooting Guides
This section addresses specific issues that may arise during the semi-synthesis of artemisinin.
Issue 1: Low Overall Yield of Artemisinin
-
Question: My overall yield for the conversion of artemisinic acid to artemisinin is significantly lower than reported values. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common issue that can stem from several stages of the process. The primary conversion pathway involves the reduction of artemisinic acid to dihydroartemisinic acid (DHAA), followed by a photooxidation and acid-catalyzed rearrangement.[1][2] Inefficiencies in any of these steps will impact the final yield.
-
Inefficient Reduction: Ensure the complete conversion of artemisinic acid to DHAA. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Incomplete reduction will lead to a mix of starting materials and decrease the efficiency of the subsequent photooxidation step.
-
Suboptimal Photooxidation: The photooxidation of DHAA is a critical and often challenging step.[1] Key factors include the choice of photosensitizer, solvent, temperature, and the efficiency of singlet oxygen generation. Continuous-flow reactors have been shown to improve control and yield in this step, with reported yields from DHAA reaching up to 65%.[3]
-
Side Product Formation: The reaction can produce several side products, including 9-epi-artemisinin (B193788) and artemisitene, which reduce the yield of the desired artemisinin.[4] Purification methods like silica (B1680970) gel filtration and recrystallization are crucial to isolate the final product.[4]
-
Degradation: The intermediate hydroperoxides formed during photooxidation can be unstable. Ensure the subsequent acid-catalyzed rearrangement is performed under controlled conditions to prevent degradation.
-
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing and resolving low artemisinin yield.
Issue 2: Difficulty with the Photochemical Reaction Step
-
Question: My photochemical reaction to convert DHAA to artemisinin is slow and inefficient. How can I optimize this critical step?
-
Answer: The photochemical step involves the generation of singlet oxygen (¹O₂) which reacts with DHAA.[5] Its efficiency is paramount.
-
Photosensitizer: Ensure your photosensitizer (e.g., Tetraphenylporphyrin - TPP, Methylene (B1212753) Blue) is active and used at the correct concentration.[6][7] Keep it protected from excessive light before use.
-
Light Source: The light source must emit at a wavelength that can excite the sensitizer. A high-intensity visible light lamp is often beneficial.[6] Ensure the light path is not obstructed and the reactor material is transparent to the required wavelengths.
-
Oxygen Supply: The reaction requires a constant supply of oxygen (or air) to be converted into singlet oxygen by the excited photosensitizer.[6] Ensure efficient bubbling of oxygen through the reaction mixture.
-
Temperature Control: This reaction can be highly temperature-dependent. Optimal yields have been reported at specific temperatures, such as -78°C for methylene chloride and 0°C for acetone.[6]
-
Flow Chemistry: For scalability and improved control, a continuous-flow photochemical reactor is a highly effective alternative to batch processing.[3][8] This approach allows for precise control of residence time, light exposure, and temperature, leading to higher and more consistent yields.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for the semi-synthesis of artemisinin?
A1: The most common and efficient starting material for the semi-synthesis is dihydroartemisinic acid (DHAA) .[9] Artemisinic acid, which is more abundant in some Artemisia annua extracts and can be produced in high titers via microbial fermentation, is first reduced to DHAA.[6][10] The subsequent photooxidation of DHAA leads to artemisinin.[2] While direct conversion of artemisinic acid is possible, the pathway via DHAA is generally considered the primary route for efficient synthesis.[9][11]
Artemisinin Biosynthetic and Semi-Synthetic Pathway
Caption: Key steps in the biosynthetic and semi-synthetic routes to artemisinin.
Q2: What is the mechanism of the key photooxidation step?
A2: The conversion of DHAA to artemisinin is a multi-step process initiated by singlet oxygen.
-
Schenck Ene Reaction: Photochemically generated singlet oxygen (¹O₂) reacts with the double bond of DHAA to form an allyl hydroperoxide intermediate.[5]
-
Hock Cleavage: In the presence of an acid catalyst (like trifluoroacetic acid), the hydroperoxide undergoes a Hock rearrangement.[5][7]
-
Oxygenation and Cyclization: This is followed by further oxidation by triplet oxygen (³O₂) and a cascade of cyclizations to form the characteristic endoperoxide bridge and lactone ring of the artemisinin molecule.[7]
Q3: What are the advantages of using a continuous-flow process?
A3: A continuous-flow process offers significant advantages over traditional batch synthesis for this conversion, particularly for the challenging photochemical step.
-
Enhanced Safety: Better control over reaction temperature and pressure, minimizing risks associated with highly reactive intermediates.
-
Improved Efficiency: Precise control over residence time ensures optimal reaction conditions, often leading to higher yields (reported up to 69%).[8]
-
Scalability: The process is more easily and safely scaled up compared to large-volume batch photoreactors.
-
Consistency: Continuous processing leads to more consistent product quality. An integrated system can convert DHAA to artemisinin with a residence time of less than 12 minutes.[8]
Quantitative Data Summary
The following tables summarize key quantitative data reported for the conversion process.
Table 1: Reported Yields for Artemisinin Synthesis
| Starting Material | Method | Reported Yield | Reference |
| Artemisinic Acid | Batch Synthesis (via DHAA) | ~30% | [1] |
| Artemisinic Acid | Industrial Semi-Batch (Sanofi) | ~55% | [12] |
| Dihydroartemisinic Acid | Continuous-Flow | 46% | [1] |
| Dihydroartemisinic Acid | Optimized Continuous-Flow | 65% | [3] |
| Dihydroartemisinic Acid | Optimized Continuous-Flow | 69% | [8] |
Table 2: Example Purity Profile of Semi-Synthetic Artemisinin
| Sample Stage | Purity (%) | Key Impurities Noted | Reference |
| Crude Reaction Mixture | < 33% | Artemisitene, 9-epi-artemisinin | [4] |
| Filtered through Silica Gel | 90.5% | Reduced impurities | [4] |
| After Recrystallization | 99.6% | Minimal impurities | [4] |
Experimental Protocols
Protocol 1: Reduction of Artemisinic Acid to Dihydroartemisinic Acid (DHAA)
This protocol is based on the methodology described by Acton and Roth.[6]
-
Dissolution: Dissolve artemisinic acid and nickel(II) chloride hexahydrate in methanol.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (B1222165) (NaBH₄) in portions. The reaction is exothermic; maintain the temperature.
-
Monitoring: Monitor the reaction's progress by TLC until all artemisinic acid has been consumed.
-
Quenching & Acidification: Carefully quench any excess borohydride. Acidify the mixture with aqueous hydrochloric acid (HCl).
-
Extraction: Extract the product (DHAA) from the aqueous solution using a suitable organic solvent, such as diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude DHAA can be purified by crystallization from a solvent like acetonitrile.
Protocol 2: Photooxidation of DHAA to Artemisinin (Batch Process)
This protocol is based on methodologies involving photosensitizers.[6][7]
-
Preparation: Dissolve the purified DHAA in a suitable solvent (e.g., methylene chloride or acetone) in a photoreactor vessel. Add a catalytic amount of a photosensitizer (e.g., Methylene Blue or Tetraphenylporphyrin).
-
Temperature Control: Cool the reaction vessel to the optimal temperature for the chosen solvent (e.g., -78°C for methylene chloride).[6]
-
Reaction: While stirring vigorously, bubble a steady stream of oxygen (O₂) through the solution. Irradiate the mixture with a high-intensity visible light source.
-
Monitoring: Monitor the disappearance of DHAA using TLC.
-
Workup (Part 1): Once the photooxidation is complete, remove the solvent by evaporation to obtain a crude residue containing hydroperoxide intermediates.
-
Workup (Part 2 - Acid Catalysis): Dissolve the residue in a non-polar solvent (e.g., petroleum ether or hexane). Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA), and stir the solution while exposing it to air (triplet oxygen).[6]
-
Purification: After the rearrangement is complete, purify the crude artemisinin by silica gel chromatography followed by recrystallization to obtain the pure product.[4]
Workflow Diagram: From Artemisinic Acid to Purified Artemisinin
Caption: A four-step experimental workflow for the semi-synthesis of artemisinin.
References
- 1. rsc.org [rsc.org]
- 2. A simple conversion of artemisinic acid into artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. US4992561A - Simple conversion of artemisinic acid into artemisinin - Google Patents [patents.google.com]
- 7. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous synthesis of artemisinin-derived medicines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05098C [pubs.rsc.org]
- 9. Recent Advances in Artemisinin Production Through Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
Technical Support Center: Overcoming Low Yield in Microbial Production of Artemisinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yield in the microbial production of artemisinic acid.
Troubleshooting Guides
Issue 1: Low Conversion of Farnesyl Pyrophosphate (FPP) to Amorpha-4,11-diene
Symptoms:
-
Low or undetectable levels of amorpha-4,11-diene.
-
Accumulation of upstream intermediates of the mevalonate (B85504) (MVA) pathway.
-
Low overall artemisinic acid yield despite the presence of downstream pathway enzymes.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Amorpha-4,11-diene Synthase (ADS) Expression or Activity | 1. Codon Optimization: Optimize the ADS gene sequence for the expression host (e.g., Saccharomyces cerevisiae).[1][2] 2. Promoter Strength: Use a strong, well-characterized promoter to drive ADS expression. 3. Gene Copy Number: Integrate multiple copies of the ADS expression cassette into the host genome. |
| Competition for FPP Precursor | 1. Downregulate Competing Pathways: Downregulate the expression of genes in pathways that compete for FPP, such as the sterol biosynthesis pathway (e.g., by repressing the ERG9 gene, which encodes squalene (B77637) synthase).[1][2] 2. Overexpress FPP Synthase (FPPS): Increase the expression of FPPS to channel more precursors towards FPP synthesis.[3][4] |
| Suboptimal Enzyme Localization | Ensure ADS is localized to the cytoplasm where FPP is synthesized via the MVA pathway. |
Issue 2: Inefficient Oxidation of Amorpha-4,11-diene to Artemisinic Acid
Symptoms:
-
Accumulation of amorpha-4,11-diene.
-
Low titers of artemisinic acid and its intermediates (artemisinic alcohol, artemisinic aldehyde).
-
A significant discrepancy between the amount of amorpha-4,11-diene produced and the final artemisinic acid yield.[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Low Activity of Cytochrome P450 Monooxygenase (CYP71AV1) | 1. Enzyme Engineering: Engineer CYP71AV1 to improve its catalytic efficiency and substrate affinity. 2. Codon Optimization: Optimize the CYP71AV1 gene for the host organism.[1][2] |
| Insufficient Redox Partner (CPR) Activity | 1. Optimize CYP71AV1:CPR Ratio: Titrate the expression levels of CYP71AV1 and its cognate NADPH-cytochrome P450 reductase (CPR) to find the optimal stoichiometric balance.[5] 2. Co-express Cytochrome b5: Co-expression of cytochrome b5 can enhance the activity of CYP71AV1.[5][6][7] |
| Suboptimal Subcellular Localization | Ensure both CYP71AV1 and CPR are correctly localized to the endoplasmic reticulum for proper function. |
| Accumulation of Inhibitory Intermediates | Overexpress downstream enzymes such as artemisinic alcohol dehydrogenase (ADH1) and artemisinic aldehyde dehydrogenase (ALDH1) to prevent the buildup of potentially toxic artemisinic alcohol and aldehyde.[1][2][5][8][9] |
Issue 3: General Host-Related Issues and Suboptimal Fermentation Conditions
Symptoms:
-
Poor cell growth and viability.
-
Inconsistent product titers between batches.
-
Low yield despite an optimized metabolic pathway.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Metabolic Burden on the Host | 1. Use Inducible Promoters: Control the expression of pathway genes using inducible promoters to separate the growth phase from the production phase. 2. Optimize Medium Composition: Ensure the fermentation medium contains sufficient nutrients, vitamins, and trace elements to support both cell growth and product synthesis. |
| Suboptimal Fermentation Parameters | 1. pH and Temperature: Optimize the pH and temperature of the fermentation culture. For example, some processes benefit from a fermentation temperature around 34-36°C and an initial pH of 8.[10] 2. Aeration and Agitation: Optimize dissolved oxygen levels and mixing to ensure efficient nutrient uptake and gas exchange. 3. Fed-batch Strategy: Implement a fed-batch fermentation strategy to maintain optimal substrate concentrations and avoid substrate inhibition.[11] |
| Product Toxicity or Export Limitation | 1. In Situ Product Removal: Employ techniques like using an organic overlay (e.g., isopropyl myristate) to extract artemisinic acid from the culture broth as it is produced, thereby reducing potential toxicity.[5] 2. Express Efflux Pumps: Consider expressing a transporter system to facilitate the export of artemisinic acid from the yeast cells.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for engineering Saccharomyces cerevisiae for artemisinic acid production?
A common starting point is to introduce the key enzymes of the artemisinic acid biosynthetic pathway into a yeast strain. This typically includes amorpha-4,11-diene synthase (ADS) to convert the native FPP to amorpha-4,11-diene, and a cytochrome P450 monooxygenase (CYP71AV1) along with its reductase partner (CPR) to oxidize amorpha-4,11-diene to artemisinic acid.[12][13]
Q2: How can I increase the precursor supply of FPP in my yeast strain?
To increase the FPP pool, you can overexpress key enzymes of the mevalonate (MVA) pathway.[11] Additionally, down-regulating competing pathways, such as the sterol synthesis pathway by repressing the ERG9 gene, can redirect metabolic flux towards FPP and subsequently artemisinic acid production.[1][2]
Q3: My strain produces high levels of amorpha-4,11-diene but very little artemisinic acid. What should I investigate first?
This suggests a bottleneck in the three-step oxidation of amorpha-4,11-diene to artemisinic acid, catalyzed by CYP71AV1.[5] The primary areas to investigate are the expression and activity of CYP71AV1 and its redox partner, CPR. Ensure both are expressed at optimal levels and consider co-expressing cytochrome b5 to enhance CYP71AV1 activity.[5][6][7]
Q4: Are there any alternatives to producing artemisinic acid and then converting it to artemisinin (B1665778)?
Yes, an alternative is the direct bioproduction of dihydroartemisinic acid (DHAA), which is a more direct precursor to artemisinin and can simplify the downstream chemical conversion process.[8][9] This involves introducing additional enzymes like artemisinic aldehyde Δ11(13) reductase (DBR2) and aldehyde dehydrogenase (ALDH1) to redirect the metabolic flux from artemisinic acid to DHAA.[8][9]
Q5: What are some key considerations for optimizing the fermentation process?
Optimizing fermentation conditions is crucial for achieving high yields. Key parameters to consider include the composition of the fermentation medium, pH, temperature, aeration, and agitation speed.[10][14] A fed-batch fermentation strategy is often employed to control the substrate feed rate, which can prevent substrate inhibition and maintain robust cell growth and productivity.[11]
Quantitative Data Summary
Table 1: Reported Titers of Artemisinic Acid and its Precursors in Engineered S. cerevisiae
| Product | Titer | Scale | Key Engineering Strategy | Reference |
| Amorpha-4,11-diene | > 40 g/L | Bioreactor | Overexpression of MVA pathway genes, downregulation of ERG9 | [2][11] |
| Artemisinic Acid | 100 mg/L | Shake Flask | Engineered MVA pathway, expression of ADS and CYP71AV1 | [12][13] |
| Artemisinic Acid | 1.6 g/L | Bioreactor | Initial fermentation process development | [11] |
| Artemisinic Acid | 25 g/L | 2 L Bioreactor | Optimized expression of CYP71AV1, CPR, and co-expression of other enzymes | [1][2][5][11] |
| Dihydroartemisinic Acid | 1.70 g/L | 5 L Bioreactor | Fusion of pathway enzymes and protein engineering of ALDH1 | [8][9] |
Experimental Protocols
Protocol 1: Gene Expression Cassette Construction for ADS and CYP71AV1
-
Codon Optimization: Optimize the DNA sequences of A. annua ADS and CYP71AV1 for expression in S. cerevisiae using appropriate software tools.
-
Gene Synthesis: Synthesize the codon-optimized genes.
-
Vector Selection: Choose a suitable yeast expression vector (e.g., a high-copy 2μ plasmid or an integrative vector).
-
Cloning: Clone the optimized ADS and CYP71AV1 genes into separate expression vectors, each under the control of a strong promoter (e.g., GAL1 or TEF1). Include a selectable marker (e.g., URA3, LEU2) for yeast transformation.
-
Transformation: Transform the constructed plasmids into the desired S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Verification: Verify successful transformation by selecting for colonies on appropriate dropout media and confirm gene integration/presence by PCR.
Protocol 2: Fed-Batch Fermentation for Artemisinic Acid Production
-
Inoculum Preparation: Grow a starter culture of the engineered yeast strain in a suitable seed medium.
-
Bioreactor Setup: Prepare a bioreactor with a defined fermentation medium.
-
Inoculation: Inoculate the bioreactor with the seed culture.
-
Batch Phase: Allow the culture to grow in batch mode until a specific cell density is reached or a key nutrient is depleted.
-
Fed-Batch Phase: Initiate a feeding strategy with a concentrated solution of the primary carbon source (e.g., glucose or galactose) to maintain a low, constant concentration in the bioreactor. This prevents overflow metabolism and promotes high-density cell growth.
-
Induction: If using an inducible promoter system (e.g., GAL1), add the inducer (galactose) at the appropriate time to initiate the expression of the artemisinic acid pathway genes.
-
Monitoring and Control: Continuously monitor and control key parameters such as pH, temperature, dissolved oxygen, and off-gas composition throughout the fermentation.
-
Sampling and Analysis: Periodically take samples to measure cell density and quantify artemisinic acid and other relevant metabolites using methods like GC-MS or LC-MS.
Visualizations
Caption: Artemisinic acid biosynthetic pathway engineered in yeast.
Caption: Troubleshooting workflow for low artemisinic acid yield.
References
- 1. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Plant to Yeast—Advances in Biosynthesis of Artemisinin [mdpi.com]
- 3. Recent Advances in Artemisinin Production Through Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 6. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production [frontiersin.org]
- 7. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Dihydroartemisinic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Dihydroartemisinic Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal Fermentation of Artemisia annua Residues and Its Effects on Production Performance of Laying Hens [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimization of the Artemisia Polysaccharide Fermentation Process by Aspergillus niger [frontiersin.org]
Dealing with co-extraction of impurities with ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-extraction of impurities during ethanol-based extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities co-extracted with ethanol (B145695)?
Ethanol is a versatile solvent that can co-extract a range of undesirable compounds from plant material, affecting the purity, color, taste, and stability of the final product.[1][2][3] Common impurities include:
-
Fats, Lipids, and Waxes: These compounds can lead to a cloudy or hazy appearance in the extract and can negatively impact its viscosity and shelf life.[4][5][6]
-
Chlorophyll (B73375) and other Pigments: Chlorophyll imparts a green color and a bitter taste to the extract.[1][2] Other pigments can result in various discolorations.[1]
-
Volatile Byproducts: Compounds such as aldehydes, ketones, and esters can be formed during fermentation and carried over during distillation, affecting the odor and quality of the ethanol.[3][7]
-
Water-Soluble Compounds: Ethanol's polarity allows it to extract water-soluble compounds from the plant material, which may not be the target analytes.[2]
Q2: What factors influence the co-extraction of these impurities?
Several factors during the extraction process can influence the type and quantity of co-extracted impurities:
-
Temperature: Warmer ethanol extractions tend to pull more pigments like chlorophyll, as well as fats and waxes, compared to cold or cryogenic ethanol extractions.[1][2][8][9]
-
Solvent Polarity: As a polar solvent, ethanol can dissolve both polar and non-polar compounds, making it versatile but also prone to co-extracting a broad range of substances.[2][10]
-
Starting Material Condition: The moisture content of the plant material can impact the extraction of water-soluble impurities.[2] The type of plant material itself will also dictate the potential impurities (e.g., high-wax botanicals).
-
Extraction Time: Longer soaking times can increase the extraction of both desired compounds and impurities.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during and after ethanol extraction.
Problem 1: My extract is cloudy and has a waxy consistency.
-
Probable Cause: Co-extraction of fats, lipids, and waxes. This is more common with warmer ethanol extractions.[4][8]
-
Solution: Winterization (Dewaxing). This process involves dissolving the extract in ethanol, freezing it to precipitate the fats and waxes, and then filtering them out.[4][5][6][8]
Problem 2: My extract has a dark green or brown color and an unpleasant taste.
-
Probable Cause: Co-extraction of chlorophyll and other plant pigments.[1][2]
-
Solution: Activated Carbon Scrubbing. Activated carbon is an effective adsorbent for removing color pigments like chlorophyll.[1][12]
Problem 3: My final product has a harsh odor.
-
Probable Cause: Presence of volatile impurities such as aldehydes and ketones.[3]
-
Solution: Extractive Distillation or Carbon Treatment. Extractive distillation can help separate volatile impurities.[7] Treatment with activated carbon can also remove residual unstable oils and improve the odor.[13]
Experimental Protocols
Protocol 1: Winterization for Fat and Wax Removal
This protocol outlines the steps for removing lipids, fats, and waxes from an ethanol extract.[4][5][6]
-
Dissolution: Dissolve the crude extract in warm ethanol (30-60°C). A common ratio is 10 mL of ethanol for every 1 gram of extract. Stir until the extract is fully dissolved.[4][5]
-
Cooling/Freezing: Place the solution in a freezer or chiller at sub-zero temperatures (typically between -20°C and -80°C) for at least 24 hours.[6] This will cause the fats and waxes to precipitate out of the solution.[4]
-
Filtration: Set up a vacuum filtration system with a Büchner funnel and filter paper. It is beneficial to pre-wet the filter paper with cold ethanol.[5] Filter the cold solution to separate the solidified fats and waxes from the purified extract-ethanol mixture.[4][5]
-
Solvent Recovery: Evaporate the ethanol from the filtered solution using a rotary evaporator or a hotplate.[4][5] The boiling point of ethanol at atmospheric pressure is 78.5°C.[4] The final product will be a more purified, translucent oil.[4]
Protocol 2: Activated Carbon Treatment for Pigment Removal
This protocol describes the use of activated carbon to remove color impurities from an ethanol extract.[1]
-
Preparation: Ensure the extract is dissolved in ethanol.
-
Adsorption: Add activated carbon to the ethanol-extract solution. The amount of activated carbon will depend on the level of impurities. A study on purifying corn-based ethanol used a concentration of 60 g/L.[14]
-
Agitation: Stir the mixture for a set period to allow for the adsorption of pigments onto the activated carbon. In the aforementioned study, an adsorption time of 270 minutes was used.[14]
-
Filtration: Filter the mixture to remove the activated carbon particles, which now contain the adsorbed impurities. This will result in a lighter-colored extract.[1]
Quantitative Data
The following tables summarize quantitative data on the effectiveness of different purification methods.
Table 1: Efficacy of Activated Carbon and Ozonation for Impurity Removal in Ethanol
| Impurity | Treatment | Removal Efficiency |
| Ethyl Hexanoate | 60 g/L Activated Carbon (270 min) | 84% |
| Ethyl Octanoate | 60 g/L Activated Carbon (270 min) | >72% |
| Ethyl Decanoate | 60 g/L Activated Carbon (270 min) | >78% |
| Styrene | 40 mg/L Ozone | >56% |
| 2-Pentylfuran | 40 mg/L Ozone | >36% |
| Acetaldehyde | CO2-based Stripping | 65% |
| Ethyl Vinyl Ether | CO2-based Stripping | >82% |
| 1,1-Diethoxyethane | CO2-based Stripping | >83% |
Data sourced from a study on purifying corn-based ethanol.[14]
Visualizations
Workflow for Winterization
Caption: Workflow for the removal of fats and waxes via winterization.
Workflow for Activated Carbon Treatment
Caption: Process for removing pigments using activated carbon.
Logical Relationship of Factors Affecting Impurity Co-extraction
Caption: Key parameters influencing the co-extraction of impurities.
References
- 1. mediabros.store [mediabros.store]
- 2. mediabros.store [mediabros.store]
- 3. projectgaia.com [projectgaia.com]
- 4. coleparmer.com [coleparmer.com]
- 5. simplesolvents.com [simplesolvents.com]
- 6. What Is the Winterization Process in Cannabis? [sortingrobotics.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Extract Winterization | Background & Basics | Aptia Engineering [aptiaengineering.com]
- 9. How Different Botanical Extraction Methods Affect Potency & Purity [machtechnologies.com]
- 10. simplesolvents.com [simplesolvents.com]
- 11. labuniquely.com [labuniquely.com]
- 12. laballey.com [laballey.com]
- 13. US3408267A - Extractive distillation of ethanol followed by activated carbon treatment - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Artemisinin Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing artemisinin (B1665778) degradation during storage and experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of artemisinin and its derivatives.
Issue 1: Significant degradation of solid artemisinin compound detected.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Improper Storage Temperature | Verify the storage temperature of your compound. Long-term storage should be at -20°C.[1] Temperatures above 30-40°C can cause significant degradation, even over short periods.[2] | For long-term storage, always store solid artemisinin and its derivatives at -20°C in a tightly sealed container.[1] |
| Exposure to High Humidity | Assess the humidity levels in your storage area. High relative humidity can accelerate degradation, especially at elevated temperatures.[3] | Store compounds in a desiccator or a controlled humidity environment. Ensure containers are well-sealed to prevent moisture ingress. |
| Exposure to Light | Determine if the compound has been exposed to light for extended periods. While hydrolysis is a primary concern, photolytic degradation can also occur.[4] | Store artemisinin compounds in amber vials or other light-protecting containers.[4] Avoid unnecessary exposure to direct light during handling. |
| Physical Form of the Compound | Storing artemisinin as a powder can make it more susceptible to degradation compared to storing it as whole leaves.[2] | If working with the raw plant material, it is best to store it as dried leaves rather than a fine powder to minimize degradation.[3] |
Issue 2: Rapid degradation of artemisinin in a solution.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Inappropriate Solvent | Review the solvent used for your stock solution. Artemisinin is unstable in some organic solvents like DMSO and aqueous buffers.[1][5] The presence of water in organic solvents can facilitate hydrolysis.[4] | For stock solutions, use dry, aprotic solvents whenever possible.[4] If using solvents like ethanol, DMSO, or dimethylformamide, purge with an inert gas.[1] It is not recommended to store aqueous solutions for more than one day.[1] |
| Incorrect pH of the Solution | Measure the pH of your aqueous solution. Artemisinin and its derivatives are susceptible to both acid and alkaline hydrolysis.[4] Dihydroartemisinin (DHA) is particularly prone to decomposition at neutral or near-neutral pH.[5] | For short-term stability in aqueous solutions, a phosphate (B84403) buffer in the pH range of 8-9 has been shown to have a stabilizing effect for artesunate (B1665782).[4] However, for general use, it's best to prepare fresh aqueous solutions. |
| Presence of Metal Ions | Consider the possibility of metal ion contamination, particularly ferrous iron (Fe(II)), in your solution or storage container. The endoperoxide bridge of artemisinin is cleaved by Fe(II), leading to degradation.[5][6] | Use high-purity solvents and decontaminated glassware to minimize metal ion contamination. In biological samples like plasma where hemolysis can release Fe(II)-heme, consider adding a stabilizing agent like hydrogen peroxide.[6] |
| Elevated Temperature | Check the temperature at which the solution is being stored or handled. Increased temperatures significantly accelerate the rate of hydrolysis.[4][7] | Prepare and handle artemisinin solutions at low temperatures (e.g., on ice). For short-term storage, 2-8°C is recommended.[4] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal long-term storage conditions for pure, solid artemisinin?
-
For long-term storage, it is recommended to store solid artemisinin as supplied at -20°C. Under these conditions, it should remain stable for at least two years.[1]
-
-
Q2: How should I prepare and store a stock solution of artemisinin?
-
Artemisinin is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[1] It is advisable to purge the solvent with an inert gas before dissolving the compound.[1] For maximum stability, prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light.[4] Aqueous solutions are not recommended for storage beyond one day.[1]
-
-
Q3: Is artemisinin sensitive to light?
Degradation Factors
-
Q4: How do temperature and humidity affect the stability of artemisinin?
-
High temperatures and high relative humidity significantly accelerate the degradation of artemisinin and its derivatives.[3][8] For instance, artesunate stored at 40°C with high humidity shows significant degradation, while it is more stable at the same temperature without high humidity.[8] Dihydroartemisinin is the least stable among the common derivatives under these conditions.[8]
-
-
Q5: What is the role of pH in artemisinin stability in solutions?
-
Q6: Why is hemolysis a concern when working with artemisinin in blood samples?
Data Presentation
Table 1: Stability of Artemisinin Derivatives Under Forced Degradation Conditions (60°C)
| Artemisinin Derivative | Formulation | Packaging | Degradation after 21 days (%) |
| Artesunate (AS) | with Amodiaquine (AQ) | Intact Blister | >90% |
| Perforated Blister | ~80% | ||
| Artemether (AM) | with Lumefantrine (LUM) | Intact Blister | ~50% |
| Perforated Blister | ~50% | ||
| Dihydroartemisinin (DHA) | with Piperaquine (PIP) | Intact Blister | ~100% |
| Perforated Blister | ~100% |
Source: Adapted from a study on the degradation of artemisinin-based combination therapies.[9][10]
Table 2: Long-Term Stability of Artemisinin-Based Combination Therapies Under Tropical Conditions (33°C ± 5°C, 55% ± 20% RH)
| Formulation | Storage Condition | Loss of Active Pharmaceutical Ingredient (API) over 3 years (%) |
| Artemether/Lumefantrine | Dark, Intact Blister | 0 - 7% |
| Light, Intact Blister | 0 - 7% | |
| Dark, Perforated Blister | 0 - 7% | |
| Light, Perforated Blister | 0 - 7% | |
| Artesunate/Amodiaquine | Dark, Intact Blister | 0 - 7% |
| Light, Intact Blister | 0 - 7% | |
| Dark, Perforated Blister | 0 - 7% | |
| Light, Perforated Blister | 0 - 7% |
Source: Based on a natural aging study of ACTs.[9][11]
Experimental Protocols
Protocol: Forced Degradation Study for Artemisinin Tablets
This protocol is designed to assess the stability of artemisinin-based tablets under accelerated degradation conditions.
1. Materials:
- Artemisinin-based combination therapy (ACT) tablets in original blister packs.
- Laboratory oven capable of maintaining a constant temperature of 60°C.
- HPLC system with a UV detector.
- Appropriate HPLC column (e.g., C18).
- Mobile phase solvents (e.g., acetonitrile, ammonium (B1175870) formate (B1220265) buffer).
- Reference standards for the active pharmaceutical ingredients (APIs).
2. Method:
- Divide the tablet blister packs into two groups: "intact" and "perforated."
- For the "perforated" group, create a small hole in each blister pocket to expose the tablet to the oven's atmosphere.
- Place both groups of blister packs in a pre-heated oven at 60°C.[9]
- At predetermined time points (e.g., day 0, 3, 7, 14, 21), remove a set number of tablets (e.g., 3 intact, 3 perforated) from the oven.[9]
- Allow the tablets to cool to room temperature.
- Prepare each tablet for HPLC analysis by accurately weighing, dissolving in a suitable solvent, and diluting to a known concentration.
- Analyze the samples using a validated HPLC method to quantify the amount of the artemisinin derivative and its partner drug remaining.
- Plot the percentage of the initial API concentration remaining against time for each group.
Protocol: Plasma Sample Collection and Stabilization for Dihydroartemisinin (DHA) Analysis
This protocol is crucial for preventing ex vivo degradation of DHA in clinical or research samples.
1. Materials:
- K3EDTA anticoagulant blood collection tubes.
- Ice bath.
- Refrigerated centrifuge (4°C).
- Hydrogen peroxide (H₂O₂) solution.
- Formic acid (optional).
- Cryovials for plasma storage.
2. Method:
- Collect whole blood into K3EDTA tubes.[6]
- Immediately place the blood tubes on ice to slow down degradation.[6]
- Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.[6]
- Carefully transfer the plasma to a clean tube.
- Stabilization: Immediately add hydrogen peroxide to the plasma to oxidize Fe(II) to Fe(III) and prevent iron-mediated degradation.[6] Ensure thorough but gentle mixing.
- Acidification (Optional but Recommended): Add a small volume of an acid like formic acid to the plasma to improve the recovery of DHA.[6]
- Aliquot the stabilized plasma into cryovials and store them at -80°C until analysis.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. gov.uk [gov.uk]
- 3. gov.uk [gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Chemical stability of artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. actconsortium.mesamalaria.org [actconsortium.mesamalaria.org]
Technical Support Center: HPLC Analysis of Artemisinin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of artemisinin (B1665778).
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of artemisinin, presented in a question-and-answer format.
Peak Shape Problems
Poor peak shape can compromise the accuracy and precision of quantification. Common issues include peak tailing, fronting, and splitting.
Q1: My artemisinin peak is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue. The potential causes and solutions are outlined below:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups on artemisinin, causing tailing.
-
Solution: Use a well-end-capped column or a column with a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.[1]
-
-
Column Contamination: Accumulation of strongly retained sample components or particulates on the column inlet frit or the stationary phase can disrupt the peak shape.
-
Solution: Implement a regular column cleaning and regeneration protocol. A guard column can also be used to protect the analytical column from contaminants.[2]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for diagnosing and resolving peak tailing in HPLC analysis.
Q2: Why is my artemisinin peak fronting?
A2: Peak fronting, where the front of the peak is less steep than the back, is often caused by:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of the sample can lead to fronting.
-
Solution: Perform a loading study by injecting decreasing concentrations of artemisinin to find the optimal concentration that eliminates fronting.[2]
-
-
Incompatible Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak fronting.
-
Solution: Whenever possible, dissolve the artemisinin standard and samples in the initial mobile phase composition.[2]
-
Q3: My artemisinin peak is split or appears as a doublet. What should I do?
A3: Peak splitting can be caused by several factors:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Backflush the column to dislodge particulates. If this doesn't work, the frit may need to be replaced, or the entire column if the frit is not replaceable.[2]
-
-
Column Void: A void or channel can form at the head of the column bed over time, leading to a split peak.
-
Solution: A column with a void at the head will likely need to be replaced.[2]
-
-
Sample Injection Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection valve switching, can cause peak splitting.
-
Solution: Perform routine maintenance on the autosampler and injection system.
-
Retention Time Instability
Consistent retention times are crucial for reliable peak identification and quantification.
Q1: The retention time for my artemisinin peak is drifting over a series of injections. What could be the cause?
A1: Retention time drift can be systematic or random. Here are some common causes:
-
Changes in Mobile Phase Composition:
-
Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention.[3]
-
Inaccurate Mixing: If preparing the mobile phase manually, small errors in measurement can lead to variability.[4]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixing system, ensure the pump is functioning correctly.[3][4]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times, with a general rule of thumb being a 1-2% change in retention for every 1°C change.[4]
-
Solution: Use a column thermostat to maintain a constant temperature.[4]
-
-
Column Equilibration: An insufficiently equilibrated column can lead to drifting retention times at the beginning of a run sequence.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting injections. This is typically 10-20 column volumes.
-
Q2: My artemisinin retention time has suddenly shifted significantly from one run to the next. What should I check?
A2: A sudden, significant shift in retention time often points to a more abrupt change in the system:
-
Flow Rate Issues: A change in the flow rate will cause all peaks in the chromatogram to shift proportionally.[5]
-
Solution: Check for leaks in the system and verify the pump flow rate.[6]
-
-
Incorrect Mobile Phase: Accidentally using the wrong mobile phase composition will cause a significant shift in retention.
-
Solution: Verify that the correct mobile phase is being used and that the solvent lines are in the correct reservoirs.
-
-
Change in pH: For ionizable compounds, a small change in the mobile phase pH can lead to a significant retention time shift. While artemisinin is not strongly ionizable, this can be a factor if using buffered mobile phases for analyzing related compounds or impurities.[4]
-
Solution: Ensure the pH of the mobile phase is accurately measured and consistent between batches.[4]
-
Logical Relationship for Diagnosing Retention Time Shifts
Caption: A diagram illustrating the logic for troubleshooting retention time shifts.
II. Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for artemisinin analysis?
A1: A common starting point for artemisinin analysis is Reversed-Phase HPLC (RP-HPLC) with a C18 column.[7][8] A typical method is summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and water in varying ratios (e.g., 60:40 or 65:35 v/v)[9][10] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection | UV at a low wavelength (e.g., 210-216 nm)[9][11] or ELSD/MS for higher sensitivity[1][12] |
| Column Temperature | 30-45 °C[9][10] |
Q2: Artemisinin has a poor UV chromophore. How can I improve its detection?
A2: The lack of a strong UV chromophore is a known challenge in artemisinin analysis.[1][8] Here are some approaches to enhance detection:
-
Low Wavelength UV: Use a UV detector set to a low wavelength, such as 210-216 nm, where artemisinin has some absorbance.[9][11]
-
Derivatization: Artemisinin can be derivatized post-column to a more UV-active compound.[13][14]
-
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): This detector is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like artemisinin.[12]
-
Mass Spectrometry (MS): LC-MS offers high sensitivity and selectivity and is an excellent choice for detecting artemisinin at low concentrations.[1]
-
Refractive Index (RI) Detector: This can also be used, but it is generally less sensitive than ELSD or MS.[15]
-
Q3: What is the best way to prepare artemisinin standards and samples?
A3: Proper sample and standard preparation is critical for accurate results.
-
Standard Preparation: A stock solution of artemisinin can be prepared by dissolving it in ethanol (B145695) or methanol.[1] Working standards are then prepared by diluting the stock solution with the mobile phase.
-
Sample Preparation from Plant Material:
-
Extraction: Artemisinin can be extracted from dried plant material using solvents like n-hexane, chloroform, or ethyl acetate.[10][16]
-
Clean-up: The crude extract often contains interfering compounds like chlorophyll. A solid-phase extraction (SPE) clean-up step may be necessary to remove these interferences.[16]
-
Final Solution: The cleaned-up extract should be evaporated to dryness and then reconstituted in the mobile phase before injection.[9]
-
Q4: How often should I clean my HPLC column when analyzing artemisinin?
A4: The frequency of column cleaning depends on the cleanliness of your samples. For relatively clean samples (e.g., purified artemisinin), a wash after each batch of analyses may be sufficient. When analyzing complex samples like plant extracts, more frequent cleaning is recommended to prevent the buildup of contaminants.[17] It is good practice to have a dedicated column for crude extracts to prolong the life of columns used for cleaner samples.
III. Experimental Protocols
Standard RP-HPLC Method for Artemisinin Quantification
This protocol is a general guideline and may require optimization for your specific instrument and application.
-
Instrumentation: HPLC system with a UV detector, C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (65:35 v/v).[9] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 216 nm
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of artemisinin in methanol.
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the artemisinin in the samples using the calibration curve.
-
General Column Cleaning Protocol for a C18 Column
This protocol is for removing strongly retained hydrophobic compounds.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase without Buffer: If your mobile phase contains a buffer, flush the column with a buffer-free mixture of the same composition for 10-15 column volumes.
-
Flush with 100% Acetonitrile: Flush the column with 100% acetonitrile for 20-30 column volumes.
-
Flush with Isopropanol (B130326) (Optional): For very nonpolar contaminants, flush with 100% isopropanol for 20-30 column volumes.
-
Return to Initial Conditions: Flush with 100% acetonitrile (if isopropanol was used), then with the initial mobile phase composition until the baseline is stable.
-
Reconnect the detector.
Note: Always check the column manufacturer's recommendations for cleaning and regeneration procedures.
IV. Data Summary
Table 1: Comparison of Mobile Phases for Artemisinin Analysis
| Mobile Phase Composition | Column Type | Detection Method | Observations | Reference(s) |
| Acetonitrile:Water (65:35 v/v) | C18 | ELSD/UV | Good performance for the analysis of extracts. | [9] |
| Acetonitrile:Water:Methanol (50:30:20 v/v) | C18 | ELSD | Better peak shapes and resolution of artemisinin from impurities in extracts. | [9] |
| 20mM KH₂PO₄:Acetonitrile (15:85 v/v), pH 4.0 | C18 | UV (303 nm) | Suitable for the estimation of artemisinin in bulk drug.[7][8] | [7][8] |
| 0.1% Formic Acid in Water:Acetonitrile (60:40 v/v) | C4 | UPLC-MS | Good for sensitive detection at very low concentrations. | [1] |
| 0.2% Formic Acid:Acetonitrile (50:50 v/v) | C18 | UV (254 nm) | A reliable and fast method for determination in various Artemisia species. | [10] |
References
- 1. An Ultra High Pressure Liquid Chromatographic Method for the Determination of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC method development and validation for the estimation of artemisinin in bulk drug | Semantic Scholar [semanticscholar.org]
- 8. sciencescholar.us [sciencescholar.us]
- 9. scispace.com [scispace.com]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Enhancing Artemisinin Precursor Production in Engineered Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of arteminin (B3037182) precursors, such as amorphadiene (B190566) and artemisinic acid, in engineered Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for artemisinin (B1665778) that can be produced in engineered yeast?
A1: The primary precursors for the semi-synthesis of artemisinin that are produced in engineered yeast are amorpha-4,11-diene and artemisinic acid.[1][2][3] Dihydroartemisinic acid (DHAA) is another important precursor that can be synthesized in yeast and reduces a step in the chemical conversion to artemisinin.[4]
Q2: What is the general metabolic pathway engineered into S. cerevisiae for artemisinic acid production?
A2: The engineered pathway leverages the native yeast mevalonate (B85504) (MVA) pathway to produce the precursor farnesyl pyrophosphate (FPP). Genes from Artemisia annua are then introduced to convert FPP to artemisinic acid. This typically includes:
-
Amorphadiene synthase (ADS): Converts FPP to amorpha-4,11-diene.[5]
-
Cytochrome P450 monooxygenase (CYP71AV1) and its reductase (CPR): Catalyze the three-step oxidation of amorpha-4,11-diene to artemisinic acid.[2][3][5]
Q3: Why is codon optimization of the heterologous genes from A. annua important?
A3: Codon optimization of genes like amorphadiene synthase (ADS) to match the codon preference of S. cerevisiae can significantly improve the efficiency of heterologous gene expression.[1][6] This leads to higher production levels of the desired precursor compared to using the native plant gene sequence.[6]
Troubleshooting Guide
Issue 1: Low Yield of Amorphadiene
If you are experiencing low titers of amorpha-4,11-diene, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient FPP supply | Overexpress key enzymes of the yeast mevalonate (MVA) pathway. A common strategy is to overexpress a truncated version of HMG-CoA reductase (tHMG1).[7] Co-overexpression of other MVA pathway enzymes can further boost production.[1][7] | A 5-fold increase in amorphadiene production was observed with the overexpression of endogenous tHMG1.[7] |
| Diversion of FPP to sterol biosynthesis | Down-regulate the expression of ERG9, which encodes squalene (B77637) synthase, an enzyme that competes for FPP.[8][9] | This redirects the metabolic flux from sterol production towards amorphadiene synthesis. |
| Suboptimal fermentation conditions | Optimize parameters such as pH, temperature, and media composition. For example, response surface methodology has been used to identify optimal conditions.[10] | An optimized combination of KH2PO4, methionine, pH, and temperature can significantly enhance amorphadiene production.[10] |
| Low expression of amorphadiene synthase (ADS) | Increase the copy number of the ADS gene or use a stronger promoter.[7] Codon-optimizing the ADS gene for yeast expression is also a crucial step.[1][6] | Strains transformed with a yeast-optimized ADS gene showed higher production of amorphadiene.[6] |
Issue 2: Low Yield of Artemisinic Acid and Accumulation of Intermediates
Low conversion of amorphadiene to artemisinic acid is a common bottleneck.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient P450 enzyme activity | The conversion of amorphadiene to artemisinic acid is catalyzed by the cytochrome P450 enzyme CYP71AV1 and its reductase (CPR). The instability of this enzyme complex can be a limiting factor.[10] Optimizing the ratio of CYP71AV1 to CPR is critical.[11][12] | Decreasing the expression of CPR to alter the stoichiometry with CYP71AV1 has been shown to improve artemisinic acid production.[12] |
| Accumulation of artemisinic alcohol and aldehyde | Co-express other A. annua enzymes, such as alcohol dehydrogenase (ADH1) and aldehyde dehydrogenase (ALDH1), to facilitate the complete oxidation of amorphadiene to artemisinic acid.[4][11][12] | Expression of these dehydrogenases can virtually eliminate the buildup of intermediate products.[11][12] |
| Suboptimal fermentation process | Develop a fed-batch fermentation process to control the supply of carbon sources like glucose and ethanol.[11][13] | Fed-batch strategies have led to high-titer production of artemisinic acid, reaching up to 25 g/L.[8][14][15][16] |
| Auxotrophic marker effects | The choice of auxotrophic markers, such as URA3, can impact cell growth and production, particularly during scale-up with specific feedstocks like ethanol.[13][17] | Restoring a mutated auxotrophic marker can lead to improved growth and artemisinic acid yields in pilot-scale fermentation.[13][17] |
Quantitative Data Summary
The following table summarizes the reported production titers for artemisinin precursors in engineered S. cerevisiae under various conditions.
| Precursor | Engineered Strain/Condition | Titer | Reference |
| Amorphadiene | Overexpression of entire mevalonate pathway in CEN.PK2 | > 40 g/L | [1][18] |
| Artemisinic Acid | Initial engineered S. cerevisiae | 100 mg/L | [2][3] |
| Artemisinic Acid | Optimized fed-batch fermentation | 25 g/L | [8][14][15][16] |
| Dihydroartemisinic Acid (DHAA) | Introduction of DHAA biosynthesis pathway | 15.7 mg/L | [4] |
Experimental Protocols
General Protocol for Yeast Transformation
This protocol describes a general method for introducing plasmid DNA into S. cerevisiae.
-
Prepare Yeast Cells:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation, wash with sterile water, and then wash with a transformation solution (e.g., 0.1 M LiAc).
-
Resuspend the cells in a small volume of transformation solution.
-
-
Transformation:
-
In a microfuge tube, mix the competent yeast cells with plasmid DNA and carrier DNA (e.g., single-stranded salmon sperm DNA).
-
Add the transformation mix (containing polyethylene (B3416737) glycol (PEG), LiAc, and TE buffer) and vortex to mix thoroughly.
-
Incubate at 42°C for 40-60 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in sterile water or saline.
-
-
Plating and Selection:
-
Plate the cell suspension onto synthetic complete (SC) drop-out medium lacking the appropriate nutrient for plasmid selection.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
-
General Protocol for Shake Flask Cultivation for Precursor Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into SC drop-out medium and grow overnight at 30°C.
-
-
Production Culture:
-
Inoculate a larger volume of production medium (e.g., a defined fermentation medium with a specific carbon source like glucose or galactose) with the overnight culture to a starting OD600 of ~0.1.
-
If using an inducible promoter (e.g., GAL1), add the inducer (e.g., galactose) at the appropriate time.
-
Incubate at 30°C with shaking for the desired production period (typically 48-96 hours).
-
-
Product Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
The artemisinic acid is often transported out of the cell.[2][3] The supernatant can be used for extraction.
-
Extract the precursor from the supernatant or cell pellet using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted product using Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Visualizations
Caption: Engineered artemisinic acid biosynthesis pathway in yeast.
Caption: Troubleshooting workflow for low precursor yield.
References
- 1. pnas.org [pnas.org]
- 2. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Dihydroartemisinic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The improvement of amorpha-4,11-diene production by a yeast-conform variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Production of the antimalarial drug precursor artemisinic acid in engineered yeast - Wiki FKKT [wiki.fkkt.uni-lj.si]
- 10. Optimization of amorphadiene production in engineered yeast by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 12. Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. maxapress.com [maxapress.com]
- 17. [URA3 affects artemisinic acid production by an engineered Saccharomyces cerevisiae in pilot-scale fermentation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Arteannuic Alcohol vs. Artemisinin: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of arteannuic alcohol and its renowned derivative, artemisinin (B1665778). While both compounds originate from the sweet wormwood plant, Artemisia annua, their pharmacological profiles exhibit significant differences. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in drug discovery and development.
Overview of Biological Activities
Artemisinin is a well-established antimalarial agent and has demonstrated considerable anticancer properties.[1] Its biological activity is largely attributed to its unique 1,2,4-trioxane (B1259687) endoperoxide bridge, which is crucial for its mechanism of action. In contrast, this compound, a biosynthetic precursor to artemisinin, is primarily recognized for its potential anti-inflammatory and antimicrobial properties.[2] Direct comparative studies providing quantitative data, such as IC50 values for anticancer and antimalarial activities of this compound, are limited in publicly available research.
Biosynthetic Relationship
This compound is a key intermediate in the biosynthesis of artemisinin within Artemisia annua. Understanding this relationship is fundamental to appreciating the structural and potential functional differences between the two molecules.
Caption: Biosynthesis of Artemisinin from Farnesyl Diphosphate.
Comparative Biological Activity: Quantitative Data
The following tables summarize the reported 50% inhibitory concentration (IC50) values for artemisinin against various cancer cell lines and Plasmodium falciparum strains. Due to a lack of available data, a corresponding table for this compound cannot be provided at this time.
Table 1: Anticancer Activity of Artemisinin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 396.6 (24h) | [3] |
| MDA-MB-231 | Breast Cancer | 336.63 (24h) | [3] |
| A549 | Lung Cancer | 28.8 (µg/mL) | [3] |
| H1299 | Lung Cancer | 27.2 (µg/mL) | [3] |
| HepG2 | Liver Cancer | >100 | [4] |
| PLC/PRF/5 | Liver Cancer | >100 | [4] |
| HCT116 | Colon Cancer | Resistant at 100 µM | [2] |
| COLO 205 | Colon Cancer | Resistant at 100 µM | [2] |
| DLD-1 | Colon Cancer | Resistant at 100 µM | [2] |
Note: The efficacy of artemisinin can vary significantly depending on the cell line and experimental conditions.
Table 2: Antimalarial Activity of Artemisinin (IC50 Values)
| Plasmodium falciparum Strain | IC50 (nM) | Reference |
| 3D7 | ~26.6 | |
| W2 | Not specified | Not specified |
| Dd2 | Not specified | Not specified |
Note: IC50 values for antimalarial activity can vary based on the specific assay and parasite strain used.
Mechanism of Action: Artemisinin
The primary mechanism of action for artemisinin involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive species cause widespread damage to parasite proteins and other macromolecules, ultimately leading to cell death. In cancer cells, a similar iron-dependent mechanism is proposed, exploiting the higher intracellular iron concentrations often found in malignant cells.
References
- 1. Cytotoxicity of ethanolic extracts of Artemisia annua to Molt-4 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 125184-95-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five Different Artemisia L. Species Ethanol Extracts’ Phytochemical Composition and Their Antimicrobial and Nematocide Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Antimalarial Efficacy: The Synergistic Power of Arteannuin B and Artemisinin
A comprehensive analysis of experimental data reveals a significant synergistic effect when arteannuin B is combined with artemisinin (B1665778), paving the way for more potent and potentially resistance-mitigating antimalarial therapies. This guide delves into the comparative performance of this combination against artemisinin alone, presenting key in vitro and in vivo findings, detailed experimental methodologies, and an exploration of the underlying mechanisms of this synergy.
Researchers in the field of malaria drug development are continually seeking strategies to enhance the efficacy of existing treatments and combat the growing threat of drug resistance. A promising avenue of investigation lies in the synergistic interactions between the primary antimalarial compound, artemisinin, and other phytochemicals present in its natural source, the Artemisia annua plant. Among these, arteannuin B has emerged as a key potentiator of artemisinin's activity against the malaria parasite, Plasmodium falciparum.
In Vitro Performance: Enhanced Parasite Inhibition
Table 1: In Vitro Antiplasmodial Activity of Artemisia annua Extract vs. Pure Artemisinin
| Compound/Extract | Target | IC50 (µg/mL) |
| Artemisia annua Extract (containing Artemisinin and Arteannuin B) | Plasmodium falciparum | 0.0027 ± 0.0005 |
| Pure Artemisinin | Plasmodium falciparum | 0.0066 ± 0.0025 |
Data sourced from a study analyzing extracts obtained with salicylate (B1505791) salt/IL, which included artemisinin, arteannuin B, artemitin, chrysosplenol D, and arteannuin J.[1]
In Vivo Efficacy: Superior Parasite Clearance in Murine Models
In vivo studies provide robust evidence of the synergistic effect of arteannuin B in combination with artemisinin. A study utilizing murine malaria models (Plasmodium yoelii and Plasmodium berghei) demonstrated a dramatically sharper reduction in parasitemia with a combination therapy compared to pure artemisinin alone.[2]
Table 2: In Vivo Antimalarial Activity in P. yoelii-Infected Mice
| Treatment Group | Parasitemia Reduction |
| Combination Therapy (Artemisinin, Arteannuin B, Arteannuic Acid, Scopoletin) | ~93% |
| Pure Artemisinin | ~31% |
Data from a 4-day treatment study in a murine malaria model.[2]
The Mechanism of Synergy: A Pharmacokinetic Perspective
The enhanced efficacy of the artemisinin-arteannuin B combination is not solely due to a direct synergistic action at the parasite level. Research points towards a significant pharmacokinetic interaction where arteannuin B and other sesquiterpene compounds enhance the bioavailability of artemisinin.[3] This is achieved by increasing the absorption of artemisinin in the body, leading to higher plasma concentrations and a more potent antimalarial effect.
Table 3: Pharmacokinetic Parameters of Artemisinin in Healthy and Infected Mice with Combination Therapy
| Parameter | Healthy Mice (Fold Increase) | P. yoelii-Infected Mice (Fold Increase) |
| Area Under the Curve (AUC₀→∞) | 3.78 | 2.62 |
| Maximum Concentration (Cₘₐₓ) | 3.47 | 1.82 |
| Half-life (t₁/₂) | 1.13 | 1.22 |
Fold increase in pharmacokinetic parameters for combination therapy (artemisinin, arteannuin B, arteannuic acid, and scopoletin) compared to pure artemisinin.[2]
The proposed mechanism suggests that by improving the absorption and maintaining higher concentrations of artemisinin in the bloodstream for a longer duration, arteannuin B ensures a more sustained and effective assault on the malaria parasite.
Caption: Pharmacokinetic Synergy of Arteannuin B with Artemisinin.
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-based Assay)
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
-
Parasite Culture: Asynchronous Plasmodium falciparum parasites are cultivated in human erythrocytes in complete medium.
-
Drug Preparation: Test compounds (artemisinin, arteannuin B, and their combination) are prepared in appropriate solvents and serially diluted in 96-well plates.
-
Incubation: Parasite cultures are added to the drug-containing plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark, and the fluorescence intensity is measured using a microplate reader at excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated using a suitable data analysis program.[4][5]
Caption: SYBR Green I-based in vitro antimalarial assay workflow.
In Vitro Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
The pLDH assay is a colorimetric method used to assess parasite viability and drug susceptibility.
-
Parasite Culture and Drug Incubation: Similar to the SYBR Green I assay, P. falciparum cultures are incubated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Cell Lysis: After incubation, the parasitized red blood cells are lysed to release the parasite lactate dehydrogenase enzyme.
-
Enzyme Reaction: A reaction mixture containing a substrate (e.g., lactate) and a chromogen is added to the lysate. The pLDH enzyme catalyzes a reaction that leads to the development of a colored product.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength.
-
Data Analysis: The absorbance values are proportional to the amount of viable parasites. These values are used to generate dose-response curves and calculate the IC50 of the test compounds.[1][3]
Caption: Parasite Lactate Dehydrogenase (pLDH) assay workflow.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the synergistic interaction between arteannuin B and artemisinin against malaria parasites. This synergy appears to be multifaceted, involving both an enhancement of artemisinin's pharmacokinetic profile and a potentiation of its direct antiplasmodial activity. The development of artemisinin-based combination therapies that incorporate arteannuin B could represent a significant advancement in the fight against malaria, potentially leading to more effective treatments with a lower risk of resistance development. Further research to elucidate the precise molecular mechanisms of this synergy and to determine the optimal ratios for combination therapy is warranted.
References
- 1. lavierebelle.org [lavierebelle.org]
- 2. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 3. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
Dihydroartemisinin Demonstrates Superior Antimalarial Efficacy Over its Precursor, Artemisinic Acid
For researchers, scientists, and drug development professionals in the field of antimalarial therapeutics, a comprehensive comparison reveals that dihydroartemisinin (B1670584) (DHA) possesses significantly greater antimalarial efficacy than its biosynthetic precursor, artemisinic acid. This difference is primarily attributed to their distinct chemical structures, with DHA featuring the endoperoxide bridge crucial for its potent parasiticidal activity, a feature that artemisinic acid lacks.
Dihydroartemisinin, the active metabolite of all artemisinin-based compounds, consistently exhibits potent activity against Plasmodium falciparum in both laboratory and clinical settings. In contrast, artemisinic acid, a sesquiterpenoid precursor in the biosynthesis of artemisinin (B1665778), displays negligible direct antimalarial effects.
In Vitro and In Vivo Efficacy: A Stark Contrast
Experimental data clearly illustrates the superior efficacy of DHA. In vitro studies have established DHA's potent antiplasmodial activity, with 50% inhibitory concentration (IC50) values typically in the low nanomolar range against various strains of P. falciparum. For instance, studies have reported geometric mean IC50 values for DHA to be as low as 1.11 nM.[1] Another study comparing artemisinin and its derivatives found DHA to be the most effective, with an IC50 value of 0.3 x 10⁻⁸ M against Plasmodium berghei.[2]
In stark contrast, artemisinic acid is largely considered to be devoid of significant intrinsic antimalarial activity. Its primary role is that of a chemical intermediate in the synthesis of artemisinin and its more potent derivatives. While comprehensive studies detailing specific IC50 values for artemisinic acid against P. falciparum are scarce due to its lack of significant activity, its structural features—most notably the absence of the endoperoxide bridge—preclude the mechanism of action responsible for the potent parasiticidal effects of DHA.
In vivo studies in rodent models further underscore the superior efficacy of DHA. In a study using a P. berghei-rodent model, DHA demonstrated a 47% cure rate at a dosage of 10 mg/kg bodyweight.[2] Conversely, there is a lack of evidence from in vivo studies to support any significant antimalarial efficacy for artemisinic acid when administered directly.
Data Summary: Quantitative Comparison
| Compound | In Vitro IC50 (P. falciparum) | In Vivo Efficacy (Rodent Model) |
| Dihydroartemisinin (DHA) | Geometric Mean: 1.11 nM[1] | 47% cure rate at 10 mg/kg (P. berghei)[2] |
| 0.3 x 10⁻⁸ M (P. berghei)[2] | ||
| Artemisinic Acid | Not reported to have significant activity | Not reported to have significant activity |
Experimental Protocols
The stark difference in efficacy is rooted in the fundamental mechanisms by which these compounds interact with the malaria parasite.
In Vitro Susceptibility Testing
A standard method for determining the in vitro antimalarial activity of a compound is the schizont maturation inhibition assay. This involves:
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum are cultured in vitro in human red blood cells.
-
Drug Dilution: The test compounds (DHA and artemisinic acid) are prepared in a series of dilutions.
-
Incubation: The parasite cultures are exposed to the various drug concentrations for a defined period, typically 48-72 hours.
-
Assessment of Parasite Growth: Parasite growth inhibition is assessed by microscopic examination of Giemsa-stained blood smears to determine the percentage of schizont maturation, or through the use of DNA-intercalating dyes and flow cytometry.[2]
-
IC50 Determination: The IC50 value, the drug concentration that inhibits parasite growth by 50% compared to a drug-free control, is calculated.
In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)
The standard in vivo model for assessing antimalarial efficacy often involves the following steps:
-
Infection: Mice are inoculated with Plasmodium berghei parasites.
-
Treatment: The infected mice are treated with the test compounds (DHA or artemisinic acid) at various doses for four consecutive days, starting shortly after infection.
-
Parasitemia Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of blood smears.
-
Efficacy Evaluation: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. Key metrics include the percentage of suppression and the number of mice cured.[2]
Mechanism of Action: The Critical Role of the Endoperoxide Bridge
The profound difference in antimalarial efficacy between DHA and artemisinic acid is directly linked to their distinct molecular structures and consequent mechanisms of action.
Dihydroartemisinin's Pathway to Parasite Killing
The antimalarial activity of DHA is contingent upon its endoperoxide bridge. The proposed mechanism involves:
-
Activation: Inside the malaria parasite, which is rich in heme and iron (II) ions from the digestion of hemoglobin, the endoperoxide bridge of DHA is cleaved.
-
Free Radical Generation: This cleavage generates highly reactive carbon-centered free radicals.
-
Cellular Damage: These free radicals then indiscriminately alkylate and damage a multitude of vital parasite proteins and other macromolecules, leading to oxidative stress and ultimately, parasite death.
Figure 1. Simplified signaling pathway of Dihydroartemisinin's antimalarial action.
Artemisinic Acid: A Precursor Lacking the Key Weapon
Artemisinic acid, in contrast, does not possess the crucial endoperoxide bridge. As a result, it cannot be activated by intraparasitic heme to generate the cytotoxic free radicals that are the hallmark of artemisinin-class antimalarials. Its structure, while foundational for the synthesis of more complex and active molecules, does not confer significant direct antiparasitic properties.
Figure 2. Biosynthetic and metabolic relationship of Artemisinic Acid, Artemisinin, and Dihydroartemisinin.
References
Unveiling the Bioactivity of Arteannuic Alcohol: A Comparative Analysis of its Anticancer and Anti-inflammatory Mechanisms
For Immediate Release
This guide provides a comprehensive comparison of the mechanisms of action of arteannuic alcohol and its more extensively studied counterpart, artemisinin (B1665778), derived from the plant Artemisia annua. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols to facilitate further investigation.
While research directly focused on this compound is still emerging, the well-documented bioactivities of artemisinin and its derivatives provide a valuable framework for understanding its potential mechanisms. This guide will compare the known cellular and molecular targets of artemisinin with available information on other bioactive constituents of Artemisia annua, offering insights into the potential pathways modulated by this compound.
Anticancer Mechanisms: A Tale of Two Molecules
Artemisinin and its derivatives have demonstrated significant anticancer activity across a range of cancer cell lines.[1][2] The primary mechanism is believed to be the generation of reactive oxygen species (ROS) following the cleavage of the endoperoxide bridge in the presence of intracellular iron, which is often elevated in cancer cells.[3][4] This oxidative stress can trigger a cascade of events leading to cell death.
Key Anticancer Mechanisms of Artemisinin and its Derivatives:
-
Induction of Apoptosis: Artemisinin and its derivatives have been shown to induce programmed cell death in cancer cells.[3][5] This is often mediated through the intrinsic mitochondrial pathway, involving the loss of mitochondrial membrane potential and the activation of caspases.[6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, most commonly at the G0/G1 phase.[1][5][7]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a critical process for tumor growth and metastasis, can be inhibited by artemisinin and its derivatives.[4][8] They have been shown to downregulate key angiogenic factors such as vascular endothelial growth factor (VEGF).[8]
-
Modulation of Signaling Pathways: Artemisinins are known to interfere with several signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt and Wnt/β-catenin pathways.[3][8]
While specific data for this compound is limited, one study noted that arteannuic acid did not inhibit the viability of MDA-MB-231 breast cancer cells, in contrast to other components of an Artemisia annua extract.[9] Further research is necessary to elucidate the specific anticancer potential of pure this compound.
Comparative Anticancer Activity: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values of an ethanolic extract of Artemisia annua and its key constituents against the MDA-MB-231 human breast cancer cell line.
| Compound/Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Artemisia annua Ethanol Extract | MDA-MB-231 | 56.83 | [9] |
Note: Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.
Anti-inflammatory Mechanisms: Quelling the Fire
Chronic inflammation is a key driver of many diseases, including cancer. Compounds from Artemisia annua, including artemisinin, have demonstrated potent anti-inflammatory effects.[10][11] The primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[12][13][14]
Key Anti-inflammatory Mechanisms of Artemisinin:
-
Inhibition of NF-κB Pathway: Artemisinin has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[12][13] This blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
-
Suppression of Pro-inflammatory Cytokines: By inhibiting NF-κB, artemisinin and its derivatives can reduce the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[13][15]
-
Modulation of MAPK Signaling: Artemisinin can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by impairing the phosphorylation of p38 and ERK, which are involved in the inflammatory response.[12]
Ethanolic extracts of Artemisia annua have been shown to exert a protective effect against the pro-inflammatory stimulus of lipopolysaccharide (LPS), with a notable reduction in TNF-α mRNA gene expression.[10][15]
Comparative Anti-inflammatory Activity: Cytokine Inhibition
The following table summarizes the inhibitory effects of artemisinin-containing extracts on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.
| Extract | Mediator | Inhibition at 100 µg/mL | Reference |
| Acetone Extract | Nitric Oxide (NO) | 83.3% | [16] |
| Acetone Extract | IL-1β | 61.0% | [16] |
| Acetone Extract | IL-6 | 45.1% | [16] |
| Ethanol Extract | Prostaglandin E2 (PGE2) | 83.3% | [16] |
| Methanol Extract | Prostaglandin E2 (PGE2) | 78.4% | [16] |
Experimental Protocols
To facilitate the validation and comparison of the mechanisms of action of this compound and other compounds, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[17][18]
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
Test compound (e.g., this compound, artemisinin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Cytokine Quantification (ELISA)
This protocol is used to measure the concentration of specific cytokines in cell culture supernatants.[19][20][21]
Materials:
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell culture supernatants from cells treated with the test compound
-
Wash buffer
-
Assay diluent
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding 200 µL of assay diluent to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well and incubate for 20 minutes at room temperature.
-
Wash the plate seven times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by artemisinin and its derivatives, providing a visual representation of their potential mechanisms of action.
Caption: Anticancer signaling pathways of artemisinin.
Caption: Anti-inflammatory signaling pathway of artemisinin.
Caption: Experimental workflow for mechanism validation.
References
- 1. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Artemisinin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials [frontiersin.org]
- 5. Anticancer Activity of Artemisinin and its Derivatives | Anticancer Research [ar.iiarjournals.org]
- 6. scitepress.org [scitepress.org]
- 7. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemical Analysis and Anti-Inflammatory Activity of Different Ethanolic Phyto-Extracts of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. biomatik.com [biomatik.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
Arteannuic Alcohol: A Potential Alternative to Artemisinin? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778), a sesquiterpene lactone isolated from the plant Artemisia annua, is the cornerstone of modern antimalarial treatment.[1][2] Its discovery was a landmark in the fight against malaria, and artemisinin-based combination therapies (ACTs) remain the most effective treatment for uncomplicated Plasmodium falciparum malaria.[2][3] However, the emergence of artemisinin resistance in Southeast Asia necessitates the exploration of new therapeutic agents.[4] One such candidate is arteannuic alcohol, a biosynthetic precursor to artemisinin. This guide provides a comparative analysis of this compound and artemisinin, summarizing the available experimental data to evaluate its potential as an alternative antimalarial agent.
Chemical and Physical Properties
While both molecules are sesquiterpenoids originating from Artemisia annua, their chemical structures and properties differ significantly. Artemisinin is characterized by a unique 1,2,4-trioxane (B1259687) endoperoxide bridge, which is crucial for its antimalarial activity.[1] this compound, also known as amorpha-4,11-dien-12-ol, is a precursor in the artemisinin biosynthetic pathway and lacks this endoperoxide bridge.[5][6]
| Property | This compound | Artemisinin |
| Chemical Formula | C₁₅H₂₄O[6] | C₁₅H₂₂O₅[2] |
| Molar Mass | 220.35 g/mol | 282.33 g/mol |
| Key Functional Groups | Alcohol (-OH) | Endoperoxide bridge, Lactone |
| Solubility | Data not available | Poorly soluble in water |
| Bioavailability | Data not available | Low[1] |
Antimalarial Activity: A Comparative Analysis
At present, there is a significant lack of direct experimental data on the antimalarial activity of isolated this compound. Most research focuses on its role as an intermediate in the biosynthesis of artemisinin.[5][7] However, studies on other artemisinin precursors suggest that they can exhibit some level of antiplasmodial activity or modulate the activity of artemisinin. For instance, arteannuin B and artemisinic acid have shown synergistic or additive effects when combined with artemisinin.[8][9]
In contrast, the antimalarial activity of artemisinin is well-documented.
| Parameter | This compound | Artemisinin |
| Mechanism of Action | Data not available | Activated by heme iron, leading to the generation of reactive oxygen species (ROS) that damage parasite proteins.[1] |
| In Vitro IC₅₀ (P. falciparum) | Data not available | Nanomolar range |
| In Vivo Efficacy | Data not available | High, especially in combination therapies (ACTs)[3] |
Cytotoxicity Profile
Information on the cytotoxicity of this compound against human cell lines is currently not available in the scientific literature.
The cytotoxicity of artemisinin and its derivatives has been evaluated in various studies. While generally considered to have a good safety profile in malaria treatment, they have shown dose-dependent cytotoxicity against certain cancer cell lines.[10][11][12]
| Cell Line | This compound (IC₅₀) | Artemisinin (IC₅₀) |
| Various Cancer Cell Lines | Data not available | Varies depending on the cell line (micromolar range)[10][11][12] |
| Normal Human Cells | Data not available | Generally less cytotoxic compared to cancer cells[10] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of potential drug candidates. Below are standardized methodologies for key experiments.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: The test compound (this compound or artemisinin) is serially diluted in complete medium in a 96-well plate.
-
Incubation: A synchronized ring-stage parasite culture is added to each well and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Human cell lines (e.g., HepG2, HeLa) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Visualizing the Context: Pathways and Workflows
Artemisinin Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of artemisinin from farnesyl pyrophosphate (FPP), highlighting the position of this compound.
References
- 1. Artemisinin - Wikipedia [en.wikipedia.org]
- 2. Advances in the research on the targets of anti-malaria actions of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbially Derived Artemisinin: A Biotechnology Solution to the Global Problem of Access to Affordable Antimalarial Drugs - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Systematic Review of Anti-malarial Properties, Immunosuppressive Properties, Anti-inflammatory Properties, and Anti-cancer Properties of Artemisia Annua - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 125184-95-4: this compound | CymitQuimica [cymitquimica.com]
- 7. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. w.malariaworld.org [w.malariaworld.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of ethanolic extracts of Artemisia annua to Molt-4 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genapp.ba [genapp.ba]
A Comparative Analysis of the Cytotoxic Effects of Artemisinin and Its Precursors on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic performance of artemisinin (B1665778) and its precursors—dihydroartemisinin (DHA), artesunate (B1665782) (ART), arteannuin B, and artemisinic acid—against various cancer cell lines. The data presented is compiled from multiple studies to aid researchers in selecting appropriate compounds for their investigations into novel cancer therapeutics.
Data Presentation: Comparative Cytotoxicity
The cytotoxic efficacy of artemisinin and its derivatives is largely attributed to their endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1] Dihydroartemisinin (DHA) and artesunate (ART) are semi-synthetic derivatives of artemisinin, while arteannuin B and artemisinic acid are natural precursors in the biosynthesis of artemisinin.
The following tables summarize the half-maximal inhibitory concentration (IC50) values for these compounds across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell line passage number, incubation time, and assay method.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Artemisinin | MCF-7 | 72 | 150[2] |
| Dihydroartemisinin (DHA) | MCF-7 | 24 | 129.1 |
| Dihydroartemisinin (DHA) | MDA-MB-231 | 24 | 62.95 |
| Artesunate (ART) | MCF-7 | 24 | 83.28 |
Table 2: Comparative IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Artemisinin | H69 (SCLC) | Not Specified | Not Specified[3] |
| Dihydroartemisinin (DHA) | PC9 | 48 | 19.68 |
| Dihydroartemisinin (DHA) | NCI-H1975 | 48 | 7.08 |
| Arteannuin B | A549 | Not Specified | 19.54 |
Table 3: Comparative IC50 Values in Liver and Colon Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Artemisinin | HepG2 | Not Specified | 268[4][5] |
| Dihydroartemisinin (DHA) | HepG2 | Not Specified | 29[4][5] |
| Artesunate (ART) | HepG2 | Not Specified | 50[4][5] |
| Artemisinin | SW480 (Colon) | 72 | >8 (in physiological media)[6] |
| Dihydroartemisinin (DHA) | SW480 (Colon) | 72 | >8 (in physiological media)[6] |
| Arteannuin B | HCT116 (Colon) | Not Specified | 36.10 |
Table 4: Comparative IC50 Values in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Artemisinin | P815 | Murine Mastocytoma | 72 | 12[3][7] |
| Artemisinin | BSR | Hamster Kidney Adenocarcinoma | 72 | 52[3][7] |
| Dihydroartemisinin (DHA) | CL-6 | Cholangiocarcinoma | Not Specified | 75[4][5] |
| Artesunate (ART) | CL-6 | Cholangiocarcinoma | Not Specified | 131[4][5] |
| Arteannuin B | Jurkat | T-cell Leukemia | Not Specified | 35.95 |
| Arteannuin B | RD | Rhabdomyosarcoma | Not Specified | 24.84 |
Note on Artemisinic Acid: Direct comparative studies providing specific IC50 values for artemisinic acid against a wide range of cancer cell lines are limited in the reviewed literature. One study indicated that artemisinic acid has lower cytotoxicity compared to arteannuin B, DHA, and artemisinin against rat peritoneal cells.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the referenced studies for determining the cytotoxicity of artemisinin and its precursors.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116) are obtained from certified cell banks.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Artemisinin and its precursors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the culture medium is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (DMSO) only is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds for the desired time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualization
Experimental Workflow
Signaling Pathways
The primary mechanism of action for artemisinin and its derivatives involves the generation of ROS through the cleavage of the endoperoxide bridge in the presence of intracellular iron.[8] This oxidative stress triggers a cascade of events leading to cell death.
References
- 1. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activities of artemisinin and its bioactive derivatives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of artemisinin derivatives against cholangiocarcinoma (CL-6) and hepatocarcinoma (Hep-G2) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings | MDPI [mdpi.com]
- 7. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 8. Comparative cytotoxicity of artemisinin and cisplatin and their interactions with chlorogenic acids in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Alliance of Artemisinic Acid and Arteannuin B: A Comparative Therapeutic Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combined therapeutic effects of artemisinic acid and arteannuin B. Drawing upon available experimental data, this document outlines their synergistic antimalarial activity and explores their potential in anticancer applications.
The combination of artemisinic acid, a precursor to the potent antimalarial drug artemisinin (B1665778), and arteannuin B, another natural compound from Artemisia annua, has demonstrated a significant enhancement of therapeutic efficacy, particularly in the context of malaria. This synergy primarily manifests through improved pharmacokinetic properties, leading to a more potent and sustained drug action. While the antimalarial benefits are more extensively documented, the known anticancer activities of individual artemisinin-related compounds suggest a promising, yet less explored, avenue for combination cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies, showcasing the enhanced pharmacokinetic profile and antimalarial efficacy of artemisinin when combined with its natural counterparts, including artemisinic acid and arteannuin B.
Table 1: Pharmacokinetic Profile of Artemisinin in Combination Therapy in Mice
| Pharmacokinetic Parameter | Artemisinin Alone | Combination Therapy | Fold Increase |
| Cmax (ng/mL) | 947 | 1254 | 1.32 |
| AUC(0-t) (hng/mL) | 747 | 2371 | 3.17 |
| t1/2 (hours) | Data not specified | Data not specified | 1.13 (in healthy mice) |
*Combination therapy consisted of artemisinin, arteannuin B, arteannuic acid (artemisinic acid), and scopoletin (B1681571).[1]
Table 2: In Vivo Antimalarial Efficacy in Murine Models
| Treatment Group | Parasitemia Reduction (%) |
| Pure Artemisinin | ~31 |
| Combination Therapy * | ~93 |
*Combination therapy consisted of artemisinin, arteannuin B, arteannuic acid (artemisinic acid), and scopoletin in murine malaria models (Plasmodium yoelii and Plasmodium berghei).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the cited studies.
In Vivo Antimalarial Efficacy Assessment in a Murine Model
This protocol is a standard method for evaluating the efficacy of antimalarial compounds in a living organism.
-
Animal Model: Swiss albino mice are commonly used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei or Plasmodium yoelii parasitized red blood cells.
-
Treatment Administration: Following infection, mice are divided into control and treatment groups. The combination of artemisinic acid and arteannuin B, alongside a control of each compound individually, is administered orally or via another appropriate route for a specified number of consecutive days (e.g., a 4-day suppressive test).
-
Monitoring of Parasitemia: Thin blood smears are prepared from the tail blood of each mouse daily. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Data Analysis: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression.
Pharmacokinetic Analysis using HPLC-MS/MS
This protocol details the method for quantifying the concentration of artemisinic acid, arteannuin B, and their metabolites in plasma samples.
-
Sample Collection: Blood samples are collected from treated animals at various time points into heparinized tubes. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples undergo a liquid-liquid extraction or solid-phase extraction to isolate the compounds of interest and remove interfering substances. An internal standard is added to ensure accuracy.
-
Chromatographic Separation: The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A mobile phase gradient is used to separate the analytes.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Data Analysis: The concentration of each analyte in the plasma samples is determined by comparing its peak area to that of the internal standard and a standard calibration curve. Pharmacokinetic parameters such as Cmax, AUC, and half-life are then calculated.
Assessment of Drug Synergy using Isobologram Analysis
This method is used to determine whether the combined effect of two drugs is synergistic, additive, or antagonistic.
-
Dose-Response Curves: The half-maximal inhibitory concentration (IC50) for both artemisinic acid and arteannuin B are determined individually against a specific cancer cell line or malaria parasite strain.
-
Combination Studies: The two compounds are then tested in combination at various fixed-ratio concentrations.
-
Isobologram Construction: An isobologram is plotted with the concentrations of artemisinic acid and arteannuin B on the x and y axes, respectively. The line connecting the individual IC50 values is the line of additivity.
-
Data Interpretation: If the experimentally determined IC50 values for the combination fall below the line of additivity, the interaction is synergistic. If they fall on the line, it is additive, and if they are above the line, it is antagonistic.
Visualizing the Mechanisms and Workflows
Proposed Mechanism of Synergistic Antimalarial Action
The primary mechanism for the synergy between artemisinic acid and arteannuin B appears to be pharmacokinetic. Arteannuin B and artemisinic acid are thought to enhance the absorption and bioavailability of artemisinin, leading to higher plasma concentrations and a more potent antimalarial effect.
References
A Comparative Guide to the Validation of HPLC-MS Methods for Artemisinin and Its Precursors
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful analytical technique for the sensitive and selective quantification of artemisinin (B1665778) and its precursors, which is critical for drug development, quality control, and pharmacokinetic studies. This guide provides a comparative overview of validated HPLC-MS methods, focusing on key performance parameters for artemisinin, its active metabolite dihydroartemisinin (B1670584) (DHA), and its biosynthetic precursors, dihydroartemisinic acid (DHAA) and artemisinic acid (AA).
Performance Comparison of Validated HPLC-MS Methods
The selection of an appropriate analytical method hinges on its validation parameters, which define its reliability and suitability for a specific application. The following table summarizes the performance characteristics of various HPLC-MS and UPLC-MS/MS methods for the analysis of artemisinin and its related compounds.
| Analyte | Method | Linearity (Correlation Coefficient, r²) | Linear Range | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Artemisinin | UPLC-MS | ≥ 0.9996 | 0.01 - 20.0 µg/mL | 0.005 µg/mL | 0.010 µg/mL | Not Reported | < 10% (inter-day) | [1] |
| LC-MS/MS | > 0.99 | 1.03 - 762 ng/mL | 0.257 ng/mL | 1.03 ng/mL | Within ±15% of nominal | < 8% | [2] | |
| RP-HPLC (UV) | 0.999 | 5 - 25 µg/mL | 0.15 µg/mL | 0.45 µg/mL | 99.07 - 99.41% | < 2% | [3] | |
| Dihydroartemisinin (DHA) | LC-MS/MS | > 0.995 | 1 - 1,000 ng/mL | Not Reported | 1 ng/mL | 96.45 - 107.47% (inter-day) | 1.46 - 3.04% (inter-day) | [4][5] |
| LC-MS | > 0.99 | 10 - 3,200 ng/mL | 2 ng/mL | 10 ng/mL | 80 - 112% | Not Reported | [6] | |
| Dihydroartemisinic Acid (DHAA) | UPLC-PDA | > 0.9990 | 31.44 - 1572 µg/mL | Not Reported | Not Reported | 96.5 - 100.6% | 0.08 - 2.88% | [5] |
| Artemisinic Acid (AA) | UPLC-PDA | > 0.9990 | 26.88 - 1396 µg/mL | Not Reported | Not Reported | 96.5 - 100.6% | 0.08 - 2.88% | [5] |
Experimental Protocols
Reproducibility and accuracy are contingent on a well-defined experimental protocol. The following is a representative UPLC-MS/MS method for the quantification of dihydroartemisinin (DHA) in human plasma, based on established and validated procedures.[4][5][7]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add an internal standard (e.g., Dihydroartemisinin-d3).[7]
-
Condition a solid-phase extraction (SPE) plate with methanol (B129727) followed by water.[7]
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with water to remove interferences.
-
Elute DHA and the internal standard with an appropriate organic solvent mixture (e.g., acetonitrile (B52724)/methyl acetate).[7]
2. Chromatographic Conditions
-
Chromatographic System: Waters Acquity UPLC™ H-Class system or equivalent.[4][5]
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 3.5) (50:50, v/v).[4][5]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 45 °C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gas Settings: Optimized nitrogen and argon gas flows for desolvation and collision.[5]
-
Ion Source Parameters: Optimized capillary voltage, cone voltage, and source temperature.
Workflow for HPLC-MS Method Validation
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC-MS method for artemisinin precursor analysis.
Caption: Workflow for HPLC-MS Method Validation.
References
- 1. An Ultra High Pressure Liquid Chromatographic Method for the Determination of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Precursor's Power: A Comparative Analysis of the Anti-inflammatory Effects of Artemisinin and its Progenitors
A deep dive into the anti-inflammatory prowess of artemisinin (B1665778) and its precursors reveals a nuanced landscape of efficacy, with the parent compound, artemisinin, exhibiting superior potency in pre-clinical models. This guide provides a comprehensive comparison of the anti-inflammatory effects of artemisinin, its direct precursor artemisinic acid, and its key derivatives, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Artemisinin, a sesquiterpene lactone renowned for its antimalarial properties, and its derivatives have garnered significant attention for their potent anti-inflammatory and immunomodulatory activities.[1][2] These compounds exert their effects by modulating key signaling pathways implicated in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This comparison guide synthesizes available data to delineate the relative anti-inflammatory potential of artemisinin, its biosynthetic precursor artemisinic acid, and its prominent derivatives, dihydroartemisinin (B1670584) (DHA) and artesunate.
Comparative Anti-inflammatory Potency
A pivotal pre-clinical study directly compared the anti-inflammatory potential of artemisinin, artemether, artesunate, and dihydroartemisinin (DHA) in an in vivo model of carbon tetrachloride-induced inflammation in mice. The results of this comprehensive investigation pointed to artemisinin as the most potent anti-inflammatory agent among the tested compounds.[5][6] The study evaluated various inflammatory markers, and the outcomes consistently demonstrated that artemisinin exhibited the most significant dose-dependent anti-inflammatory effects.[5][6]
While direct comparative studies including artemisinic acid are less common, recent research has illuminated its own significant anti-inflammatory capabilities. A 2024 study demonstrated that artemisinic acid effectively suppresses osteoclast formation and function by inhibiting the RANKL-induced activation of the MAPK and NF-κB pathways.[7] This indicates that the precursor molecule itself possesses inherent anti-inflammatory properties, though its potency relative to artemisinin and its derivatives requires further direct comparative investigation.
The following table summarizes the key findings on the comparative anti-inflammatory effects of these compounds.
| Compound | Model | Key Findings | Reference |
| Artemisinin | Carbon tetrachloride-induced inflammation in BALB/c mice | Demonstrated the most potent anti-inflammatory activity compared to artemether, artesunate, and DHA. | [5][6] |
| Artemisinin | TPA-induced skin inflammation in mice | Significantly inhibited the expression of NF-κB reporter gene induced by TNF-α in a dose-dependent manner. | |
| Artemisinic Acid | RANKL-stimulated bone marrow macrophages (in vitro) and titanium particle-induced calvarial osteolysis (in vivo) | Inhibited osteoclastogenesis and bone resorption by suppressing RANKL-induced activation of MAPK and NF-κB pathways. | [7] |
| Dihydroartemisinin (DHA) | Various inflammatory models | Exhibits potent anti-inflammatory effects through the inhibition of NF-κB and MAPK signaling. | [4] |
| Artesunate | Various inflammatory models | Demonstrates significant anti-inflammatory and immunomodulatory properties. | [2] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The primary mechanism underpinning the anti-inflammatory effects of artemisinin and its precursors is the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Artemisinin and its derivatives have been shown to inhibit this pathway at multiple points.[3] They can prevent the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB.[8] Artemisinic acid has also been demonstrated to inhibit the phosphorylation of p65 and the degradation of IκBα in a concentration-dependent manner.[7]
Caption: Inhibition of the NF-κB Signaling Pathway by Artemisinin and its Precursors.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli. Activated MAPKs phosphorylate and activate transcription factors that regulate the expression of inflammatory genes.
Artemisinin and its derivatives have been shown to suppress the phosphorylation of p38, JNK, and ERK.[8] Similarly, artemisinic acid has been found to inhibit the phosphorylation of all three major MAPKs in a dose-dependent manner, with significant effects observed at concentrations of 80 μM.[7]
Caption: Inhibition of the MAPK Signaling Pathway by Artemisinin and its Precursors.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of artemisinin and its precursors.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent evaluation of the inhibitory effects of test compounds.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Detailed Steps:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of artemisinin, artemisinic acid, or other derivatives for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein analysis.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key signaling proteins like NF-κB p65 and p38 MAPK in the cell lysates by Western blotting.
Western Blotting for Phosphorylated p38 MAPK
This protocol outlines the steps for detecting the phosphorylation of p38 MAPK, a key indicator of MAPK pathway activation.
Detailed Steps:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
Immunohistochemistry for NF-κB p65 Nuclear Translocation in Tissue Sections
This protocol describes the detection of NF-κB activation in tissue sections by visualizing the nuclear translocation of the p65 subunit.
Detailed Steps:
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform antigen retrieval by heating the sections in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB chromogen solution.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the sections under a microscope to assess the nuclear localization of p65, indicative of NF-κB activation.
Conclusion
The available evidence strongly suggests that artemisinin and its precursors are a promising class of anti-inflammatory agents. Pre-clinical data highlights artemisinin as a particularly potent inhibitor of inflammation among its derivatives. The direct precursor, artemisinic acid, also demonstrates significant anti-inflammatory activity through the modulation of the NF-κB and MAPK pathways. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies of artemisinic acid and artemisinin. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and to further explore the therapeutic potential of these compounds in inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinic acid attenuates osteoclast formation and titanium particle-induced osteolysis via inhibition of RANKL-induced ROS accumulation and MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Antagonistic Interactions of Precursors with Artemisinin's Antiplasmodial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonistic effects of various biosynthetic precursors on the antiplasmodial activity of artemisinin (B1665778). The data presented herein is crucial for researchers in drug development and malaria treatment, as it highlights potential negative interactions that could impact the efficacy of artemisinin-based therapies, particularly in the context of crude herbal extracts or novel production systems where precursors may be present.
Quantitative Comparison of Precursor Interactions with Artemisinin
The following table summarizes the observed interactions between artemisinin and its biosynthetic precursors against different strains of Plasmodium falciparum. The interactions are categorized as antagonistic, additive, or synergistic based on the Fractional Inhibitory Concentration (FIC) index, a measure used to assess the combined effect of two antimicrobial agents. An FIC index greater than 1.0 indicates antagonism.
| Precursor/Related Compound | P. falciparum Strain | Interaction with Artemisinin | Fractional Inhibitory Concentration (FIC) Index |
| Artemisinic Acid | Dd2 (Chloroquine-resistant) | Strongly Antagonistic | > 4.0 |
| HB3 (Chloroquine-sensitive) | Additive | Not specified | |
| Arteannuin B | Dd2 (Chloroquine-resistant) | Synergistic | Not specified |
| HB3 (Chloroquine-sensitive) | Additive | Not specified | |
| 9-epi-Artemisinin | Dd2 (Chloroquine-resistant) | Antagonistic | > 1.0 |
| HB3 (Chloroquine-sensitive) | Antagonistic | > 1.0 | |
| Artemisitene | Dd2 (Chloroquine-resistant) | Antagonistic | > 1.0 |
| HB3 (Chloroquine-sensitive) | Antagonistic | > 1.0 |
Data sourced from in vitro studies on P. falciparum. It is important to note that for the early-stage precursors, farnesyl pyrophosphate (FPP) and amorpha-4,11-diene, there is a lack of published data regarding their direct synergistic or antagonistic effects on artemisinin's antiplasmodial activity.
Experimental Protocols
The data presented in this guide was primarily generated using the SYBR Green I-based fluorescence assay. This method is a widely accepted high-throughput screening technique for antimalarial drug discovery.
SYBR Green I-based Fluorescence Assay for Drug Interaction Analysis
Objective: To determine the in vitro susceptibility of P. falciparum to artemisinin and its precursors, both individually and in combination, to assess for synergistic, additive, or antagonistic interactions.
Materials:
-
P. falciparum cultures (e.g., Dd2 and HB3 strains)
-
Complete RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine
-
Human erythrocytes (O+)
-
Artemisinin and precursor compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in continuous culture in human erythrocytes in complete RPMI 1640 medium.
-
Drug Preparation: Stock solutions of artemisinin and each precursor are prepared and serially diluted to the desired concentrations. For combination assays, drugs are mixed at fixed concentration ratios.
-
Assay Plate Preparation: 25 µL of the drug dilutions are added to the wells of a 96-well plate. Control wells contain drug-free medium.
-
Parasite Addition: A parasite suspension with a hematocrit of 2% and a parasitemia of 0.5% is prepared. 200 µL of this suspension is added to each well of the 96-well plate.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and 100 µL of SYBR Green I in lysis buffer is added to each well. The plates are incubated in the dark for 1 hour.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the 50% inhibitory concentration (IC50) for each drug and combination is calculated using a non-linear regression model. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction.
Visualizing Pathways and Workflows
Artemisinin Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of artemisinin, highlighting the key precursors. Understanding this pathway is essential for contextualizing the origin of the compounds tested for antagonistic effects.
Caption: Artemisinin biosynthetic pathway highlighting key precursors.
Experimental Workflow for Antagonism/Synergism Testing
This diagram outlines the general workflow for assessing the interaction between two compounds, such as artemisinin and one of its precursors.
Caption: Workflow for in vitro drug interaction analysis.
A Comparative Guide to the Cytotoxicity of Arteannuin B and Artemisinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Arteannuin B and Artemisinin, two prominent sesquiterpene lactones derived from Artemisia annua. While Artemisinin is a well-established antimalarial agent with recognized anticancer properties, emerging research indicates that Arteannuin B may possess superior cytotoxic activity against various cancer cell lines. This document synthesizes experimental data on their comparative cytotoxicity, details the methodologies used in these assessments, and illustrates their distinct mechanisms of action.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Arteannuin B and Artemisinin across different cancer cell lines, as reported in various studies. A lower IC50 value indicates greater cytotoxic potency.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Arteannuin B | A549 | Human Lung Cancer | 16.03 | [1] |
| 8 different cancer cell lines | Various | Reported to be 10x more cytotoxic than Artemisinin | [2] | |
| Artemisinin | MCF-7 | Breast Adenocarcinoma | 396.6 (at 24h) | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 336.63 (at 24h) | [3] | |
| DLD-1 | Colorectal Cancer | Resistant at 100 µM | [3] | |
| HCT116 | Colorectal Carcinoma | Resistant at 100 µM | [3] | |
| COLO 205 | Colorectal Cancer | Resistant at 100 µM | [3] | |
| Dihydroartemisinin (DHA) | MCF-7 | Breast Adenocarcinoma | 129.1 (at 24h) | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 62.95 (at 24h) | [3] | |
| DLD-1 | Colorectal Cancer | 15.08 ± 1.70 (at 24h) | [4] | |
| HCT116 | Colorectal Carcinoma | 21.45 (at 24h) | [4] | |
| COLO 205 | Colorectal Cancer | 25.86 ± 2.91 (at 24h) | [4] | |
| Arteannuin B Microspheres | A549 | Human Lung Cancer | 3.82 (at day 4) | [1] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method. Dihydroartemisinin (DHA), a derivative of Artemisinin, is included for a more comprehensive comparison as it is often more potent than its parent compound.
Experimental Protocols
The cytotoxic effects of Arteannuin B and Artemisinin are commonly evaluated using cell viability assays. The following are detailed methodologies for two such standard assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Arteannuin B or Artemisinin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.
Resazurin (B115843) (AlamarBlue) Assay
The Resazurin assay is a fluorescence-based method that also measures cell viability through metabolic activity.
Principle: Resazurin (a blue, non-fluorescent compound) is reduced to the pink, highly fluorescent resorufin (B1680543) by viable, metabolically active cells. The intensity of the fluorescence is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well microplate at a desired density (e.g., 5 x 10⁴ cells/well) and allow for stabilization (typically 24 hours).[5]
-
Compound Incubation: Treat cells with a range of concentrations of the test compounds for a predetermined duration (e.g., 24 hours).[5]
-
Resazurin Addition: Add resazurin solution to each well and incubate for a period that allows for color development without causing toxicity (typically 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 580-600 nm.[5]
-
Data Interpretation: The fluorescence intensity is used to calculate the percentage of viable cells compared to the control, from which the IC50 value can be derived.
Mandatory Visualization
Comparative Cytotoxicity Mechanisms
The distinct structural differences between Artemisinin and Arteannuin B are believed to underpin their differing cytotoxic mechanisms. Artemisinin's activity is largely attributed to its endoperoxide bridge, which is absent in Arteannuin B.
Caption: Comparative mechanisms of cytotoxicity for Artemisinin and Arteannuin B.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the standard workflow for determining and comparing the cytotoxic effects of chemical compounds on cancer cell lines.
Caption: Standard experimental workflow for in vitro cytotoxicity assays.
References
- 1. Development of Arteannuin B Sustained-Release Microspheres for Anti-Tumor Therapy by Integrated Experimental and Molecular Modeling Approaches [mdpi.com]
- 2. malariaworld.org [malariaworld.org]
- 3. mdpi.com [mdpi.com]
- 4. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of Artemisinin and its Precursors in Cancer Therapy
A deep dive into the cross-resistance profiles of artemisinin (B1665778), artemisinic acid, and arteannuin B, providing researchers with comparative data, experimental methodologies, and mechanistic insights to guide future drug development.
The emergence of drug resistance is a formidable challenge in oncology. Artemisinin, a sesquiterpene lactone renowned for its antimalarial properties, and its derivatives have shown considerable promise as anticancer agents. Their efficacy is primarily attributed to the endoperoxide bridge which, in the presence of intracellular iron, generates reactive oxygen species (ROS), leading to oxidative stress and cancer cell death.[1][2][3][4] However, the potential for cancer cells to develop resistance to these compounds necessitates a thorough investigation into cross-resistance patterns with their biosynthetic precursors, namely artemisinic acid and arteannuin B. This guide provides a comparative analysis of these compounds, summarizing available data on their cytotoxicities, outlining detailed experimental protocols for assessing cross-resistance, and visualizing the key signaling pathways involved.
Comparative Cytotoxicity: Artemisinin vs. Its Precursors
Current research indicates a lack of cross-resistance between artemisinin and its precursor, arteannuin B, in cancer cells, suggesting distinct mechanisms of action.[5] In fact, studies have shown arteannuin B to possess greater cytotoxicity than artemisinin against several cancer cell lines.[6] Artemisinic acid, another precursor, has demonstrated limited cytotoxic effects in comparison. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds against various cancer cell lines. It is important to note that a direct comparison of IC50 values in a sensitive versus a specifically developed artemisinin-resistant cell line is not yet extensively documented in published literature.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Artemisinin | P815 (Mastocytoma) | 12 | [7] |
| BSR (Kidney Adenocarcinoma) | 52 | [7] | |
| A549 (Lung Carcinoma) | 28.8 (µg/mL) | [8] | |
| H1299 (Lung Carcinoma) | 27.2 (µg/mL) | [8] | |
| MCF-7 (Breast Cancer) | 396.6 (24h) | [8] | |
| MDA-MB-231 (Breast Cancer) | 336.63 (24h) | [8] | |
| Artemisinic Acid | MDA-MB-231 (Breast Cancer) | No significant inhibition | [9] |
| Arteannuin B | MDA-MB-231 (Breast Cancer) | Inhibited viability | [9] |
| Peritoneal cells (Rat) | More cytotoxic than Artemisinin | [6] | |
| 8 different cancer cell lines | ~10x more cytotoxic than Artemisinin | [6] |
Unraveling the Mechanisms: Distinct Pathways of Action
The absence of cross-resistance between artemisinin and arteannuin B is rooted in their different mechanisms of cytotoxicity. Artemisinin's anticancer activity is largely dependent on intracellular iron to cleave its endoperoxide bridge, leading to a surge in ROS and subsequent cell death via ferroptosis and apoptosis.[1][10] In contrast, arteannuin B is believed to exert its cytotoxic effects through the inhibition of cysteine proteases, enzymes that are often overexpressed in cancer cells.[11] The anticancer mechanisms of artemisinic acid are less well-defined but appear to be significantly less potent.
Figure 1: Proposed mechanisms of action for Artemisinin and Arteannuin B.
Experimental Protocols
Herein, we provide detailed methodologies for inducing artemisinin resistance in cancer cells and for subsequently evaluating cross-resistance with its precursors.
Development of an Artemisinin-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous, escalating exposure to artemisinin.
Materials:
-
Parental cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Artemisinin (stock solution in DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
Procedure:
-
Initial Seeding: Culture the parental cancer cell line in a T25 flask until it reaches 70-80% confluency.
-
Initial Exposure: Treat the cells with a low concentration of artemisinin (e.g., corresponding to the IC20, predetermined by a dose-response assay).
-
Monitoring and Recovery: Monitor the cells daily. A significant portion of the cells will undergo apoptosis. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them into a new flask.
-
Dose Escalation: Gradually increase the concentration of artemisinin in the culture medium with each passage. The increments should be small enough to allow for the adaptation and survival of a resistant population.
-
Selection Cycles: Repeat the process of exposure, recovery, and dose escalation for several months (typically 6-12 months) to establish a stably resistant cell line.
-
Verification of Resistance: Periodically perform cell viability assays (e.g., MTT) to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.
Figure 2: Workflow for developing an Artemisinin-resistant cell line.
Assessment of Cross-Resistance
Once a resistant cell line is established, its sensitivity to artemisinin precursors can be determined using a standard cell viability assay.
Materials:
-
Parental and artemisinin-resistant cancer cell lines
-
Complete cell culture medium
-
Artemisinin, Artemisinic Acid, and Arteannuin B (stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of artemisinin, artemisinic acid, and arteannuin B in complete medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration to generate dose-response curves.
-
Calculate the IC50 values for each compound in both the parental and resistant cell lines.
-
-
Determination of Cross-Resistance: Compare the IC50 values of artemisinic acid and arteannuin B in the resistant cell line to those in the parental cell line. A significant increase in the IC50 value for a precursor in the resistant line would indicate cross-resistance.
Signaling Pathways Implicated in Artemisinin Action and Potential Resistance
The anticancer effects of artemisinin and its derivatives are mediated through the modulation of several key signaling pathways. Resistance can arise from alterations in these pathways that mitigate drug-induced damage.
Figure 3: Major signaling pathways modulated by Artemisinin.
Resistance to artemisinin could potentially develop through mechanisms that counteract its primary mode of action, such as:
-
Reduced intracellular iron levels: Lowering the catalyst for ROS production.
-
Enhanced antioxidant capacity: Increased expression of enzymes like glutathione (B108866) peroxidase to neutralize ROS.
-
Alterations in the targeted signaling pathways: Mutations or adaptive changes that render the pathways insensitive to artemisinin-induced modulation.
Given that arteannuin B likely operates through a different mechanism, these resistance strategies may not be effective against it, explaining the observed lack of cross-resistance.
Conclusion and Future Directions
The available evidence strongly suggests that cancer cells resistant to artemisinin may remain sensitive to its precursor, arteannuin B, due to their distinct cytotoxic mechanisms. This lack of cross-resistance is a significant finding for the development of novel anticancer strategies. It opens up the possibility of using arteannuin B or its derivatives to treat artemisinin-resistant tumors, or employing combination therapies to pre-empt the development of resistance.
Further research is crucial to solidify these findings. Specifically, studies that directly compare the cytotoxicity of artemisinin, artemisinic acid, and arteannuin B in a panel of artemisinin-sensitive and -resistant cancer cell lines are needed. Elucidating the precise molecular targets of arteannuin B and the specific genetic or epigenetic alterations that confer resistance to artemisinin will provide a more complete picture and pave the way for the rational design of next-generation therapies based on the artemisinin scaffold.
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Development of artemisinin compounds for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lavierebelle.org [lavierebelle.org]
- 5. Cytotoxic activity of secondary metabolites derived from Artemisia annua L. towards cancer cells in comparison to its designated active constituent artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor activity of an Artemisia annua herbal preparation and identification of active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Artemisinin and its Derivatives | Anticancer Research [ar.iiarjournals.org]
- 11. UTSA researchers explain plant’s medicinal power against COVID and glioblastoma | EurekAlert! [eurekalert.org]
A Comparative Pharmacokinetic Analysis of Artemisinin and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of artemisinin (B1665778) and its key precursors: artesunate (B1665782), artemether (B1667619), and their shared active metabolite, dihydroartemisinin (B1670584) (DHA). The information presented is supported by experimental data from peer-reviewed studies to aid in research and development of artemisinin-based therapies.
Introduction
Artemisinin, a sesquiterpene lactone derived from the plant Artemisia annua, and its semi-synthetic derivatives are mainstays in the treatment of malaria. A critical aspect of their clinical efficacy lies in their pharmacokinetic properties, which dictate the absorption, distribution, metabolism, and excretion of the drugs. This guide focuses on a comparative analysis of these properties for artemisinin, artesunate, artemether, and their common active metabolite, dihydroartemisinin.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for artemisinin and its derivatives following oral administration in humans. It is important to note that these values can vary depending on the study population, dosage, and formulation.
| Compound | Cmax (ng/mL) | Tmax (hours) | Half-life (t1/2) (hours) | Oral Bioavailability (%) |
| Artemisinin | 240 - 360[1][2] | 1.7 - 2.2[1][3] | 2.6 - 4.3[1] | ~12[3][4] |
| Artesunate | (as DHA) ~850 | ~1 | < 1 | ~80 (as DHA)[5] |
| Artemether | 184 ± 100[6][7] | 1.6 ± 0.7[6][7] | 2.0 ± 0.7[6][7] | Low, variable |
| Dihydroartemisinin (DHA) | 126 ± 46 (from Artemether)[6][7] | 1.7 ± 0.6 (from Artemether)[6][7] | 1.8 ± 0.3 (from Artemether)[6][7] | ~45[5] |
Metabolic Pathway
Artesunate and artemether are prodrugs that are rapidly and extensively metabolized to their biologically active form, dihydroartemisinin (DHA). This conversion is a key determinant of their antimalarial activity. Artemisinin itself undergoes metabolism primarily through the cytochrome P450 enzyme system.
References
- 1. Pharmacokinetics of artemisinin and artesunate after oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of artemisinin after oral intake of a traditional preparation of Artemisia annua L. (annual wormwood) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral bioavailability of dihydroartemisinin in Vietnamese volunteers and in patients with falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Arteannuic Alcohol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of arteannuic alcohol, ensuring the protection of laboratory personnel and compliance with standard safety protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety precautions associated with this compound. While specific hazard information can be limited, the available Safety Data Sheets (SDS) provide foundational safety measures.
Summary of Safety Information
| Precaution Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear safety goggles, surgical gloves, and a lab coat. In case of dust formation or inadequate ventilation, a self-contained breathing apparatus is recommended. | [1] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water. | [1][2] |
| First Aid: Skin Contact | Wash the affected area with plenty of soap and water. | [1][2] |
| First Aid: Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. | [1][2] |
| First Aid: Ingestion | Rinse the mouth with water and seek immediate medical assistance. Do not induce vomiting. | [1][2] |
| Spill Response | For small spills, absorb the material and wash the area with water. Ensure adequate ventilation. For larger spills, wear a self-contained breathing apparatus and prevent dust formation. | [1] |
| Fire Fighting | Use carbon dioxide, dry chemical powder, foam, or water to extinguish a fire. | [1][2] |
Procedural Disposal Plan
The disposal of this compound, like many laboratory chemicals, should follow a structured plan that prioritizes safety and regulatory compliance. The following steps provide a general operational workflow.
Step 1: Waste Identification and Segregation this compound should be treated as a chemical waste product. It is crucial to not mix it with other waste streams unless compatibility is confirmed. As a general practice for alcohols in a laboratory setting, it should be considered flammable liquid waste.[3][4][5]
Step 2: Containerization
-
Select an Appropriate Container : Use a clean, leak-proof container that is chemically compatible with alcohols. Avoid using metal containers.[3]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6] The date when the first waste is added to the container should also be included.
-
Filling : Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[3] Keep the container securely closed when not in use.
Step 3: Storage
-
Designated Storage Area : Store the waste container in a designated, well-ventilated "Satellite Accumulation Area" (SAA).[7]
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Segregation : Store the this compound waste away from incompatible materials, such as strong oxidizing agents.[8]
Step 4: Final Disposal
-
Consult Institutional Guidelines : Before final disposal, consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[9]
-
Arrange for Pickup : Contact your institution's hazardous waste management service or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the waste.[2][9]
-
Documentation : Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Disposal of Empty Containers Empty containers that previously held this compound must be decontaminated before being discarded with regular waste. The standard procedure is to triple-rinse the container with a suitable solvent, such as water or ethanol.[6][10] The rinsate from this process must be collected and disposed of as hazardous waste.[10] After rinsing, deface or remove the original label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is a general guide based on standard laboratory safety practices. Always prioritize and adhere to the specific protocols and regulations established by your institution's Environmental Health & Safety department and local authorities.
References
- 1. kmpharma.in [kmpharma.in]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. rutlandbio.com [rutlandbio.com]
- 5. oshadhi.co.uk [oshadhi.co.uk]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
